molecular formula C8H7ClO<br>C6H5COCH2Cl<br>C8H7ClO<br>C6H5COCH2Cl B3430129 2-Chloroacetophenone CAS No. 8007-12-3

2-Chloroacetophenone

Cat. No.: B3430129
CAS No.: 8007-12-3
M. Wt: 154.59 g/mol
InChI Key: IMACFCSSMIZSPP-UHFFFAOYSA-N
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Description

2-Chloroacetophenone (CAS 532-27-4), also known as phenacyl chloride, is a versatile organic compound with the molecular formula C8H7ClO and a molar mass of 154.59 g/mol . It is characterized as a white to gray crystalline solid with a pungent, irritating odor and a melting point of 54-56 °C . This compound is a valuable building block in organic synthesis, serving as a key intermediate in the pharmaceutical industry for the production of drugs such as tetrachlorvinphos and DL-mandelic acid . Beyond its industrial applications, this compound is widely recognized for its potent lachrymatory (tear-inducing) properties and has been historically used as the active agent in riot control formulations (CN gas) . Its biological activity is primarily mediated through the activation of the TRPA1 ion channel expressed on sensory neurons, which triggers an acute inflammatory response and pain sensation . Researchers value this compound for studies in chemical defense, sensory nerve physiology, and the development of non-lethal incapacitants. Strict safety protocols are essential when handling this material, as it is a powerful irritant to the eyes, skin, and respiratory tract . This product is provided strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1-phenylethanone
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InChI

InChI=1S/C8H7ClO/c9-6-8(10)7-4-2-1-3-5-7/h1-5H,6H2
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InChI Key

IMACFCSSMIZSPP-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)C(=O)CCl
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Molecular Formula

C6H5COCH2Cl, Array, C8H7ClO
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DSSTOX Substance ID

DTXSID9020293
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Molecular Weight

154.59 g/mol
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Physical Description

2-chloroacetophenone appears as a white crystalline solid. Denser than water and insoluble in water. Hence sinks in water. A lachrymator: vapors are very irritating to the eyes. Has a floral odor. Used as a riot control agent., Colorless to gray crystalline solid with a sharp, irritating odor; [NIOSH], COLOURLESS-TO-GREY CRYSTALS., Colorless to gray crystalline solid with a sharp, irritating odor.
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Boiling Point

441 to 442 °F at 760 mmHg (NTP, 1992), 247 °C, 244-245 °C, 472 °F
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Flash Point

244 °F (NTP, 1992), 244 °F, 118 °C (closed cup), 244 °F (118 °C) (Closed cup), 118 °C c.c.
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), Practically insoluble in water, Very soluble in ethanol, ethyl ether, benzene; soluble in acetone, petroleum ether, Soluble in carbon disulfide, Solubility in water, g/100ml at 25 °C: 1.64
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Density

1.32 at 59 °F (USCG, 1999) - Denser than water; will sink, 1.324 g/cu cm at 15 °C, Solid density at 20 °C = 1.318 g/cc; liquid density at 58 °C = 1.187 g/cc, 1.3 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.0, 1.32
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Vapor Density

5.2 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.32 (Air = 1), Relative vapor density (air = 1): 5.3, 5.2
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Vapor Pressure

0.0054 mmHg at 68 °F (NTP, 1992), 0.005 [mmHg], Vapor pressure: 0 °C, 0.0026 mm Hg; 20 °C, 0.0041 mm Hg; 52 °C, 0.152 mm Hg., 5.4X10-3 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 0.7, 0.005 mmHg
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Color/Form

Crystals from dilute alcohol, carbon tetrachloride, or light petroleum, Solid at 20 °C, Colorless to gray crystalline solid, White crystals, Plates from dilute alcohol; rhombic leaves from petroleum ether

CAS No.

532-27-4, 8007-12-3
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Record name 2-CHLOROACETOPHENONE
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Record name α-CHLOROACETOPHENONE (PHENACYL CHLORIDE; 2-CHLOROACETOPHENONE)
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Melting Point

133.7 °F (NTP, 1992), 56.5 °C, 54-59 °C, 134 °F
Record name 2-CHLOROACETOPHENONE
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Record name 2-CHLOROACETOPHENONE
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
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Record name α-CHLOROACETOPHENONE (PHENACYL CHLORIDE; 2-CHLOROACETOPHENONE)
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Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Chloroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dual-Faceted Nature of a Potent Intermediate

2-Chloroacetophenone, also known by synonyms such as phenacyl chloride and the riot control agent designation CN, is a crystalline organic compound with the chemical formula C₈H₇ClO.[1] Its significance in the scientific and industrial landscape is multifaceted. In the realm of pharmaceutical and fine chemical synthesis, it serves as a versatile intermediate, a foundational building block for a variety of more complex molecules.[1][2] This utility stems from the reactivity of the α-chloro ketone moiety, which readily participates in nucleophilic substitution reactions. Conversely, this same reactivity is responsible for its potent lachrymatory effects, leading to its historical and, in some regions, ongoing use as a tear gas and the active component in early formulations of "Mace".[1][3]

This guide provides a comprehensive technical overview of the physical and chemical properties of this compound, tailored for researchers, scientists, and drug development professionals. It aims to deliver not just data, but also field-proven insights into its handling, synthesis, purification, and reactivity, ensuring both scientific accuracy and practical utility.

Physicochemical Characteristics: A Quantitative Overview

This compound is a colorless to gray crystalline solid at room temperature, often with a sharp, irritating odor that is sometimes described at very low concentrations as resembling apple blossoms.[1][3] It is denser than water and exhibits low solubility in aqueous media, but is soluble in a range of organic solvents.[1]

PropertyValueSource(s)
IUPAC Name 2-chloro-1-phenylethanone[1]
CAS Number 532-27-4[1]
Molecular Formula C₈H₇ClO[1]
Molecular Weight 154.59 g/mol [1]
Appearance Colorless to gray crystalline solid[1]
Melting Point 54-56 °C (129-133 °F)[1]
Boiling Point 244-245 °C (471-473 °F) at 760 mmHg[4]
Density 1.324 g/mL at 25 °C[1]
Flash Point 118 °C (244 °F) (closed cup)[1]
Water Solubility Practically insoluble (< 1 mg/mL)[1]
Solubility in Organic Solvents Very soluble in ethanol, ether, benzene; soluble in acetone, petroleum ether, carbon disulfide.[1]
Vapor Density 5.2 (relative to air)[4]

Spectral Analysis: Unveiling the Molecular Fingerprint

The structural elucidation of this compound and the monitoring of its reactions are critically dependent on various spectroscopic techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ provides distinct signals that are characteristic of its structure. The aromatic protons of the phenyl ring typically appear as a multiplet in the downfield region (δ 7.4-8.0 ppm). The electron-withdrawing effect of the carbonyl group deshields these protons, particularly those in the ortho position. The most characteristic signal is a singlet observed around δ 4.7 ppm, which corresponds to the two protons of the chloromethyl group (-CH₂Cl).[5][6]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum offers further structural confirmation. The carbonyl carbon (C=O) gives a characteristic signal in the highly deshielded region, typically around δ 191 ppm. The carbon of the chloromethyl group (-CH₂Cl) appears at approximately δ 46 ppm. The aromatic carbons resonate in the δ 128-134 ppm range, with the ipso-carbon (the carbon attached to the carbonyl group) being distinguishable.[7][8]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically observed around 1700 cm⁻¹. Other significant peaks include those for C-H stretching of the aromatic ring (around 3060 cm⁻¹) and the aliphatic C-H stretching of the chloromethyl group. The C-Cl stretch is generally found in the fingerprint region, around 770 cm⁻¹.[9][10]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound reveals a molecular ion peak (M⁺) at m/z 154, with a characteristic isotopic peak (M+2) at m/z 156, approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom. The base peak is typically observed at m/z 105, resulting from the loss of the chloromethyl radical (•CH₂Cl). Another significant fragment is seen at m/z 77, corresponding to the phenyl cation (C₆H₅⁺).[1][11][12]

Synthesis and Purification: From Benchtop to High Purity

Synthesis via Friedel-Crafts Acylation

A common and effective method for the laboratory-scale synthesis of this compound is the Friedel-Crafts acylation of benzene using chloroacetyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[13][14]

Reaction Mechanism:

The mechanism involves the formation of a highly electrophilic acylium ion, which then attacks the electron-rich benzene ring through an electrophilic aromatic substitution pathway.[15]

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution Chloroacetyl_Chloride Cl-C(=O)-CH₂Cl Acylium_Complex Cl-C(=O⁺)-CH₂Cl---AlCl₄⁻ Chloroacetyl_Chloride->Acylium_Complex + AlCl₃ AlCl3 AlCl₃ Sigma_Complex Sigma Complex (Arenium Ion) Acylium_Complex->Sigma_Complex + Benzene Benzene Benzene Ring Product This compound Sigma_Complex->Product - H⁺, -AlCl₃

Figure 1: Friedel-Crafts Acylation Mechanism.

Experimental Protocol: Synthesis of this compound

  • Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Anhydrous aluminum chloride is highly reactive with moisture and corrosive. Chloroacetyl chloride is a lachrymator and corrosive. Appropriate personal protective equipment (gloves, safety goggles, lab coat) is mandatory.

  • Reaction Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture.

  • Catalyst Suspension: In the flask, suspend anhydrous aluminum chloride (1.1 equivalents) in a suitable anhydrous solvent such as dichloromethane or carbon disulfide. Cool the suspension in an ice bath to 0-5 °C.

  • Addition of Acylating Agent: Add chloroacetyl chloride (1.0 equivalent) dropwise to the stirred suspension via the dropping funnel. The addition should be slow to control the exothermic reaction.

  • Addition of Benzene: After the addition of chloroacetyl chloride is complete, add benzene (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, or until the reaction is complete (monitored by TLC).

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex. Separate the organic layer, and wash it sequentially with water, 5% sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product.

G start Start setup Set up dry apparatus under N₂ start->setup add_alcl3 Add AlCl₃ and solvent setup->add_alcl3 cool Cool to 0-5 °C add_alcl3->cool add_acyl Add chloroacetyl chloride dropwise cool->add_acyl add_benzene Add benzene dropwise add_acyl->add_benzene react Stir at room temp for 1-2h add_benzene->react quench Pour into ice/HCl react->quench separate Separate organic layer quench->separate wash Wash with H₂O, NaHCO₃, brine separate->wash dry Dry over MgSO₄ wash->dry evaporate Evaporate solvent dry->evaporate crude Crude Product evaporate->crude

Figure 2: Synthesis Workflow Diagram.

Purification by Recrystallization

The crude this compound obtained from synthesis can be effectively purified by recrystallization to yield a high-purity crystalline solid. The choice of solvent is critical; an ideal solvent will dissolve the compound well at elevated temperatures but poorly at low temperatures. A mixed solvent system, such as ethanol-water, is often effective.[2][16]

Experimental Protocol: Recrystallization of this compound

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol and heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Induce Cloudiness: To the hot solution, add hot water dropwise until the solution becomes faintly cloudy. This indicates the saturation point has been reached.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any residual impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (e.g., 40 °C) until a constant weight is achieved.

G start Start with Crude Product dissolve Dissolve in minimal hot ethanol start->dissolve add_water Add hot water to cloud point dissolve->add_water redissolve Add a few drops of hot ethanol add_water->redissolve cool_rt Cool slowly to room temperature redissolve->cool_rt cool_ice Cool in ice bath cool_rt->cool_ice filter Vacuum filter crystals cool_ice->filter wash Wash with cold ethanol/water filter->wash dry Dry under vacuum wash->dry pure Pure Crystalline Product dry->pure

Figure 3: Purification Workflow Diagram.

Chemical Reactivity: A Hub for Synthesis

The chemical behavior of this compound is dominated by the electrophilic nature of the α-carbon, which is activated by both the adjacent carbonyl group and the chlorine atom. This makes it highly susceptible to nucleophilic substitution, primarily through an Sₙ2 mechanism.

Nucleophilic Substitution Reactions:

This compound reacts with a wide variety of nucleophiles to displace the chloride ion, providing a versatile route to a range of substituted acetophenones.

  • With Amines: Reaction with primary or secondary amines yields α-amino ketones, which are precursors to various pharmacologically active compounds.

  • With Azides: Reaction with sodium azide produces α-azido ketones, which can be further reduced to α-amino ketones or used in click chemistry.

  • With Cyanide: Treatment with sodium or potassium cyanide gives α-cyano ketones.

  • With Thiourea: This reaction can lead to the formation of 2-aminothiazole derivatives.

Figure 4: General Sₙ2 Mechanism.

Stability and Degradation

This compound is a relatively stable compound under normal storage conditions, which should be in a cool, dry, well-ventilated area away from incompatible substances such as strong bases and oxidizing agents.[17] It is sensitive to moisture and may slowly hydrolyze to form hydrochloric acid and 2-hydroxyacetophenone.[4][18] When heated to decomposition, it emits toxic fumes of hydrogen chloride.[1]

Toxicology and Safety

As a potent lachrymator, this compound is a severe irritant to the eyes, skin, and respiratory tract.[3] Acute exposure can cause intense tearing, burning sensations, and respiratory distress.[1] Due to its hazardous nature, handling requires strict adherence to safety protocols, including the use of appropriate personal protective equipment (chemical-resistant gloves, safety goggles, and respiratory protection) and working in a well-ventilated fume hood.[17]

Conclusion

This compound is a compound of significant synthetic utility, underpinned by the predictable reactivity of its α-chloro ketone functionality. For researchers and professionals in drug development, a thorough understanding of its physical properties, spectral characteristics, and chemical behavior is paramount for its safe and effective use. The protocols and data presented in this guide are intended to provide a solid foundation for the synthesis, purification, and application of this important chemical intermediate.

References

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  • PubMed. Spectral differentiation and gas chromatographic/mass spectrometric analysis of the lacrimators this compound and o-chlorobenzylidene malononitrile. [Link]

  • PubChem. This compound | C8H7ClO | CID 10757. [Link]

  • NIST. Acetophenone, 2-chloro-. [Link]

  • YouTube. sample 13C NMR spectra of compounds with common functional groups. [Link]

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  • Inchem.org. ICSC 0128 - this compound. [Link]

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  • Pearson. Show how Friedel–Crafts acylation might be used to synthesize the following compounds. a. acetophenone. [Link]

  • Unknown. recrystallization-2.doc.pdf. [Link]

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  • ResearchGate. (PDF) Synthesis, Characterization and Thermal Degradation of Substituted Acetophenone Based Terpolymers Having Biological Activities. [Link]

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An In-depth Technical Guide to 2-Chloroacetophenone: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroacetophenone, also known by its military designation CN, is an organic compound that has garnered significant attention for its potent lachrymatory effects.[1][2] While widely recognized as a primary component in tear gas and riot control agents, its utility extends into the realm of chemical synthesis as a versatile intermediate.[3][4][5] This guide provides a comprehensive technical overview of this compound, covering its fundamental chemical and physical properties, synthesis, mechanisms of action, and key applications in both law enforcement and scientific research. Particular emphasis is placed on differentiating it from its isomers to ensure clarity and precision in experimental design.

Core Chemical Identifiers and Properties

Accurate identification and understanding of a chemical's intrinsic properties are fundamental to its safe and effective use in a research setting.

PropertyValueSource
CAS Number 532-27-4[6]
Molecular Formula C₈H₇ClO[6]
Molecular Weight 154.59 g/mol [6]
IUPAC Name 2-chloro-1-phenylethanone[7]
Synonyms Phenacyl chloride, ω-Chloroacetophenone, CN[6][7]
Appearance White to gray crystalline solid[4][5]
Odor Sharp, irritating, sometimes described as floral[4][5][6]
Melting Point 54-56 °C[6]
Boiling Point 244-245 °C[6]
Density 1.324 g/mL at 25 °C[6]
Solubility Insoluble in water; soluble in alcohol, ether, and benzene[6]

Isomeric Distinction: this compound vs. 2'-Chloroacetophenone

A critical point of clarification for researchers is the distinction between this compound (CAS: 532-27-4) and its isomer, 2'-Chloroacetophenone (CAS: 2142-68-9). While both share the same molecular formula and weight, the position of the chlorine atom on the aromatic ring fundamentally alters their properties and applications.

  • This compound (Phenacyl chloride): The chlorine atom is on the acetyl group's alpha-carbon. This substitution is responsible for its high reactivity and potent lachrymatory effects.

  • 2'-Chloroacetophenone: The chlorine atom is substituted at the ortho (2') position of the phenyl ring. This compound is a liquid at room temperature and is primarily used as a building block in the synthesis of pharmaceuticals and other fine chemicals, such as analgesics and anti-inflammatory drugs.[8][9]

Failure to distinguish between these isomers can lead to significant errors in experimental outcomes and potential safety hazards.

Synthesis of this compound

The primary industrial synthesis of this compound is achieved through the Friedel-Crafts acylation of benzene using chloroacetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

cluster_reactants Reactants Benzene Benzene Intermediate Acylium Ion Complex Benzene->Intermediate Electrophilic Attack ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->Intermediate + AlCl₃ Catalyst AlCl₃ (catalyst) Product This compound Intermediate->Product - AlCl₃, -H⁺ Byproduct HCl

Caption: Friedel-Crafts acylation for this compound synthesis.

Mechanism of Action as a Lachrymator

The potent irritant effects of this compound stem from its chemical reactivity as an alkylating agent.[5] The chlorine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack by biological macromolecules.

The proposed mechanism involves the alkylation of sulfhydryl groups in enzymes and proteins within sensory nerve endings of the cornea, mucous membranes, and skin.[5] This covalent modification is thought to activate Transient Receptor Potential (TRP) ion channels, specifically TRPA1, which are responsible for sensing pain, cold, and irritants.[10] Activation of these channels leads to a rapid influx of cations, depolarization of the sensory neurons, and the subsequent sensation of intense pain, burning, and reflex tearing (lacrimation).[2][10]

Applications

Riot Control Agent

The most well-known application of this compound is as a riot control agent, commonly referred to as tear gas or Mace.[3][4][6] It is dispersed as an aerosol or fine powder to cause temporary incapacitation through severe eye, nose, throat, and skin irritation.[3][5] The effects are typically transient, resolving after removal from exposure, but high concentrations or prolonged exposure, especially in enclosed spaces, can lead to more severe injuries, including chemical burns and acute pulmonary edema.[3][11]

Chemical Synthesis Intermediate

Beyond its use in law enforcement, this compound is a valuable reagent in organic synthesis. Its reactive α-chloro ketone moiety makes it a versatile precursor for a variety of heterocyclic compounds and other complex molecules. One notable application is in the synthesis of chalcones.

Experimental Protocol: Synthesis of Chalcones via Claisen-Schmidt Condensation

Chalcones are α,β-unsaturated ketones that serve as precursors for flavonoids and exhibit a wide range of biological activities, making them attractive targets in drug discovery.[12][13][14] The following protocol details the synthesis of a chalcone derivative using this compound and a substituted aromatic aldehyde via a base-catalyzed Claisen-Schmidt condensation.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde)

  • Ethanol or Methanol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Dilute Hydrochloric acid (HCl)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Dissolution of Reactants: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the desired aromatic aldehyde (1.0-1.2 equivalents) in a minimal amount of ethanol with stirring at room temperature.[14]

  • Base Addition: While stirring the solution, slowly add an aqueous solution of NaOH (e.g., 10-40% w/v) dropwise. Maintain the reaction at room temperature or use an ice bath to control any exothermic processes.[14]

  • Reaction Monitoring: Continue stirring the mixture at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).[13] A color change or formation of a precipitate often indicates product formation.

  • Product Precipitation: Once the reaction is complete (typically after several hours), pour the reaction mixture into a beaker containing crushed ice and water.[13]

  • Neutralization: Acidify the mixture by the slow, dropwise addition of dilute HCl until the solution is acidic (pH ~2-3). This step neutralizes the base catalyst and fully precipitates the chalcone product.[13]

  • Isolation and Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold distilled water to remove any remaining salts and impurities.[13]

  • Drying and Characterization: Dry the purified product. The final chalcone can be further purified by recrystallization from a suitable solvent, such as ethanol, and characterized by techniques like NMR, IR spectroscopy, and melting point analysis.

A 1. Dissolve Reactants (this compound + Aldehyde in EtOH) B 2. Base Addition (Dropwise NaOH/KOH) A->B C 3. Stir at Room Temp (Monitor by TLC) B->C D 4. Quench in Ice Water C->D E 5. Acidify with HCl (Precipitate Product) D->E F 6. Isolate by Filtration (Wash with H₂O) E->F G 7. Dry and Purify (Recrystallization) F->G

Caption: Workflow for the synthesis of chalcones.

Safety and Handling

This compound is a hazardous substance that must be handled with extreme caution in a controlled laboratory environment.[15]

  • Toxicity: It is toxic if inhaled or swallowed and can cause severe chemical burns to the eyes, skin, and respiratory tract.[16][17]

  • Personal Protective Equipment (PPE): Always use this chemical within a certified chemical fume hood.[16] Wear chemical splash goggles, a face shield, a chemical-resistant apron, and impervious gloves (e.g., butyl rubber).[15]

  • Engineering Controls: Facilities must be equipped with an eyewash station and a safety shower in the immediate vicinity of use.[15][16]

  • Spills: In case of a spill, evacuate the area. Clean up spills immediately using appropriate absorbent materials, avoiding dust generation, and place waste in a sealed container for proper disposal.[15]

  • First Aid:

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[15]

    • Skin: Immediately flush skin with plenty of water, remove contaminated clothing, and seek medical aid.[15]

    • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[15]

    • Ingestion: Do not induce vomiting. Seek immediate medical attention.[15]

Analytical Methods

The detection and quantification of this compound are crucial for forensic analysis, environmental monitoring, and quality control. Common analytical techniques include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method for identifying and quantifying this compound, even in complex matrices.[18]

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can be used for the analysis of this compound, offering a robust method for separation and quantification.[19]

Conclusion

This compound is a compound of significant dual-use importance. Its powerful lachrymatory properties make it an effective, albeit hazardous, riot control agent, while its reactivity makes it a valuable intermediate for synthetic chemists. A thorough understanding of its properties, synthesis, and, critically, its distinction from isomers like 2'-Chloroacetophenone, is essential for researchers. Adherence to strict safety protocols is paramount when handling this compound to mitigate the substantial risks it poses. For the drug development professional, its role as a precursor in the synthesis of biologically active scaffolds like chalcones highlights its continued relevance in medicinal chemistry.

References

  • U.S. Environmental Protection Agency. (n.d.). This compound. EPA. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). This compound: Comprehensive Overview and Applications. Inno Pharmchem. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Charkit Chemical Corporation. (n.d.). Material Safety Data Sheet - this compound. Retrieved from [Link]

  • SIELC Technologies. (2018). This compound. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). 2'-Chloroacetophenone. Retrieved from [Link]

  • Nayak, Y. N., et al. (2011). Synthesis of Chalcones with Anticancer Activities. Molecules, 16(8), 6816-6835. Retrieved from [Link]

  • DrugBank. (n.d.). 2'-Chloroacetophenone. Retrieved from [Link]

  • The Royal Society of Chemistry. (2017). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. Retrieved from [Link]

  • Cleanchem. (n.d.). 2'-Chloroacetophenone. Retrieved from [Link]

  • Patočka, J., & Středa, L. (2015). IRRITANT COMPOUNDS: MILITARY RESPIRATORY IRRITANTS. PART I. LACRIMATORS. Vojenské zdravotnické listy, 84(3), 134-140. Retrieved from [Link]

  • Olajos, E. J., & Salem, H. (2001). Riot Control Agents: Pharmacology, toxicology, biochemistry and chemistry. Journal of Applied Toxicology, 21(5), 355-391. Retrieved from [Link]

  • Ganesan, A., & Perumal, S. (2023). Chemistry and synthetic methodologies of chalcones and their derivatives: A review. Results in Chemistry, 5, 100778. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). RSC Advances REVIEW. Retrieved from [Link]

  • NIST. (n.d.). Acetophenone, 2-chloro-. NIST WebBook. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Friedel-Crafts Acylation of Chlorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Contextualizing the Acylation of a Deactivated Ring

The Friedel-Crafts acylation stands as a cornerstone of electrophilic aromatic substitution, enabling the formation of carbon-carbon bonds and the synthesis of aryl ketones. These products are pivotal intermediates in the pharmaceutical and polymer industries. While the acylation of activated aromatic systems is well-documented, the modification of deactivated rings such as chlorobenzene presents a unique set of mechanistic and practical challenges. This guide provides a comprehensive exploration of the Friedel-Crafts acylation of chlorobenzene, delving into the nuanced interplay of electronic effects that govern its reactivity and regioselectivity. We will dissect the reaction mechanism, provide a validated experimental protocol, and present key analytical data, offering researchers and drug development professionals a thorough understanding of this important transformation.

The Core Mechanism: A Stepwise Dissection

The Friedel-Crafts acylation of chlorobenzene proceeds through a well-established electrophilic aromatic substitution pathway. The reaction necessitates a potent Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to generate a highly reactive electrophile, the acylium ion.[1]

Generation of the Acylium Ion: The Electrophilic Powerhouse

The reaction is initiated by the interaction between the acyl chloride (e.g., acetyl chloride) and the Lewis acid catalyst. The aluminum chloride coordinates to the chlorine atom of the acyl chloride, polarizing the carbon-chlorine bond and facilitating its cleavage. This generates a resonance-stabilized acylium ion, a potent electrophile.[2]

G cluster_0 Acyl Chloride + Lewis Acid cluster_1 Acylium Ion Formation CH3COCl CH₃COCl Complex [CH₃COCl·AlCl₃] CH3COCl->Complex Coordination AlCl3 AlCl₃ AcyliumIon CH₃C⁺=O ↔ CH₃C≡O⁺ Complex->AcyliumIon Heterolytic Cleavage AlCl4- [AlCl₄]⁻ Complex->AlCl4-

Figure 1: Generation of the acylium ion electrophile.
Electrophilic Attack and the Sigma Complex (Arenium Ion)

The electron-rich π-system of the chlorobenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step is the rate-determining step of the reaction as it disrupts the aromaticity of the ring, forming a carbocation intermediate known as the sigma complex or arenium ion.[2]

The Directing Influence of the Chloro Substituent

The chlorine atom on the benzene ring, while deactivating the ring towards electrophilic attack due to its inductive electron-withdrawing effect (-I effect), is an ortho, para-director. This directing effect is a consequence of the interplay between the inductive effect and the resonance effect (+R effect), where the lone pairs on the chlorine atom can be delocalized into the ring.[2]

The stability of the intermediate sigma complex determines the regiochemical outcome of the reaction. Let's examine the resonance structures for ortho, para, and meta attack:

Ortho Attack:

G cluster_ortho Resonance Structures for Ortho Attack node1 Structure I node2 Structure II node1->node2 Resonance node3 Structure III (Halonium Ion Contribution) node2->node3 Resonance G cluster_para Resonance Structures for Para Attack node1 Structure IV node2 Structure V node1->node2 Resonance node3 Structure VI (Halonium Ion Contribution) node2->node3 Resonance

Figure 3: Sigma complex resonance for para attack.

Meta Attack:

G cluster_meta Resonance Structures for Meta Attack node1 Structure VII node2 Structure VIII node1->node2 Resonance node3 Structure IX node2->node3 Resonance

Figure 4: Sigma complex resonance for meta attack.

For both ortho and para attacks, a key resonance contributor places the positive charge on the carbon atom directly bonded to the chlorine atom. In this structure, the lone pair of electrons on the chlorine can be delocalized to form a pi bond with the ring, creating a more stable halonium ion-like structure where all atoms (except hydrogen) have a complete octet. This additional resonance stabilization is not possible for the meta attack. Consequently, the activation energies for ortho and para attacks are lower than that for meta attack, leading to the preferential formation of ortho and para substituted products.

Rearomatization: Restoration of Stability

The final step in the mechanism is the deprotonation of the sigma complex by the tetrachloroaluminate anion ([AlCl₄]⁻), which acts as a weak base. This step restores the aromaticity of the ring, yielding the acylated chlorobenzene product and regenerating the aluminum chloride catalyst, along with the formation of hydrogen chloride.

Quantitative Insights: Isomer Distribution and Yields

The ortho, para-directing nature of the chlorine substituent leads to a mixture of 2-chloroacetophenone and 4-chloroacetophenone. The para isomer is generally the major product due to the steric hindrance at the ortho position from the chlorine atom. [2] For the related benzoylation of chlorobenzene, the product distribution has been reported as follows:

IsomerPercentage
ortho-chlorobenzophenone3-12%
meta-chlorobenzophenone0.1-4%
para-chlorobenzophenone84-97%

While the exact ratio can vary with reaction conditions, a significant preference for the para product is consistently observed.

A study on the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl in chlorobenzene as a solvent reported the formation of 4-chloroacetophenone as a byproduct in approximately 18% yield, indicating the feasibility of the reaction on the solvent itself. [3]A protocol for the Friedel-Crafts acylation of chlorobenzene with suberoyl chloride suggests an anticipated yield in the range of 60-75%. [4]

Experimental Protocol: A Validated Methodology

This section provides a detailed, step-by-step methodology for the Friedel-Crafts acetylation of chlorobenzene. The causality behind each experimental choice is explained to ensure a self-validating and reproducible protocol.

Reagents and Equipment
ReagentMolar Mass ( g/mol )QuantityMoles
Chlorobenzene112.5622.51 g (20.3 mL)0.20
Acetyl Chloride78.498.63 g (7.84 mL)0.11
Anhydrous Aluminum Chloride133.3414.67 g0.11
Anhydrous Dichloromethane-~200 mL-
1 M Hydrochloric Acid-50 mL-
Saturated Sodium Bicarbonate-100 mL-
Brine-100 mL-
Anhydrous Magnesium Sulfate-q.s.-

Equipment: 500 mL three-neck round-bottom flask, magnetic stirrer and stir bar, reflux condenser with a drying tube (e.g., calcium chloride), addition funnel, ice bath, separatory funnel, rotary evaporator.

Experimental Workflow

G start Reaction Setup reagent_prep Reagent Preparation start->reagent_prep addition Dropwise Addition at 0-5 °C reagent_prep->addition reaction Reaction at Room Temperature addition->reaction quench Quenching with Ice and HCl reaction->quench extraction Workup and Extraction quench->extraction purification Purification extraction->purification

Figure 5: Experimental workflow for the Friedel-Crafts acetylation of chlorobenzene.
Step-by-Step Procedure
  • Reaction Setup: Assemble a dry 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser fitted with a drying tube. It is crucial to ensure all glassware is scrupulously dry to prevent deactivation of the Lewis acid catalyst. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (14.67 g, 0.11 mol) and anhydrous dichloromethane (100 mL). Cool the resulting suspension to 0°C in an ice bath with stirring. Causality: Cooling is essential to control the initial exothermic reaction upon addition of the acetyl chloride.

  • Reagent Solution: In the addition funnel, prepare a solution of acetyl chloride (8.63 g, 0.11 mol) and chlorobenzene (22.51 g, 0.20 mol) in anhydrous dichloromethane (100 mL).

  • Reaction: Add the solution from the addition funnel dropwise to the cooled and stirred aluminum chloride suspension over 30-45 minutes. Maintain the internal temperature of the reaction mixture below 5°C during the addition. Causality: Slow, controlled addition prevents a rapid exotherm and potential side reactions.

  • Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 4-6 hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Quenching: Carefully and slowly pour the reaction mixture into a beaker containing 150 g of crushed ice and 50 mL of 1 M HCl. Stir the mixture until all the solids have dissolved. Causality: This step quenches the reaction, hydrolyzes the aluminum chloride complex with the ketone product, and dissolves the inorganic salts.

  • Extraction: Transfer the mixture to a 500 mL separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 50 mL portions of dichloromethane. Combine all the organic layers.

  • Washing: Wash the combined organic layers sequentially with 100 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid) and 100 mL of brine (to aid in the separation of the aqueous and organic phases).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude product mixture.

  • Purification: The crude product, a mixture of this compound and 4-chloroacetophenone, can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

Safety Precautions
  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle it with care in a dry environment.

  • Acetyl chloride is corrosive and a lachrymator. It should be handled in a fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

  • The reaction generates HCl gas, which is corrosive and toxic. Ensure proper trapping or venting.

Product Characterization: Spectroscopic Data

The identification of the ortho and para isomers is readily achieved through spectroscopic methods, particularly NMR and IR spectroscopy.

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)IR (cm⁻¹)
This compound 7.55-7.53 (q, 1H), 7.42-7.36 (m, 2H), 7.33-7.28 (m, 1H), 2.64 (s, 3H)200.4, 139.1, 132.0, 131.3, 130.6, 129.4, 126.9, 30.7~1690 (C=O)
4-Chloroacetophenone 7.91 (d, J=8.5 Hz, 2H), 7.45 (d, J=8.5 Hz, 2H), 2.61 (s, 3H)196.8, 139.6, 135.4, 129.7, 128.9, 26.5~1685 (C=O)

Spectroscopic data sourced from The Royal Society of Chemistry supplementary information. [2]

Conclusion: A Versatile yet Nuanced Reaction

The Friedel-Crafts acylation of chlorobenzene is a powerful tool for the synthesis of chloro-substituted aryl ketones. A thorough understanding of the underlying mechanism, particularly the dual role of the chlorine substituent in deactivating the ring while directing substitution to the ortho and para positions, is paramount for successful application. The steric preference for the para isomer is a key consideration in synthetic design. The provided experimental protocol, grounded in an understanding of the reaction's causality, offers a reliable pathway to the desired products. For researchers in drug development and materials science, mastering this reaction opens avenues to a wide array of valuable molecular scaffolds.

References

  • Vedantu. (n.d.). On reaction of chlorobenzene with acetyl chloride in class 12 chemistry CBSE. Vedantu. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. The Royal Society of Chemistry. Retrieved from [Link]

  • Gore, P. H. (1964). The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. Journal of the Chemical Society C: Organic, 2253-2257. Retrieved from [Link]

  • Sandvin, B. T., & Hansen, T. V. (2012). A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. Chemistry Central Journal, 6(1), 52. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Sandvin, B. T., & Hansen, T. V. (2012). A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. Chemistry Central Journal, 6(1), 52. Retrieved from [Link]

  • PubChem. (n.d.). p-Chloroacetophenone. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Acetophenone, 2-chloro-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(4-chlorophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

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Spectroscopic Data of 2-Chloroacetophenone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloroacetophenone, a halogenated aromatic ketone with the chemical formula C₈H₇ClO, is a compound of significant interest in synthetic organic chemistry and pharmaceutical development.[1][2][3] Its utility as a building block in the synthesis of various bioactive molecules necessitates a thorough understanding of its structural and electronic properties. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous identification and characterization of this compound. This in-depth technical guide provides a comprehensive analysis of the NMR, IR, and MS data of this compound, coupled with field-proven insights into the experimental methodologies. The causality behind experimental choices is explained to ensure that the described protocols are self-validating and grounded in established scientific principles.

Molecular Structure and Isomers

This compound (CAS Registry Number: 532-27-4) possesses a phenyl ring attached to a carbonyl group, which is further bonded to a chloromethyl group.[1][2] It is crucial to distinguish it from its isomer, 2'-chloroacetophenone (CAS Registry Number: 2142-68-9), where the chlorine atom is substituted on the phenyl ring.[4][5][6] This guide focuses on the former.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides distinct signals corresponding to the aromatic and aliphatic protons.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.95Multiplet2HAromatic Protons (ortho to C=O)
~7.60Multiplet1HAromatic Proton (para to C=O)
~7.48Multiplet2HAromatic Protons (meta to C=O)
~4.75Singlet2H-CH₂Cl

Interpretation:

  • The downfield chemical shifts of the aromatic protons (~7.48-7.95 ppm) are characteristic of protons attached to a benzene ring bearing an electron-withdrawing carbonyl group.

  • The singlet at approximately 4.75 ppm, integrating to two protons, is unequivocally assigned to the methylene protons of the chloromethyl group (-CH₂Cl). The electronegative chlorine atom deshields these protons, causing them to resonate at a lower field compared to a typical methyl ketone.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Chemical Shift (δ) ppmAssignment
~191C=O (Carbonyl Carbon)
~134Aromatic Quaternary Carbon (ipso to C=O)
~133Aromatic CH (para to C=O)
~129Aromatic CH (ortho/meta to C=O)
~128Aromatic CH (ortho/meta to C=O)
~46-CH₂Cl (Aliphatic Carbon)

Interpretation:

  • The carbonyl carbon (C=O) signal appears significantly downfield at around 191 ppm, which is a characteristic chemical shift for ketones.[7][8]

  • The aromatic carbons resonate in the typical region of ~128-134 ppm.[7][8] The exact assignment of the ortho and meta carbons can be complex without further 2D NMR experiments.

  • The aliphatic carbon of the chloromethyl group (-CH₂Cl) is found at approximately 46 ppm, shifted downfield due to the deshielding effect of the adjacent chlorine atom.[7]

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra of this compound is crucial for reproducibility.

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube and ensure the solution height is adequate for the spectrometer.

Caption: Workflow for NMR sample preparation.

Instrumental Parameters (¹H NMR):

  • Pulse Angle: 30-45°

  • Spectral Width: -2 to 12 ppm

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-2 seconds

Instrumental Parameters (¹³C NMR):

  • Pulse Program: Proton-decoupled

  • Spectral Width: 0 to 220 ppm

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2 seconds

  • Number of Scans: Dependent on sample concentration, typically several hundred to a few thousand.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by several key absorption bands.

Wavenumber (cm⁻¹)IntensityAssignment
~3060MediumAromatic C-H stretch
~1690StrongC=O (ketone) stretch
~1595, 1450Medium-StrongAromatic C=C ring stretch
~1270StrongC-C stretch (phenyl-carbonyl)
~760, 690StrongC-H out-of-plane bend (monosubstituted benzene)
~720StrongC-Cl stretch

Interpretation:

  • The strong absorption band at approximately 1690 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of an aryl ketone.

  • The bands in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon stretching vibrations within the aromatic ring.

  • The presence of strong bands around 760 cm⁻¹ and 690 cm⁻¹ suggests a monosubstituted benzene ring.

  • The absorption around 720 cm⁻¹ can be attributed to the C-Cl stretching vibration.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

ATR-IR is a convenient method for analyzing solid samples with minimal preparation.[9][10][11]

  • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a soft cloth soaked in a volatile solvent like isopropanol.

  • Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).

  • Place a small amount of solid this compound onto the center of the ATR crystal.

  • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum of the sample.

  • Clean the crystal thoroughly after the measurement.

Caption: Step-by-step protocol for ATR-IR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for structural elucidation. For this compound, electron ionization (EI) is a common technique.

Key Ions in the EI Mass Spectrum:

m/zRelative IntensityAssignment
154/156Moderate[M]⁺˙ (Molecular Ion)
105High[C₆H₅CO]⁺ (Benzoyl cation)
77High[C₆H₅]⁺ (Phenyl cation)
51Moderate[C₄H₃]⁺
49/51Moderate[CH₂Cl]⁺

Interpretation and Fragmentation Pathway:

The mass spectrum of this compound exhibits a characteristic fragmentation pattern under electron ionization.

  • Molecular Ion: The molecular ion peak [M]⁺˙ is observed at m/z 154 and 156 with an approximate ratio of 3:1, which is characteristic of a compound containing one chlorine atom due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

  • α-Cleavage: The most prominent fragmentation pathway is the cleavage of the C-C bond between the carbonyl group and the chloromethyl group (α-cleavage). This results in the formation of the highly stable benzoyl cation at m/z 105, which is often the base peak. The other fragment would be the chloromethyl radical (•CH₂Cl).

  • Loss of CO: The benzoyl cation (m/z 105) can further fragment by losing a neutral carbon monoxide (CO) molecule to form the phenyl cation at m/z 77.

  • Further Fragmentation: The phenyl cation (m/z 77) can undergo further fragmentation to produce smaller ions, such as the one observed at m/z 51.

  • Chloromethyl Cation: A smaller peak corresponding to the chloromethyl cation ([CH₂Cl]⁺) can be observed at m/z 49 and 51 (due to chlorine isotopes).

Mass_Spec_Fragmentation M [C₈H₇ClO]⁺˙ m/z 154/156 Benzoyl [C₆H₅CO]⁺ m/z 105 M->Benzoyl - •CH₂Cl Phenyl [C₆H₅]⁺ m/z 77 Benzoyl->Phenyl - CO Fragment [C₄H₃]⁺ m/z 51 Phenyl->Fragment CH2Cl_rad •CH₂Cl

Caption: Major fragmentation pathway of this compound in EI-MS.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a hard ionization technique that provides reproducible fragmentation patterns useful for structural identification.

  • Sample Introduction: The sample is typically introduced into the ion source via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile samples. For GC-MS, a dilute solution of this compound in a suitable solvent (e.g., dichloromethane) is injected.

  • Ionization: In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the ejection of an electron from the molecule, forming a molecular ion [M]⁺˙.

  • Fragmentation: The excess energy imparted to the molecular ion leads to its fragmentation into smaller, characteristic ions.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating framework for the identification and characterization of this compound. The detailed analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, combined with robust experimental protocols, offers researchers, scientists, and drug development professionals a reliable reference for their work. The causal explanations behind experimental choices and the interpretation of spectral features are intended to empower users to confidently apply these techniques in their own laboratories.

References

  • National Institute of Standards and Technology. NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. This compound. [Link]

  • SpectraBase. Acetophenone, 2-chloro-. [Link]

  • SpectraBase. 2'-Chloroacetophenone. [Link]

  • Edubirdie. FTIR-ATR | Study Guide. [Link]

  • Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. [Link]

  • Chemguide. interpreting C-13 NMR spectra. [Link]

  • ResearchGate. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums Indonesian Journal of Science & Technology. [Link]

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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Chloroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-chloroacetophenone. Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles governing the spectral features of this important chemical intermediate. We will explore the influence of the molecule's structural and electronic properties on its NMR spectra, provide a detailed, field-proven protocol for sample preparation, and present a thorough interpretation of the chemical shifts, multiplicities, and coupling constants. This guide is grounded in authoritative spectroscopic principles to ensure scientific integrity and practical applicability.

Introduction: The Significance of this compound

This compound (C₈H₇ClO) is a halogenated aromatic ketone of significant interest in organic synthesis and pharmaceutical development. Its structure, featuring an acetophenone core with a chlorine atom at the ortho position of the phenyl ring, gives rise to a distinct and informative NMR profile. A precise understanding of its ¹H and ¹³C NMR spectra is paramount for reaction monitoring, quality control, and the structural elucidation of its derivatives. This guide will serve as a detailed reference for the complete spectral assignment of this compound.

Foundational Principles: Understanding Substituent Effects in NMR

The chemical shifts observed in the NMR spectrum of this compound are governed by the electronic environment of each nucleus. The two key functional groups, the acetyl group (-COCH₃) and the ortho-chlorine atom (-Cl), exert significant influence on the electron density of the aromatic ring.

  • The Acetyl Group (-COCH₃): This group is strongly electron-withdrawing due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl double bond. This deshielding effect causes the aromatic protons and carbons to resonate at a lower field (higher ppm) compared to unsubstituted benzene. The protons ortho to the acetyl group are the most deshielded.

  • The Chlorine Atom (-Cl): As a halogen, chlorine is electronegative and withdraws electron density through the sigma bond network (inductive effect), which tends to deshield nearby nuclei. However, it also possesses lone pairs of electrons that can be donated into the aromatic π-system (resonance effect), which would cause a shielding effect, particularly at the ortho and para positions. For chlorine, the inductive effect is generally stronger than its resonance effect, leading to a net deshielding of the aromatic ring.

The interplay of these effects in this compound results in a complex and unique pattern of chemical shifts that allows for the unambiguous assignment of each proton and carbon nucleus.

Experimental Protocol: Acquiring High-Quality NMR Spectra

A self-validating experimental protocol is crucial for obtaining reproducible and high-resolution NMR spectra. The following procedure is a field-proven methodology for the preparation of a this compound sample for NMR analysis.

Materials and Equipment
  • This compound (solid)

  • Deuterated chloroform (CDCl₃)

  • High-precision 5 mm NMR tubes

  • Pasteur pipette with a cotton or glass wool plug

  • Vial for dissolution

  • Vortex mixer (optional)

  • NMR Spectrometer (e.g., 400 MHz or higher)

Step-by-Step Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 10-20 mg of solid this compound into a clean, dry vial. For ¹³C NMR, a more concentrated sample of 50-100 mg may be beneficial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a common choice for its excellent solubilizing properties for many organic compounds and its single residual proton peak at ~7.26 ppm, which typically does not interfere with the signals of interest.

  • Dissolution: Gently swirl or vortex the vial to ensure the complete dissolution of the solid. Visually inspect the solution to confirm that no solid particles remain.

  • Filtration and Transfer: To remove any particulate matter that could degrade spectral resolution, filter the solution directly into a clean NMR tube. This can be achieved by passing the solution through a Pasteur pipette containing a small, tightly packed plug of cotton or glass wool.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identity.

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument will then be tuned, locked onto the deuterium signal of the solvent, and shimmed to optimize the magnetic field homogeneity.

Workflow Diagram

NMR_Sample_Preparation cluster_prep Sample Preparation cluster_analysis Spectral Acquisition weigh 1. Weigh Solid (10-20 mg) dissolve 2. Dissolve in CDCl3 (0.6-0.7 mL) weigh->dissolve Add Solvent filter 3. Filter into NMR Tube dissolve->filter Transfer cap 4. Cap and Label filter->cap insert 5. Insert into Spectrometer cap->insert lock 6. Lock and Shim insert->lock acquire 7. Acquire Spectrum lock->acquire

Caption: Workflow for NMR sample preparation and data acquisition.

¹H NMR Spectral Analysis of this compound

The ¹H NMR spectrum of this compound is characterized by signals in both the aliphatic and aromatic regions. The data presented here is based on a spectrum acquired in CDCl₃ at 500 MHz.[1]

Data Summary
SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
A2.64Singlet (s)3H-CH₃
B7.28 - 7.33Multiplet (m)1HH-6'
C7.36 - 7.42Multiplet (m)2HH-4', H-5'
D7.53 - 7.55Quartet (q)1HH-3'
Detailed Peak Assignments and Interpretation
  • Signal A (2.64 ppm, s, 3H): This sharp singlet corresponds to the three equivalent protons of the methyl group (-CH₃). Its integration value of 3H confirms this assignment. The signal appears as a singlet because there are no adjacent protons to cause splitting. The downfield shift from a typical aliphatic methyl group is due to the deshielding effect of the adjacent carbonyl group.

  • Aromatic Region (7.28 - 7.55 ppm): The four protons on the substituted benzene ring are chemically non-equivalent and give rise to a complex set of overlapping multiplets.

    • Signal D (7.53 - 7.55 ppm, q, 1H): This signal, appearing furthest downfield in the aromatic region, is assigned to the H-3' proton. Its significant downfield shift is a result of being ortho to the strongly electron-withdrawing acetyl group.

    • Signal C (7.36 - 7.42 ppm, m, 2H): This multiplet, integrating to two protons, is assigned to the H-4' and H-5' protons.

    • Signal B (7.28 - 7.33 ppm, m, 1H): This multiplet is assigned to the H-6' proton. This proton is ortho to the chlorine atom and experiences its inductive deshielding effect.

Coupling Constant Analysis

While the original source describes the aromatic signals as multiplets, the coupling constants (J-values) can be estimated from high-resolution spectra. Typical coupling constants for aromatic protons are:

  • Ortho-coupling (³J): 7-10 Hz

  • Meta-coupling (⁴J): 2-3 Hz

  • Para-coupling (⁵J): 0-1 Hz

The complex splitting patterns in the aromatic region of this compound arise from these various couplings between the non-equivalent protons. For instance, H-6' will be split by its ortho neighbor H-5' (³J) and its meta neighbor H-4' (⁴J).

¹³C NMR Spectral Analysis of this compound

The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum of this compound in CDCl₃ shows eight distinct signals, corresponding to the eight carbon atoms in the molecule.[1]

Data Summary
Chemical Shift (δ, ppm)AssignmentRationale
30.7-CH₃Aliphatic carbon, shielded relative to aromatic carbons.
126.9C-6'Aromatic CH, influenced by ortho-Cl.
129.4C-4'Aromatic CH.
130.6C-5'Aromatic CH.
131.3C-3'Aromatic CH, deshielded by ortho-acetyl group.
132.0C-2'Quaternary carbon attached to Cl, deshielded.
139.1C-1'Quaternary carbon attached to the acetyl group.
200.4C=OCarbonyl carbon, highly deshielded due to the double bond to oxygen.
Detailed Peak Assignments and Interpretation
  • Carbonyl Carbon (200.4 ppm): The signal at the lowest field is unambiguously assigned to the carbonyl carbon. Its significant deshielding is a characteristic feature of carbonyl groups.

  • Quaternary Carbons (139.1 and 132.0 ppm): These are the two aromatic carbons that do not have an attached proton. C-1' is bonded to the acetyl group, and C-2' is bonded to the chlorine atom. The specific assignment is based on established substituent effects in substituted benzenes.

  • Aromatic CH Carbons (126.9 - 131.3 ppm): These four signals correspond to the protonated carbons of the benzene ring. Their chemical shifts are influenced by their position relative to the two substituents. The C-3' carbon, being ortho to the acetyl group, is expected to be the most deshielded among this group.

  • Methyl Carbon (30.7 ppm): The signal at the highest field (most shielded) is assigned to the methyl carbon of the acetyl group.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are rich in structural information. A thorough analysis, grounded in the principles of substituent effects, chemical shifts, and spin-spin coupling, allows for the complete and unambiguous assignment of all proton and carbon signals. The experimental protocol and detailed spectral interpretation provided in this guide serve as a valuable resource for scientists and researchers, ensuring accuracy and confidence in the structural analysis of this key chemical compound and its derivatives.

References

Introduction: The Vibrational Fingerprint of a Halogenated Ketone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Infrared (IR) Spectrum Interpretation of 2-Chloroacetophenone

Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemistry, providing a unique "vibrational fingerprint" of a molecule. By measuring the absorption of infrared radiation by a sample, we can identify the functional groups present and deduce key structural features. This guide provides an in-depth analysis of the IR spectrum of this compound (C₈H₇ClO), a molecule of interest in organic synthesis and pharmaceutical development.[1] As an α-halogenated aromatic ketone, its spectrum presents a fascinating interplay of electronic and steric effects that are reflected in the vibrational frequencies of its constituent bonds.

This document is designed for researchers and drug development professionals, moving beyond a simple peak-listing to explain the causality behind the observed spectral features. We will dissect the spectrum region by region, correlating specific absorption bands to the molecular vibrations responsible, and provide a field-proven protocol for acquiring high-quality data.

Molecular Structure and Key Vibrational Modes

To properly interpret the IR spectrum, we must first consider the structure of this compound. The molecule consists of a phenyl ring attached to a carbonyl group, which in turn is bonded to a chloromethyl group. Each of these components—the aromatic ring, the ketone, and the alkyl chloride—gives rise to characteristic absorption bands.

G cluster_prep Sample Preparation cluster_press Pellet Formation cluster_analysis Spectral Acquisition A 1. Dry Sample & KBr (Oven, ~110°C, 2 hrs) B 2. Weigh Components (~1-2 mg Sample, ~200 mg KBr) A->B C 3. Grind & Mix (Agate Mortar & Pestle) B->C D 4. Load Powder into Die C->D E 5. Apply Vacuum (Remove trapped air) D->E F 6. Press Pellet (8-10 tons, ~2 min) E->F H 8. Mount Pellet in Holder F->H G 7. Collect Background Spectrum (Empty Sample Compartment) I 9. Acquire Sample Spectrum (e.g., 32 scans, 4 cm⁻¹ resolution) G->I Background Correction H->I

Caption: Standard workflow for IR analysis of a solid sample via the KBr pellet method.

Step-by-Step Methodology:

  • Material Preparation: Thoroughly dry both the this compound sample and spectroscopic grade KBr powder in an oven at ~110°C for at least two hours to remove any adsorbed water. Moisture is the most common contaminant and exhibits a very broad O-H stretch around 3400 cm⁻¹, which can obscure C-H stretching signals.

  • Weighing: Accurately weigh approximately 1-2 mg of the this compound sample and 150-200 mg of the dried KBr. The ratio is critical; too much sample will result in saturated, non-quantifiable peaks (total absorbance), while too little will yield a noisy spectrum with poor signal.

  • Grinding and Mixing: Transfer the sample and KBr to a clean, dry agate mortar. Gently grind the two components together with a pestle for 3-5 minutes until the mixture is a fine, homogenous powder with a consistency similar to flour. This step is crucial for minimizing scattering effects (the Christiansen effect) and achieving a clear, transparent pellet.

  • Pellet Pressing: Transfer a portion of the powder mixture into the collar of a KBr pellet die. Distribute it evenly. Place the anvil in position and assemble the die.

  • Vacuum Application: Connect the die to a vacuum pump for 1-2 minutes. This removes trapped air from the powder, which would otherwise cause the pellet to be opaque or fracture easily.

  • Pressing: While under vacuum, place the die into a hydraulic press. Gradually apply pressure up to 8-10 metric tons and hold for 2-3 minutes.

  • Pellet Release: Carefully release the pressure and vacuum, then disassemble the die to retrieve the transparent, glass-like KBr pellet.

  • Spectral Acquisition:

    • First, run a background scan with an empty sample holder in the spectrometer. This is a self-validating step that accounts for atmospheric CO₂ and H₂O vapor, as well as any instrument-specific signals.

    • Mount the KBr pellet in the sample holder and place it in the spectrometer's beam path.

    • Acquire the sample spectrum. Typical acquisition parameters are 16-32 scans at a resolution of 4 cm⁻¹.

Conclusion

The infrared spectrum of this compound is a rich source of structural information. The definitive, high-frequency carbonyl stretch around 1700-1725 cm⁻¹ confirms the presence of an α-halogenated ketone, while characteristic peaks for aromatic C-H and C=C bonds, aliphatic C-H bonds, and the crucial C-Cl bond in the fingerprint region allow for an unambiguous identification. By understanding the inductive and resonance effects at play, a researcher can interpret this vibrational fingerprint with confidence, validating the molecular structure and purity of the compound.

References

  • National Institute of Standards and Technology. (n.d.). Acetophenone, 2-chloro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Smith, B. C. (2017, September 1). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Acetophenone, 2-chloro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Berkeley Learning Hub. (2024, October 27). Ketone IR Spectroscopy Analysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • SpectraBase. (n.d.). Acetophenone, 2-chloro- [ATR-IR]. Retrieved from [Link]

  • SpectraBase. (n.d.). 2'-Chloroacetophenone [Vapor Phase IR]. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Jones, R. N., Forbes, W. F., & Mueller, W. A. (1957). The Infrared Carbonyl Stretching Bands of Ring Substituted Acetophenones. Canadian Journal of Chemistry, 35(5), 504-515. Retrieved from [Link]

  • University of Calgary. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Jones, R. N., & Spinner, E. (1959). The Infrared Carbonyl Stretching Bands of Acetophenones Substituted in the Methyl Group. Canadian Journal of Chemistry, 37(12), 2083-2097. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Acetophenone, 2-chloro-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Mass spectrometry fragmentation pattern of 2-Chloroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2-Chloroacetophenone

Introduction

This compound, also known as phenacyl chloride or CN gas, is an aromatic ketone with the chemical formula C₈H₇ClO.[1][2] It is a component of some riot control agents, commonly referred to as tear gas.[3] In the fields of pharmaceutical development and forensic science, the unambiguous identification of such compounds is critical. Mass spectrometry (MS), particularly coupled with gas chromatography (GC-MS), stands as a definitive analytical technique for this purpose. Understanding the specific fragmentation pattern of a molecule under electron ionization (EI) is paramount for its identification and structural elucidation.

This technical guide provides a detailed examination of the EI mass spectrometry fragmentation pathways of this compound. We will explore the causal mechanisms behind the formation of its characteristic ions, present a protocol for its analysis, and offer insights for researchers and professionals in the field.

The Molecular Ion of this compound

Upon entering the ion source of a mass spectrometer, a this compound molecule is bombarded by high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, generating a positively charged radical cation known as the molecular ion (M⁺•).[4]

C₈H₇ClO + e⁻ → [C₈H₇ClO]⁺• + 2e⁻

The molecular weight of this compound is approximately 154.6 g/mol .[1] A key feature in its mass spectrum is the isotopic signature of chlorine. Chlorine has two stable isotopes: ³⁵Cl (≈75.8% abundance) and ³⁷Cl (≈24.2% abundance). Consequently, the molecular ion peak will appear as a pair of peaks:

  • M⁺• peak : at a mass-to-charge ratio (m/z) of 154, corresponding to the molecule containing ³⁵Cl.

  • [M+2]⁺• peak : at m/z 156, corresponding to the molecule containing ³⁷Cl.

The intensity of the [M+2]⁺• peak will be approximately one-third that of the M⁺• peak, a characteristic pattern for monochlorinated compounds that provides a powerful diagnostic clue.[5]

Principal Fragmentation Pathways

The 70 eV ionization process imparts significant excess energy to the molecular ion, causing it to be energetically unstable. This instability leads to fragmentation, where the molecular ion breaks down into smaller, more stable charged fragments and neutral radicals.[4] For ketones like this compound, the most dominant fragmentation pathway is alpha-cleavage , which involves the breaking of a carbon-carbon bond adjacent to the carbonyl group.[6]

Pathway 1: Alpha-Cleavage and the Formation of the Benzoyl Cation (Base Peak)

The most favorable fragmentation involves the cleavage of the bond between the carbonyl carbon and the chloromethyl group (α-cleavage). This is because it results in the formation of a highly stable, resonance-stabilized acylium ion: the benzoyl cation.

[C₆H₅COCH₂Cl]⁺• → [C₆H₅CO]⁺ + •CH₂Cl

  • [C₆H₅CO]⁺ (m/z 105): This is the benzoyl cation . Its high stability, due to the delocalization of the positive charge across the carbonyl group and the aromatic ring, makes it the most abundant fragment ion in the spectrum. Therefore, the peak at m/z 105 is the base peak (100% relative intensity).

  • •CH₂Cl: This is the chloromethyl radical. As a neutral species, it is not detected by the mass spectrometer.[4]

Pathway 2: Decarbonylation of the Benzoyl Cation

The benzoyl cation (m/z 105) can undergo further fragmentation by losing a neutral carbon monoxide (CO) molecule. This process, known as decarbonylation, yields the phenyl cation.

[C₆H₅CO]⁺ → [C₆H₅]⁺ + CO

  • [C₆H₅]⁺ (m/z 77): The phenyl cation is another highly characteristic and abundant fragment in the spectrum of this compound and many other aromatic compounds.[7]

Pathway 3: Fragmentation of the Phenyl Cation

The phenyl cation (m/z 77) can further fragment by losing acetylene (C₂H₂), leading to a fragment at m/z 51.

[C₆H₅]⁺ → [C₄H₃]⁺ + C₂H₂

  • [C₄H₃]⁺ (m/z 51): This fragment is commonly observed in the mass spectra of benzene-containing compounds.

The primary fragmentation cascade is illustrated in the diagram below.

Fragmentation M [C₆H₅COCH₂Cl]⁺• m/z 154/156 F1 [C₆H₅CO]⁺ m/z 105 (Base Peak) M->F1 - •CH₂Cl F2 [C₆H₅]⁺ m/z 77 F1->F2 - CO F3 [C₄H₃]⁺ m/z 51 F2->F3 - C₂H₂

Caption: Primary EI fragmentation pathway of this compound.

Summary of Mass Spectral Data

The electron ionization mass spectrum of this compound is characterized by several key ions. The data below is compiled from the NIST Mass Spectrometry Data Center.[1]

m/zProposed Ion StructureFragment NameRelative Intensity (%)Notes
156[C₆H₅COCH₂³⁷Cl]⁺•Molecular Ion ([M+2]⁺•)~10%Isotopic peak for ³⁷Cl.
154[C₆H₅COCH₂³⁵Cl]⁺•Molecular Ion (M⁺•)~30%Molecular ion containing ³⁵Cl.
105[C₆H₅CO]⁺Benzoyl cation100% Base Peak . Formed by α-cleavage.
77[C₆H₅]⁺Phenyl cation~75%Formed by loss of CO from m/z 105.
51[C₄H₃]⁺-~40%Formed by loss of C₂H₂ from m/z 77.

Experimental Protocol: GC-MS Analysis

This section provides a standard operating procedure for the analysis of this compound using Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS).

1. Sample Preparation: a. Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile. b. Perform serial dilutions to create a working standard of 1-10 µg/mL.

2. GC-MS Instrumentation & Conditions: a. Gas Chromatograph: Agilent 7890A or equivalent.[8] b. Mass Spectrometer: Agilent 5975C VL or equivalent mass selective detector.[8] c. GC Column: A non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended. d. Carrier Gas: Helium at a constant flow rate of 1.0 mL/min. e. Inlet: Splitless mode. Inject 1 µL of the sample. Inlet temperature: 250°C. f. Oven Temperature Program: i. Initial temperature: 80°C, hold for 1 minute. ii. Ramp: Increase to 280°C at a rate of 15°C/min. iii. Final hold: Hold at 280°C for 5 minutes. g. MS Conditions: i. Ion Source: Electron Ionization (EI). ii. Ionization Energy: 70 eV. iii. Source Temperature: 230°C. iv. Quadrupole Temperature: 150°C. v. Scan Range: m/z 40-400.

3. Data Analysis: a. Integrate the chromatogram to determine the retention time of this compound. b. Extract the mass spectrum from the apex of the chromatographic peak. c. Compare the acquired spectrum with a reference library (e.g., NIST/EPA/NIH Mass Spectral Library) for confirmation. d. Verify the presence of the key ions (m/z 154/156, 105, 77, 51) and the characteristic chlorine isotope pattern.

Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injector Sample Injection (1 µL) Column GC Column (Separation) Injector->Column IonSource Ion Source (EI) (Ionization & Fragmentation) Column->IonSource Transfer Line Analyzer Quadrupole (Mass Analyzer) IonSource->Analyzer Detector Detector Analyzer->Detector DataSystem Data System (Spectrum Generation) Detector->DataSystem Signal

Caption: Standard workflow for the GC-MS analysis of a chemical compound.

Alternative Ionization Methods

While Electron Ionization (EI) is excellent for creating reproducible fragmentation patterns for library matching, it often results in the absence or low abundance of the molecular ion. Soft ionization techniques, such as Proton-Transfer-Reaction Mass Spectrometry (PTR-MS), can provide complementary information. In PTR-MS, this compound is ionized via proton transfer from H₃O⁺, primarily forming the protonated molecule [M+H]⁺.[9] This results in a strong signal at m/z 155 and 157, confirming the molecular weight with minimal fragmentation, which is advantageous for quantitative analysis.[9]

Conclusion

The mass spectrometry fragmentation pattern of this compound under electron ionization is well-defined and highly characteristic. The process is dominated by an initial alpha-cleavage to form the stable benzoyl cation (m/z 105), which serves as the base peak. Subsequent loss of carbon monoxide leads to the prominent phenyl cation (m/z 77). These key fragments, combined with the distinctive M⁺•/[M+2]⁺• isotopic pattern for chlorine at m/z 154/156, provide a robust and reliable method for the unequivocal identification of this compound in complex matrices. This guide provides the foundational knowledge for researchers and analysts to confidently interpret mass spectral data and develop validated analytical methods.

References

  • Ferslew, K. E., Orcutt, R. H., & Hagardorn, A. N. (1986). Spectral differentiation and gas chromatographic/mass spectrometric analysis of the lacrimators this compound and o-chlorobenzylidene malononitrile. Journal of Forensic Sciences, 31(2), 658-65. [Link]

  • NIST. (n.d.). Acetophenone, 2-chloro-. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A. [Link]

  • NIST. (n.d.). Acetophenone, 2-chloro-. In NIST Chemistry WebBook. (Alternative view). U.S. Secretary of Commerce on behalf of the U.S.A. [Link]

  • NIST. (n.d.). Acetophenone, 2-chloro-. In NIST Chemistry WebBook. (IR Spectrum page with link to MS). U.S. Secretary of Commerce on behalf of the U.S.A. [Link]

  • NIST. (n.d.). Gas phase ion energetics data for Acetophenone, 2-chloro-. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • SpectraBase. (n.d.). 2'-Chloroacetophenone. Wiley. [Link]

  • StudyRaid. (n.d.). Understand mass Spectrometry Fragmentation of Acetophenone. [Link]

  • SpectraBase. (n.d.). 2'-Chloroacetophenone - Optional[MS (GC)] - Spectrum. Wiley. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • The Organic Chemistry Tutor. (2021, February 13). Mass Spectroscopy Explained | Fragmentation & Peak Analysis with Acetophenone Example [Video]. YouTube. [Link]

  • Clark, J. (2015). Fragmentation Patterns in Mass Spectra. Chemguide. [Link]

  • El-Aneed, A., et al. (2009). Mass spectral fragmentation pattern of the underivatized halogenated... ResearchGate. [Link]

  • Mayhew, C. M., et al. (2012). Three segments from a chloroacetophenone (C8H7ClO) PTR-TOFMS spectrum... ResearchGate. [Link]

  • ChemComplete. (2020, December 19). Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage [Video]. YouTube. [Link]

  • Gross, J. H. (2017). Fragmentation of Organic Ions and Interpretation of EI Mass Spectra. In Mass Spectrometry. Springer, Berlin, Heidelberg. [Link]

Sources

An In-depth Technical Guide to the Solubility of 2-Chloroacetophenone in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's physicochemical properties is not merely academic—it is the bedrock of successful synthesis, formulation, and ultimately, therapeutic efficacy. 2-Chloroacetophenone (Phenacyl chloride), a versatile chemical intermediate, is a compound where such understanding is paramount. While historically known for its use as a lachrymatory agent, its significance in modern organic synthesis and as a building block for pharmaceuticals cannot be overstated.[1][2] This guide provides an in-depth exploration of the solubility of this compound, moving beyond simple data points to elucidate the underlying principles, experimental methodologies, and practical applications that are critical in a laboratory and developmental setting.

Compound Profile: this compound

This compound (CAS No. 532-27-4) is a crystalline solid at room temperature, appearing as white to gray crystals.[3][4] It is a substituted acetophenone with the chemical formula C₈H₇ClO.[3][5] Its utility as a precursor in the synthesis of pharmaceuticals, including analgesics, anti-inflammatory drugs, antibiotics, and antidepressants, makes its behavior in various solvents a key area of study.[1][2]

Key Physicochemical Properties:

  • Molecular Weight: 154.59 g/mol [3][6]

  • Appearance: Colorless to gray crystalline solid[3][4]

  • Melting Point: 54-56 °C[1][5]

  • Boiling Point: 244-245 °C[1][5]

  • Odor: Sharp, irritating odor; can have a floral or apple-blossom-like scent at low concentrations.[3][4][6]

Critical Safety Considerations: this compound is a potent lachrymator and irritant to the eyes, skin, and respiratory system.[3][5][6][7][8] Acute exposure can cause effects ranging from tearing and blurred vision to chemical burns and pulmonary edema.[3][6][7] All handling must be conducted in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][7][9]

The Science of Solubility: A Mechanistic Perspective

The solubility of a solid in a liquid solvent is governed by the principle "like dissolves like."[10][11] This adage is a simplified representation of the complex interplay between solute-solute, solvent-solvent, and solute-solvent intermolecular forces. For a solute to dissolve, the energy required to break the solute's crystal lattice and disrupt the solvent's intermolecular forces must be compensated by the energy released upon the formation of new solute-solvent interactions.

The molecular structure of this compound features several key domains that dictate its solubility:

  • A Polar Carbonyl Group (C=O): This group introduces a significant dipole moment, making the molecule polar and capable of dipole-dipole interactions.

  • An Aromatic Phenyl Ring: This large, nonpolar region favors interactions with nonpolar or aromatic solvents through van der Waals forces and pi-stacking.

  • An α-Chloro Group: The electronegative chlorine atom enhances the molecule's overall polarity and can participate in dipole-dipole interactions.

Due to this combination of polar and nonpolar characteristics, this compound is practically insoluble in water, a highly polar solvent with strong hydrogen bonding capabilities.[4][5][6] The energy required to break the strong hydrogen bonds between water molecules is not sufficiently offset by the interactions formed with the largely non-hydrogen-bonding this compound molecule. Conversely, it exhibits good solubility in many organic solvents that can effectively interact with its functional groups.

Solubility Profile of this compound

The following table summarizes the known solubility of this compound in a range of common organic solvents. This data is crucial for selecting appropriate media for chemical reactions, purification, and formulation.

Solvent ClassSolvent NameSolubilityReference
Alcohols EthanolVery Soluble[3]
MethanolSlightly Soluble[12]
Ethers Diethyl EtherVery Soluble[3]
Ketones AcetoneSoluble[2][3]
Aromatic Hydrocarbons BenzeneVery Soluble[3]
Halogenated Solvents ChloroformSoluble[12]
Esters Data Not AvailableRequires experimental determination
Aliphatic Hydrocarbons Petroleum EtherSoluble[3]
HexaneExpected to be sparingly soluble
Other Carbon DisulfideSoluble[3]
DMSOSlightly Soluble[12]
WaterInsoluble / Practically Insoluble[3][4][5][6]

Note: "Slightly Soluble" and "Soluble" are qualitative terms. For precise applications, quantitative determination is necessary.

Experimental Protocol: Determining Equilibrium Solubility

To obtain quantitative solubility data, the equilibrium (or shake-flask) method is a reliable and widely accepted standard. This protocol is designed to be self-validating by ensuring that a true equilibrium between the solid and dissolved compound is achieved.

Objective: To determine the saturation concentration of this compound in a given solvent at a controlled temperature.

Materials:

  • This compound (≥99% purity)

  • Solvent of interest (analytical grade)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

  • Solvent Addition: Accurately add a known volume of the chosen solvent to each vial.

  • Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. Causality Note: Continuous agitation is crucial to maximize the surface area for dissolution and prevent the formation of stagnant layers, while temperature control is vital as solubility is highly temperature-dependent.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to let the excess solid settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the saturated solution into a clean vial. Trustworthiness Note: Filtering is a critical step to remove all undissolved micro-particulates, which would otherwise lead to an overestimation of solubility.

  • Dilution: Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a pre-validated HPLC or UV-Vis method to determine the concentration of this compound.

  • Calculation: Calculate the original solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess solid This compound to vial B Add known volume of solvent A->B C Seal and agitate at constant temperature (24-72h) B->C D Settle for >2h C->D E Withdraw supernatant D->E F Filter with 0.22µm syringe filter E->F G Dilute sample F->G H Quantify via HPLC/UV-Vis G->H I I H->I Calculate Solubility (mg/mL or mol/L)

Caption: Workflow for Equilibrium Solubility Determination.

The Role of Solubility Data in Drug Development

Accurate solubility data is not an end in itself but a critical input for several stages of pharmaceutical development.[13][14] Its measurement is pivotal for evaluating drug properties and can dictate the success or failure of a drug candidate.[13]

  • Lead Optimization: In the early stages, solubility screening helps identify and eliminate compounds with poor biopharmaceutical properties, saving significant time and resources.[15][16] Poorly soluble compounds often exhibit low bioavailability.[13]

  • Formulation Development: The choice of excipients and the final dosage form (e.g., tablets, capsules, parenteral solutions) is heavily dependent on the drug's solubility.[14] For a compound like this compound used as an intermediate, the solubility of the final active pharmaceutical ingredient (API) will guide how it can be formulated for effective delivery.

  • Process Chemistry & Purification: The selection of an appropriate solvent system for crystallization is entirely dependent on solubility data. An ideal solvent will dissolve the compound at an elevated temperature but allow for high recovery of pure crystals upon cooling. This is fundamental for producing high-purity APIs.

G cluster_applications Drug Development Applications SolubilityData Quantitative Solubility Data Formulation Dosage Form Selection SolubilityData->Formulation Dictates delivery strategy Synthesis Reaction Solvent Choice SolubilityData->Synthesis Ensures reactant solubilization Purification Crystallization Solvent Design SolubilityData->Purification Enables selective precipitation

Caption: Application of Solubility Data in Drug Development.

Conclusion

The solubility of this compound is a multifaceted property dictated by its unique molecular structure. While qualitative data provides a useful starting point, quantitative experimental determination is essential for its effective application in research and pharmaceutical development. Understanding not just what a compound dissolves in, but why and how to measure it, empowers scientists to make informed, data-driven decisions that accelerate the path from chemical synthesis to viable therapeutic products.

References

Stability and reactivity of 2-Chloroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Stability and Reactivity of 2-Chloroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, also known as phenacyl chloride or by the military designation CN, is a versatile and highly reactive α-haloketone. Its chemical structure, featuring both a reactive α-carbon and an electrophilic carbonyl group, makes it a valuable intermediate in a wide range of organic syntheses, particularly in the development of pharmaceuticals and nitrogen-containing heterocyclic compounds.[1][2][3][4] However, the same properties that make it synthetically useful also contribute to its hazardous nature as a potent lachrymator and irritant.[5][6][7][8][9] This guide provides a comprehensive analysis of the stability and reactivity of this compound, offering field-proven insights into its handling, reaction mechanisms, and synthetic applications to enable researchers to utilize this reagent both safely and effectively.

Introduction and Physicochemical Profile

This compound is a white to grey crystalline solid at room temperature, often with a floral-like odor at very low concentrations that becomes sharp and irritating at higher levels.[6][10] Its structure is foundational to its chemistry: the electron-withdrawing carbonyl group activates the adjacent carbon-chlorine bond, making the chlorine an excellent leaving group in nucleophilic substitution reactions.

Key Structural Features:
  • α-Haloketone: The chlorine atom is on the carbon alpha to the carbonyl group.

  • Electrophilic Centers: Both the carbonyl carbon and the α-carbon are susceptible to nucleophilic attack.

  • Enolizable Protons: The α-protons are acidic and can be removed by a base, leading to enolate formation and subsequent rearrangements.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
CAS Number 532-27-4[10]
Molecular Formula C₈H₇ClO[10]
Molecular Weight 154.60 g/mol [10]
Appearance White to grey crystalline solid[6][7]
Melting Point 52-56 °C[10][11]
Boiling Point 244-245 °C[10][11]
Flash Point 118 °C[10][11]
Solubility Insoluble in water; soluble in organic solvents like chloroform.[6][12]
Vapor Pressure 0.0054 mm Hg @ 20 °C[10]

Chemical Stability and Degradation Pathways

Understanding the stability of this compound is paramount for its safe storage and effective use in reactions. It is generally stable under normal temperatures and pressures but is sensitive to several environmental factors.[10]

Thermal Stability

This compound is stable upon heating to a certain point but will decompose at elevated temperatures. Studies have shown it undergoes sublimation at approximately 167 °C and begins to decompose around 229 °C. Thermal decomposition can release toxic and corrosive fumes, including hydrogen chloride, carbon monoxide, and carbon dioxide.[10][13][14] In the context of its use as a riot control agent, it is typically dispersed via a pyrotechnic mixture that heats the compound to form an aerosol.[6]

Hydrolytic Stability

The compound is moisture-sensitive.[10][11] It reacts slowly with water or steam, undergoing hydrolysis to form hydroxyacetophenone and hydrochloric acid.[6][15] This reactivity necessitates storage in tightly sealed containers in a dry environment to prevent degradation and the corrosive effects of the resulting HCl.[10][13]

Incompatible Materials and Conditions

Several classes of chemicals are incompatible with this compound and can lead to hazardous reactions:

  • Strong Bases: React violently and can initiate rapid decomposition or hazardous polymerization.[10][13]

  • Strong Oxidizing Agents: Can cause vigorous, potentially explosive reactions.[10][13][14]

  • Metals: Slowly corrodes metals, potentially evolving flammable hydrogen gas.[6][14]

  • Moisture and Excess Heat: Should be avoided to prevent degradation and uncontrolled reactions.[10]

Core Reactivity Profile: A Synthetic Chemist's Perspective

The reactivity of this compound is rich and varied, making it a cornerstone intermediate. Its reactions are primarily dictated by the two electrophilic sites.

Nucleophilic Substitution at the α-Carbon (SN2)

This is the most common and synthetically valuable reaction pathway. The α-carbon is highly electrophilic, readily undergoing SN2 reactions with a wide range of soft and hard nucleophiles.

  • Mechanism Rationale: The adjacent carbonyl group stabilizes the SN2 transition state, accelerating the reaction. This allows for the efficient formation of new carbon-heteroatom or carbon-carbon bonds.

  • Common Nucleophiles:

    • Amines (Primary & Secondary): React to form α-aminoketones, which are precursors to many pharmacologically active molecules, including substituted cathinones.[16]

    • Thiourea: A classic reaction for the synthesis of 2-aminothiazole heterocycles.

    • Azide Ions (e.g., from Sodium Azide): Forms α-azido ketones, versatile intermediates that can be reduced to primary amines or used in click chemistry.[16]

    • Hydroxide/Alkoxides: Yield α-hydroxy or α-alkoxy ketones, respectively.

Fig. 1: Generalized SN2 reaction at the α-carbon.
Base-Induced Favorskii Rearrangement

In the presence of a strong, non-nucleophilic base, α-haloketones with at least one α'-proton undergo the Favorskii rearrangement.[17][18] This powerful reaction transforms the ketone into a carboxylic acid derivative (acid, ester, or amide depending on the base/nucleophile used).[19][20][21]

  • Mechanism Rationale: The reaction proceeds through a strained cyclopropanone intermediate.[20][21] The base first deprotonates the α'-carbon to form an enolate. This enolate then undergoes intramolecular SN2 to displace the chloride, forming the cyclopropanone. Nucleophilic attack on the carbonyl carbon of this intermediate opens the ring to form the most stable carbanion, which is then protonated to yield the final product.[18] For cyclic α-haloketones, this results in a synthetically useful ring contraction.[17][21]

Fig. 2: Key stages of the Favorskii rearrangement.
The Willgerodt-Kindler Reaction

This fascinating reaction transforms an aryl alkyl ketone into a terminal amide or thioamide, effectively migrating the carbonyl functionality to the end of the alkyl chain and oxidizing it.[22] The Kindler modification, which is more common, uses elemental sulfur and a secondary amine (like morpholine).[23][24][25]

  • Mechanism Rationale: The reaction is thought to begin with the formation of an enamine from the ketone and the amine.[22][24] This enamine then reacts with sulfur. The subsequent rearrangement involves a complex cascade, ultimately leading to the thioamide product, which can be hydrolyzed to the corresponding amide or carboxylic acid.[24]

Willgerodt_Kindler ketone This compound thioamide Intermediate Thioamide ketone->thioamide Heat reagents + Amine (e.g., Morpholine)Elemental Sulfur (S8) reagents->thioamide product Terminal Amide or Carboxylic Acid thioamide->product H3O+ hydrolysis Hydrolysis hydrolysis->product

Fig. 3: Workflow of the Willgerodt-Kindler reaction.
Selective Reduction

The carbonyl group can be selectively reduced without disturbing the α-chloro substituent using mild reducing agents.

  • Protocol Rationale: Sodium borohydride (NaBH₄) is a common choice for this transformation.[26] It is a mild hydride donor that selectively attacks the electrophilic carbonyl carbon, leaving the C-Cl bond intact. The reaction is typically run in an alcoholic solvent like ethanol at room temperature.

Experimental Protocol: Selective Reduction to 1-(2-chlorophenyl)ethanol

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1 equivalent) in dry ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition: Slowly add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 5 °C. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding 10 mL of water.

  • Workup: Concentrate the solution under reduced pressure to remove the ethanol. Extract the aqueous mixture with dichloromethane (3 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Remove the solvent under reduced pressure to yield the crude 1-(2-chlorophenyl)ethanol, which can be further purified by column chromatography if necessary.[26]

Safe Handling and Storage

Due to its potent lachrymatory and irritant properties, strict adherence to safety protocols is non-negotiable.[5][7][9]

Protocol: Safe Handling of Solid this compound

  • Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[10] Ensure an eyewash station and safety shower are immediately accessible.[13]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical splash goggles and a face shield.[13]

    • Hand Protection: Use chemically resistant gloves (e.g., butyl rubber).[11]

    • Body Protection: Wear a lab coat or chemical apron.[11]

    • Respiratory Protection: For situations with potential for high exposure, a NIOSH-approved full-facepiece respirator with appropriate cartridges is required.[11]

  • Dispensing: Use non-sparking tools for handling the solid.[13][14] Avoid generating dust. If spills occur, clean them up immediately by sweeping the material into a suitable container for disposal; do not add water to the container.[10]

  • Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling.[13] Contaminated clothing should be removed and laundered before reuse.[10]

Storage Conditions: Store in a cool, dry, well-ventilated area away from incompatible substances.[10][13] Keep containers tightly closed and protected from moisture.[10] Do not store in metal containers due to slow corrosion.[10][14]

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An In-depth Technical Guide to Alternative Synthesis Routes for 2-Chloroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Chloroacetophenone

This compound (α-chloroacetophenone or phenacyl chloride) is a cornerstone intermediate in the synthesis of a multitude of high-value organic compounds. Its utility spans the pharmaceutical industry, where it is a precursor for analgesics, anti-inflammatory drugs, and other active pharmaceutical ingredients (APIs), to agrochemicals and the fragrance industry.[1][2] The dual functionality of a reactive α-chloro group and an aromatic ketone moiety makes it a versatile building block for constructing complex molecular architectures.

Historically known as a potent lachrymator and the primary component of the riot control agent Mace, its modern applications are overwhelmingly in controlled industrial synthesis.[3] The demand for efficient, cost-effective, and environmentally sustainable methods for its production has driven significant research beyond traditional synthesis pathways. This guide provides a comprehensive analysis of the principal and alternative routes to this compound, offering field-proven insights for researchers, chemists, and drug development professionals. We will delve into the mechanistic underpinnings of each pathway, present detailed experimental protocols, and offer a comparative analysis to inform strategic manufacturing decisions.

Chapter 1: The Archetypal Pathway: Friedel-Crafts Acylation

The Friedel-Crafts acylation, discovered in 1877, remains the most fundamental and widely practiced method for synthesizing aryl ketones.[4] This electrophilic aromatic substitution reaction can be adapted in two primary ways to produce this compound.

Route A: Acylation of Benzene with Chloroacetyl Chloride

This is the most direct and common industrial approach. Benzene is reacted with chloroacetyl chloride in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).

Causality and Mechanistic Insight: The role of AlCl₃ is paramount; it functions as a Lewis acid to abstract the chloride from chloroacetyl chloride, generating a highly electrophilic and resonance-stabilized acylium ion (ClCH₂CO⁺).[5][6] This acylium ion is the potent electrophile that attacks the electron-rich π-system of the benzene ring. A key advantage of Friedel-Crafts acylation over its alkylation counterpart is the deactivating nature of the resulting ketone group, which effectively prevents polysubstitution, leading to a cleaner, monoacylated product.[7]

However, the reaction is not truly catalytic. The product ketone is a moderate Lewis base and forms a stable complex with the AlCl₃ catalyst.[8] This complexation requires the use of stoichiometric, or even super-stoichiometric, quantities of the catalyst. The final step of the workup involves hydrolysis of this complex with water or dilute acid to liberate the ketone product, which unfortunately leads to the destruction of the catalyst and the generation of significant aqueous waste.

Friedel_Crafts_Acylation cluster_reactants Step 1: Electrophile Generation cluster_attack Step 2: Electrophilic Attack cluster_deprotonation Step 3: Aromaticity Restoration AcylCl Chloroacetyl Chloride (ClCH₂COCl) Acylium Acylium Ion (ClCH₂C⁺=O) AcylCl->Acylium + AlCl₃ Benzene Benzene AlCl3 AlCl₃ (Lewis Acid) AlCl4 AlCl₄⁻ Sigma Sigma Complex (Arenium Ion) Benzene->Sigma + Acylium Ion Product This compound Sigma->Product + AlCl₄⁻ HCl HCl AlCl3_regen AlCl₃ (regenerated) Alpha_Chlorination cluster_reactants Step 1: Keto-Enol Tautomerization (Acid-Catalyzed) cluster_halogenation Step 2: Nucleophilic Attack cluster_deprotonation Step 3: Deprotonation Ketone Acetophenone ProtonatedKetone Protonated Ketone Ketone->ProtonatedKetone + H⁺ Enol Enol Intermediate ProtonatedKetone->Enol - H⁺ Intermediate Chlorinated Intermediate Enol->Intermediate + Cl₂ Product This compound Chlorine Cl₂ Intermediate->Product - H⁺, - Cl⁻

Caption: Acid-catalyzed α-chlorination of Acetophenone.

The primary experimental challenge of this route is controlling the reaction to achieve mono-chlorination. The introduction of the first chlorine atom is an activating step; the electron-withdrawing halogen increases the acidity of the remaining α-proton, making the formation of the second enol and subsequent dichlorination faster than the initial reaction. [9]This often leads to the formation of 2,2-dichloroacetophenone as a significant byproduct, complicating purification and reducing the yield of the desired product.

Chapter 3: Greener and Alternative Synthetic Strategies

Concerns over the large volumes of corrosive waste from traditional Friedel-Crafts reactions and the selectivity issues of direct chlorination have spurred the development of more sustainable alternatives.

Heterogeneous Catalysis: Modified Clays

A significant advancement is the replacement of homogeneous Lewis acids like AlCl₃ with solid, reusable acid catalysts. Iron(III) chloride-modified montmorillonite K10 clay has emerged as a promising heterogeneous catalyst for the chloroacetylation of arenes. [10] Causality and Field Insight: Montmorillonite K10 is an aluminosilicate clay with a layered structure and inherent acidic properties. [11][12]Modifying it with FeCl₃ enhances its Lewis acidity, creating active sites capable of catalyzing the Friedel-Crafts reaction. The key advantages are:

  • Reduced Waste: The catalyst is solid and can be filtered off after the reaction, washed, and potentially reused, eliminating the aqueous workup required for AlCl₃. [13]* Milder Conditions: These catalysts can often operate under milder conditions than their homogeneous counterparts.

  • Improved Selectivity: The defined pore structure of the clay can sometimes impart shape selectivity, favoring certain isomers.

While yields can be excellent, catalyst deactivation over multiple cycles can be a challenge and requires further optimization. [13]

Ionic Liquids as Recyclable Media

Ionic liquids (ILs) are organic salts with low melting points that can act as both the solvent and catalyst for Friedel-Crafts acylations. [1][14]Chloroaluminate ILs (e.g., [emim]Cl-AlCl₃) were early candidates, but their extreme moisture sensitivity was a drawback. [1]More recent research focuses on water-stable ILs, such as 1-butyl-3-methylimidazolium ([bmim]) salts, combined with a Lewis acidic metal salt like copper(II) triflate (Cu(OTf)₂). Causality and Field Insight: The highly polar and ionic nature of the IL medium can stabilize the charged acylium ion intermediate, often accelerating reaction rates and improving selectivity compared to conventional organic solvents. [15]The primary benefit is the potential for a closed-loop system. The product, being non-polar, can often be separated from the ionic liquid/catalyst system by extraction with a non-polar solvent (e.g., hexane), allowing the IL phase to be recycled for subsequent batches. [16]This dramatically reduces solvent and catalyst waste, aligning with the principles of green chemistry.

Synthesis from Styrene Derivatives

An entirely different approach begins with styrene, a bulk chemical. One reported method involves reacting styrene with hydrochloric acid and sodium chlorate. [17] Causality and Mechanistic Insight: This reaction is complex and likely proceeds through the formation of styrene chlorohydrin as an intermediate, which is then oxidized to the ketone. The ratio of reactants is critical; a low chlorate to styrene ratio favors the formation of styrene chlorohydrin, while higher ratios lead to the desired this compound. [17]However, this method can be highly exothermic and produce a range of byproducts, including dichloroacetophenone and ring-chlorinated species, if not carefully controlled. [17]While it avoids traditional Friedel-Crafts reagents, achieving high selectivity and purity can be challenging.

Chapter 4: Comparative Analysis of Synthesis Routes

The optimal synthesis route depends on a balance of factors including raw material cost, desired purity, production scale, and environmental considerations.

Synthesis RouteStarting MaterialsKey ReagentsAdvantagesDisadvantages
Friedel-Crafts (Benzene) Benzene, Chloroacetyl ChlorideAnhydrous AlCl₃High yield, direct, no isomers, well-established. [8]Stoichiometric AlCl₃ required, large volume of corrosive waste, moisture sensitive.
Friedel-Crafts (Chlorobenzene) Chlorobenzene, Acetyl ChlorideAnhydrous AlCl₃Uses cheaper acetyl chloride.Produces ortho/para isomer mixture requiring separation, lower yield of desired product. [18]
Direct α-Chlorination AcetophenoneCl₂, SO₂Cl₂, etc.Atom economical (in theory).Poor selectivity, risk of over-chlorination (di- and tri-substituted byproducts). [9][19]
Heterogeneous Catalysis Benzene, Chloroacetyl ChlorideFeCl₃-Montmorillonite K10Recyclable catalyst, reduced waste, milder conditions. [10]Catalyst preparation required, potential for deactivation over time. [13]
Ionic Liquid Media Benzene, Chloroacetyl ChlorideILs (e.g., [bmim][BF₄]), Metal TriflateRecyclable solvent/catalyst system, high reaction rates, potentially high selectivity. [16]High cost of ionic liquids, product separation can be complex.
From Styrene Styrene, HClSodium ChlorateUtilizes inexpensive bulk starting material.Highly exothermic, poor selectivity, formation of multiple byproducts. [17]

Chapter 5: Detailed Experimental Protocols

Disclaimer: These protocols are for informational purposes only and should be performed by trained professionals in a suitable laboratory setting with appropriate personal protective equipment and engineering controls.

Protocol 1: Classic Friedel-Crafts Acylation of Benzene

This protocol is adapted from standard procedures for Friedel-Crafts acylation. [7][20] Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Chloroacetyl Chloride

  • Benzene (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Concentrated Hydrochloric Acid (HCl)

  • Crushed Ice

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Assemble a dry 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and an addition funnel. Ensure the system is under an inert atmosphere (e.g., nitrogen).

  • Catalyst Suspension: Charge the flask with anhydrous AlCl₃ (1.1 equivalents) and 100 mL of anhydrous DCM. Cool the stirred suspension to 0°C in an ice/water bath.

  • Acyl Chloride Addition: Dissolve chloroacetyl chloride (1.1 equivalents) in 50 mL of anhydrous DCM and add it to the addition funnel. Add this solution dropwise to the cooled AlCl₃ suspension over 30 minutes, maintaining the temperature below 5°C.

  • Benzene Addition: Add benzene (1.0 equivalent), dissolved in 50 mL of anhydrous DCM, to the addition funnel. Add the benzene solution dropwise to the reaction mixture over 30-45 minutes, keeping the temperature at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress by TLC or GC.

  • Work-up: Cool the reaction mixture back to 0°C. Carefully and slowly quench the reaction by pouring the mixture into a beaker containing 200 g of crushed ice and 50 mL of concentrated HCl. Stir vigorously until the solids dissolve.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of DCM.

  • Washing & Drying: Combine all organic layers. Wash sequentially with 100 mL of saturated sodium bicarbonate solution and 100 mL of brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water).

Protocol 2: Direct α-Chlorination of Acetophenone

This protocol is based on the method described by Sartory (1939) and general α-halogenation procedures. [21] Materials:

  • Acetophenone

  • Glacial Acetic Acid

  • Chlorine Gas (from a cylinder with a regulator and flow meter)

  • Ice

  • Distilled Water

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask fitted with a gas inlet tube, a mechanical stirrer, and a reflux condenser leading to a gas trap (e.g., a bubbler with NaOH solution), dissolve acetophenone (20 g) in glacial acetic acid (100 g).

  • Chlorination: Cool the flask in an ice-water bath. With vigorous stirring, pass a steady stream of chlorine gas through the solution. Monitor the reaction by weight gain or by GC analysis of aliquots.

  • Reaction Monitoring: Continue passing chlorine until the required stoichiometric amount has been absorbed. The reaction is exothermic; maintain the temperature with cooling as needed.

  • Completion: After chlorine addition is complete, allow the mixture to stir at room temperature until the yellow-green color of dissolved chlorine fades.

  • Work-up: Pour the reaction mixture into a beaker containing 500 mL of ice-water. The product will separate as an oil that should rapidly solidify.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold distilled water to remove acetic acid and HCl.

  • Purification: The crude solid can be purified by recrystallization from dilute ethanol to yield colorless crystals of this compound.

Caption: Comparative workflow of classic vs. greener synthesis.

Conclusion and Future Outlook

While the classic Friedel-Crafts acylation of benzene remains a robust and high-yielding method for the industrial production of this compound, its environmental footprint is significant. The future of its synthesis lies in the adoption and refinement of greener alternatives. Heterogeneous catalysts, such as modified clays, and recyclable reaction media, like ionic liquids, offer compelling pathways to reduce waste and improve process efficiency. As regulatory pressures increase and the principles of green chemistry become more ingrained in industrial practice, the development of highly active, stable, and recyclable catalytic systems will be paramount. Further exploration into novel pathways, potentially leveraging biocatalysis or flow chemistry, may unlock even more sustainable and efficient methods for producing this vital chemical intermediate.

References

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  • Mashima, K., et al. (2002). Practical Synthesis of Optically Active Styrene Oxides via Reductive Transformation of 2-Chloroacetophenones with Chiral Rhodium Catalysts. Organic Letters, 4(24), 4221–4223. Retrieved from [Link]

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An In-depth Technical Guide on the Hydrolytic Stability of 2-Chloroacetophenone Under Different pH Conditions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive examination of the hydrolytic stability of 2-Chloroacetophenone (also known as phenacyl chloride), a critical parameter for researchers, scientists, and drug development professionals. Understanding the degradation pathways of this versatile chemical intermediate under various pH conditions is fundamental to ensuring the stability, efficacy, and safety of active pharmaceutical ingredients (APIs) and formulated products. This document moves beyond a simple recitation of facts to explain the underlying chemical principles and provide a robust, field-tested protocol for empirical analysis.

Introduction: The Significance of this compound's Stability

This compound (Figure 1) is a key building block in organic synthesis, frequently employed in the production of pharmaceuticals and other fine chemicals[1]. Its structure features a reactive α-chloro ketone moiety, which is susceptible to nucleophilic attack. The stability of this molecule in aqueous environments is a pivotal concern during synthesis, formulation, storage, and in vivo administration. Hydrolytic degradation can lead to loss of potency, the formation of potentially toxic impurities, and unpredictable product performance.

This guide will dissect the hydrolytic behavior of this compound across acidic, neutral, and alkaline pH ranges, grounding the discussion in established mechanistic principles of organic chemistry. Furthermore, it will provide a detailed, actionable protocol for conducting forced degradation studies in line with international regulatory standards.

Figure 1: Chemical Structure of this compound

C₈H₇ClO

2-Chloro-1-phenylethanone

Theoretical Framework: Mechanisms of α-Haloketone Hydrolysis

The hydrolysis of this compound involves the nucleophilic substitution of the chloride ion by either a hydroxide ion (under alkaline conditions) or a water molecule (under neutral and acidic conditions). The reaction pathway is heavily influenced by the pH of the medium, which dictates the nature and concentration of the nucleophile.[2] Due to the primary nature of the carbon bearing the halogen, the reaction is expected to proceed predominantly via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4]

An SN2 reaction involves a backside attack by the nucleophile on the electrophilic carbon, leading to an inversion of stereochemistry (though not relevant for this achiral molecule) in a single, concerted step.[5] The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile.[3]

Rate = k[Substrate][Nucleophile]

An alternative, though less likely, pathway is the unimolecular nucleophilic substitution (SN1) mechanism, which involves the formation of a carbocation intermediate.[6][7] This pathway is generally favored for tertiary halides and is less probable here, but its potential contribution under certain conditions cannot be entirely dismissed.

Hydrolytic Stability Profile Across pH Conditions

Alkaline Conditions (pH > 8)

Under alkaline conditions, the dominant nucleophile is the hydroxide ion (OH⁻), which is significantly more potent than water.[4] Consequently, the hydrolysis of this compound is expected to be most rapid in this pH range.

Mechanism: The reaction proceeds via a classic SN2 pathway. The hydroxide ion directly attacks the α-carbon, displacing the chloride ion in a single step to form 2-hydroxyacetophenone.[4]

Caption: Proposed SN2 Hydrolysis Mechanism under Alkaline Conditions.

Kinetics: The reaction is expected to follow second-order kinetics, being first-order with respect to both this compound and hydroxide ion concentration.[4] The degradation rate will increase significantly as the pH rises above neutral.

Primary Degradation Product: The primary hydrolytic product is 2-hydroxyacetophenone .

Neutral Conditions (pH ≈ 7)

At neutral pH, the concentration of hydroxide ions is minimal, and the much weaker nucleophile, water, is responsible for hydrolysis.

Mechanism: The reaction still likely follows an SN2-like pathway, but the rate is considerably slower due to the poor nucleophilicity of water. The carbonyl group plays a crucial role by inductively withdrawing electron density, making the α-carbon sufficiently electrophilic for attack by water.

Kinetics: The hydrolysis rate under neutral conditions is expected to be very slow.[1] The reaction can be considered pseudo-first-order since the concentration of water is constant and in vast excess. Studies on analogous compounds confirm instability in neutral media compared to strongly acidic conditions.[8]

Primary Degradation Product: The expected product is 2-hydroxyacetophenone .

Acidic Conditions (pH < 4)

Under acidic conditions, the reaction is more complex. While the nucleophile (water) remains weak, the acid can act as a catalyst.

Mechanism: The acid-catalyzed hydrolysis likely begins with the reversible protonation of the carbonyl oxygen.[9][10] This protonation enhances the electron-withdrawing effect of the carbonyl group, further increasing the electrophilicity of the α-carbon and making it more susceptible to attack by a water molecule. This is followed by deprotonation to yield the final product.

Caption: Proposed Acid-Catalyzed Hydrolysis Mechanism.

Kinetics: The rate of acid-catalyzed hydrolysis is generally slow. While catalysis increases the substrate's reactivity, the nucleophile remains weak. For some related α-chloro compounds, stability is actually highest in strongly acidic media, suggesting that the catalytic effect may be minimal or that other factors dominate.[8] Empirical testing is essential to determine the precise rate-pH profile.

Primary Degradation Product: The expected product is 2-hydroxyacetophenone .

Note on Alternative Degradation Products

Some studies have reported the formation of acetophenone as a degradation product of this compound in aqueous environments.[11] This suggests a reductive dechlorination pathway may occur in parallel with hydrolysis. This is particularly noted in studies involving environmental degradation or anaerobic conditions.[1] For pharmaceutical stability testing focused on hydrolysis, 2-hydroxyacetophenone remains the primary degradant of interest.

Experimental Protocol: Forced Hydrolysis Study

This protocol is designed as a self-validating system, consistent with the principles of the International Council for Harmonisation (ICH) Q1A(R2) guideline on stability testing.[12]

Objective

To evaluate the hydrolytic stability of this compound across a pH range of 2 to 12 and to identify its primary degradation products.

Materials and Reagents
  • This compound (reference standard and test sample)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q)

  • Hydrochloric acid (HCl), 0.1 N and 1 N solutions

  • Sodium hydroxide (NaOH), 0.1 N and 1 N solutions

  • Potassium phosphate monobasic (KH₂PO₄)

  • Phosphoric acid

  • Class A volumetric flasks and pipettes

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Calibrated pH meter

  • Thermostatically controlled water bath or oven

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare Stock Solution (e.g., 1 mg/mL in ACN) E1 Spike Stock into Media (e.g., to 100 µg/mL) P1->E1 P2 Prepare Acid, Neutral, & Base Media (0.1 N HCl, Water, 0.1 N NaOH) P2->E1 E2 Incubate Samples (e.g., 60°C) E1->E2 E3 Withdraw Aliquots at Time Points (t=0, 2, 4, 8, 24h) E2->E3 A1 Neutralize Aliquots (if necessary) E3->A1 A2 Dilute to Working Concentration A1->A2 A3 Analyze by Validated HPLC-UV Method A2->A3 A4 Calculate % Degradation & Identify Products A3->A4

Caption: Experimental Workflow for Forced Hydrolysis Study.

Step-by-Step Procedure
  • Preparation of Solutions:

    • Stock Solution: Accurately weigh and dissolve this compound in acetonitrile to prepare a 1.0 mg/mL stock solution.

    • Acidic Medium: Use a standardized 0.1 N HCl solution.

    • Neutral Medium: Use HPLC-grade water.

    • Alkaline Medium: Use a standardized 0.1 N NaOH solution.

  • Sample Incubation:

    • For each condition (acid, neutral, base), pipette 1.0 mL of the stock solution into a 10 mL volumetric flask.

    • Dilute to volume with the respective medium to achieve a final concentration of 100 µg/mL. Mix well. This is the t=0 sample for each condition.

    • Transfer the remaining solutions to appropriately labeled, sealed vials and place them in a water bath set to 60°C. Causality: Elevated temperature is used to accelerate degradation to observable levels within a practical timeframe, as per ICH guidelines.[12]

  • Time-Point Sampling:

    • At predetermined intervals (e.g., 2, 4, 8, and 24 hours), withdraw an aliquot from each vial.

    • Immediately neutralize the acidic and basic samples by adding an equivalent amount of base or acid, respectively. Trustworthiness: This step is critical to quench the degradation reaction, ensuring the analytical result accurately reflects the sample's composition at that specific time point.

    • Store samples at 2-8°C until analysis.

  • HPLC Analysis:

    • Develop and validate a stability-indicating HPLC method capable of separating the parent this compound from its potential degradants (2-hydroxyacetophenone, acetophenone). A typical starting point:

      • Mobile Phase: 50:50 Acetonitrile:Water (isocratic).

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at 245 nm.

      • Injection Volume: 10 µL.

    • Analyze all time-point samples, along with a reference standard of this compound.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.

    • Plot the natural log of the concentration versus time. If the plot is linear, the reaction follows first-order or pseudo-first-order kinetics. The slope of the line is the negative of the rate constant (k).

    • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

Data Presentation and Interpretation

All quantitative results should be summarized in a clear, tabular format to facilitate comparison across the different pH conditions.

Table 1: Summary of Hydrolytic Stability Data for this compound at 60°C

pH ConditionTime (h)% this compound RemainingMajor Degradation Product(s)Observed Rate Constant (k) (h⁻¹)Half-Life (t₁/₂) (h)
0.1 N HCl (pH ≈ 1) 0100.0-To be determinedTo be determined
24e.g., >95%e.g., None detected
Water (pH ≈ 7) 0100.0-To be determinedTo be determined
24e.g., ~90%e.g., 2-Hydroxyacetophenone
0.1 N NaOH (pH ≈ 13) 0100.0-To be determinedTo be determined
4e.g., <10%e.g., 2-Hydroxyacetophenone

Note: The values in this table are illustrative and must be replaced with empirical data from the experiment.

The expected outcome is significant and rapid degradation under alkaline conditions, moderate to slow degradation in neutral water, and the highest stability under acidic conditions.

Conclusion

The hydrolytic stability of this compound is profoundly pH-dependent. It is most labile under alkaline conditions, where it undergoes a rapid SN2 reaction with hydroxide ions to form 2-hydroxyacetophenone. Stability increases significantly in neutral and acidic media, with the slowest degradation rates typically observed at low pH. While reductive pathways leading to acetophenone have been observed, the principal hydrolytic degradation pathway yields 2-hydroxyacetophenone. For professionals in drug development, a thorough understanding and empirical verification of this stability profile, as outlined in the provided protocol, are indispensable for developing robust and reliable formulations.

References

  • Al-Zaydi, K. M. (2013). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 18(6), 6776-6869. Available at: [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

  • Kataoka, M., Seto, Y., Tsuge, K., & Noami, M. (2002). Stability and Detectability of Lachrymators and Their Degradation Products in Evidence Samples. Journal of Forensic Sciences, 47(1), 44-51. Available at: [Link]

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  • Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]

  • Organic Chemistry 2. (2024, March 3). Chapter 19.16 - Mechanism of acid-catalyzed hydrolysis. YouTube. Available at: [Link]

  • Pharmaguideline. (n.d.). SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols: 2-Chloroacetophenone as a Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloroacetophenone, also known as phenacyl chloride, is a highly versatile bifunctional reagent in organic synthesis. Its structure, featuring both a reactive α-haloketone and an aromatic ring, makes it an invaluable precursor for a diverse array of molecular architectures. This guide provides an in-depth exploration of its reactivity and application, focusing on the synthesis of key heterocyclic scaffolds such as indoles, thiazoles, and furans, as well as its utility in forming valuable intermediates like chalcones and epoxides. The protocols detailed herein are grounded in established literature, with an emphasis on explaining the mechanistic rationale behind experimental choices to empower researchers in their synthetic endeavors.

Introduction: The Dual Reactivity of this compound

This compound (C₈H₇ClO) is a crystalline solid at room temperature, but it is its chemical reactivity, rather than its physical state, that commands the attention of synthetic chemists.[1] The molecule possesses two primary sites of reactivity:

  • The α-Carbon: The carbon atom adjacent to the carbonyl group is activated by both the electron-withdrawing ketone and the chlorine atom. This makes the α-protons acidic and the carbon itself highly electrophilic, susceptible to nucleophilic substitution (Sₙ2) reactions where chloride acts as a good leaving group.

  • The Carbonyl Group: The carbonyl carbon is electrophilic and readily undergoes condensation reactions with various nucleophiles, most notably carbanions and amines.

This dual functionality allows for a range of cyclization and condensation strategies, positioning this compound as a cornerstone building block for complex molecular synthesis.

Critical Safety Note: this compound is a potent lachrymator and irritant.[1] All manipulations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, and suitable gloves.[2][3][4] Emergency eyewash and safety shower facilities should be immediately accessible.[3]

Application Note I: Synthesis of Nitrogen-Containing Heterocycles

The electrophilic nature of the α-carbon in this compound makes it an ideal partner for nitrogen nucleophiles, leading to the formation of crucial N-heterocyclic cores found in many pharmaceuticals.

The Bischler-Möhlau Indole Synthesis

The Bischler-Möhlau synthesis is a classic method for preparing 2-arylindoles by reacting an α-haloacetophenone with an excess of an aniline.[5] While historically hampered by harsh conditions, modern modifications have improved its utility.[6]

Mechanistic Rationale: The reaction is surprisingly complex for seemingly simple starting materials.[6] It begins with the Sₙ2 reaction of two aniline molecules with the α-bromo- or α-chloroacetophenone.[5] One aniline molecule displaces the halide, and the second forms an intermediate adduct. The excess aniline acts as both a reactant and a base. The subsequent electrophilic cyclization onto the aniline ring, followed by aromatization, yields the indole core.[5][6] The use of excess aniline is crucial to drive the reaction forward and neutralize the HBr or HCl generated.[7]

Bischler-Mohlau Indole Synthesis cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product R1 This compound I1 α-Anilinoacetophenone R1->I1 Sₙ2 R2 Aniline (excess) R2->I1 I2 Dianilino Adduct I1->I2 + Aniline I3 Cyclized Intermediate I2->I3 Electrophilic Cyclization P1 2-Arylindole I3->P1 Aromatization (-Aniline, -H₂O)

Caption: Mechanism of the Bischler-Möhlau Indole Synthesis.

Protocol: Synthesis of 2-Phenylindole

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add aniline (3.0 eq).

  • Reaction Initiation: Slowly add this compound (1.0 eq) to the aniline. The reaction is often exothermic.

  • Heating: Heat the mixture to 150-180 °C and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature. Add dilute hydrochloric acid to neutralize excess aniline.

  • Isolation: The product, 2-phenylindole, will often precipitate. Collect the solid by vacuum filtration.

  • Purification: Wash the crude solid with water and then a cold, non-polar solvent like hexane to remove non-polar impurities. Recrystallize from ethanol or an ethanol/water mixture to obtain the purified product.

The Hantzsch Thiazole Synthesis

This is one of the most reliable and high-yielding methods for constructing a thiazole ring.[8] It involves the condensation of an α-haloketone with a thioamide.[9] Using this compound and thiourea, 2-amino-4-phenylthiazole, a valuable pharmacophore, is readily synthesized.[8][10]

Mechanistic Rationale: The synthesis begins with a nucleophilic attack (Sₙ2) by the sulfur atom of the thioamide on the α-carbon of this compound.[9][10] This is followed by an intramolecular cyclization where the thioamide nitrogen attacks the carbonyl carbon. A final dehydration step yields the stable, aromatic thiazole ring.[9] The reaction is often performed in a protic solvent like ethanol to facilitate proton transfers during the cyclization and dehydration steps.

Protocol: Synthesis of 2-Amino-4-phenylthiazole [8][10]

  • Reagents: In a 50 mL round-bottom flask, combine this compound (1.0 eq) and thiourea (1.2 eq).

  • Solvent: Add ethanol (approx. 5-10 mL per gram of ketone) and a magnetic stir bar.

  • Heating: Heat the mixture to reflux (approx. 80 °C) with stirring for 1-2 hours. Monitor the reaction by TLC until the starting ketone spot disappears.

  • Isolation: Cool the reaction to room temperature. The product hydrohalide salt may precipitate. Pour the mixture into a beaker containing a dilute aqueous solution of sodium carbonate (Na₂CO₃) or ammonia to neutralize the acid and precipitate the free base product.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove inorganic salts.

  • Drying: Allow the product to air-dry or dry in a desiccator. The product is often pure enough for subsequent steps, but can be recrystallized from ethanol if necessary.

Application Note II: Synthesis of Oxygen-Containing Heterocycles

The Feist-Benary Furan Synthesis

This reaction provides a direct route to substituted furans by reacting an α-haloketone with the enolate of a β-dicarbonyl compound.[11][12]

Mechanistic Rationale: The reaction is initiated by a base (e.g., pyridine, triethylamine) which deprotonates the β-dicarbonyl compound (like ethyl acetoacetate) to form a nucleophilic enolate.[12][13] This enolate then attacks the α-carbon of this compound in an Sₙ2 fashion. The resulting intermediate undergoes a base-catalyzed intramolecular cyclization (aldol-type condensation) followed by dehydration to furnish the aromatic furan ring.[11][13] A mild base like pyridine is often chosen to prevent side reactions such as the hydrolysis of the ester group on the β-dicarbonyl substrate.[12]

Feist-Benary Furan Synthesis node_setup Workflow Setup node_reactants 1. Add β-Dicarbonyl (e.g., Ethyl Acetoacetate) 2. Add Base (e.g., Pyridine) 3. Add this compound node_setup->node_reactants node_reaction Reaction (Heating/Reflux) node_reactants->node_reaction node_workup Aqueous Workup (Dilute, Wash, Dry) node_reaction->node_workup node_purify Purification (Distillation or Chromatography) node_workup->node_purify node_product Final Product (Substituted Furan) node_purify->node_product

Caption: General experimental workflow for the Feist-Benary synthesis.

Protocol: Synthesis of Ethyl 2-methyl-5-phenylfuran-3-carboxylate [12]

  • Setup: To a solution of ethyl acetoacetate (1.0 eq) in pyridine (2-3 volumes), slowly add this compound (1.0 eq).

  • Heating: Heat the reaction mixture to 100 °C for 2-3 hours.

  • Workup: After cooling, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.

  • Washing: Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated aqueous sodium bicarbonate, and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by vacuum distillation or column chromatography on silica gel to yield the furan product.

Application Note III: Formation of Acyclic Intermediates

Beyond heterocycles, this compound is a key starting material for valuable acyclic intermediates like chalcones and epoxides.

Claisen-Schmidt Condensation to Chalcones

Chalcones (1,3-diaryl-2-propen-1-ones) are synthesized via a base-catalyzed aldol condensation between an acetophenone and a benzaldehyde, known as the Claisen-Schmidt condensation.[14] These molecules are important precursors for flavonoids and other biologically active compounds.[15]

Mechanistic Rationale: A base (typically NaOH or KOH) deprotonates the α-carbon of the acetophenone to generate an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. The resulting aldol adduct readily dehydrates under the reaction conditions to form the stable, conjugated α,β-unsaturated ketone system of the chalcone.[14] Solvent-free methods using grinding have also been shown to be effective and environmentally friendly.[16]

Protocol: Synthesis of (E)-1-(2-chlorophenyl)-3-phenylprop-2-en-1-one

  • Reagents: In a flask, dissolve 2'-chloroacetophenone (1.0 eq) and benzaldehyde (1.0 eq) in ethanol.

  • Base Addition: Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide (NaOH) with vigorous stirring.

  • Reaction: Allow the mixture to stir at room temperature for several hours. A precipitate will usually form.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Purification: Recrystallize the crude chalcone from ethanol to obtain pure crystals.[16]

Darzens Condensation to Glycidic Esters (Epoxides)

The Darzens reaction is a classic method for forming α,β-epoxy esters (glycidic esters) from a ketone and an α-haloester in the presence of a base.[17][18] Using this compound, this reaction provides access to phenyl-substituted epoxides, which are versatile synthetic intermediates.

Mechanistic Rationale: A strong base (e.g., sodium ethoxide) deprotonates the α-carbon of the α-haloester, creating a resonance-stabilized enolate.[17] This carbanion attacks the carbonyl carbon of this compound. The resulting alkoxide intermediate then undergoes an intramolecular Sₙ2 reaction, where the oxygen anion displaces the chloride on the adjacent carbon to form the epoxide ring.[17][19]

Protocol: Synthesis of Ethyl 3-(2-chlorophenyl)-3-oxirane-2-carboxylate

  • Setup: In a flask equipped with a dropping funnel and stirrer, prepare a solution of sodium ethoxide in absolute ethanol.

  • Addition: Cool the solution in an ice bath. Add a mixture of 2'-chloroacetophenone (1.0 eq) and ethyl chloroacetate (1.1 eq) dropwise with stirring.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours.

  • Workup: Pour the reaction mixture into ice-water and extract with a suitable organic solvent like toluene or ether.

  • Purification: Wash the organic layer with water and brine, dry over an anhydrous salt, and remove the solvent under reduced pressure. The resulting glycidic ester can be purified by chromatography.

Data Summary

The following table summarizes typical reaction conditions for the syntheses described, providing a comparative overview for experimental design.

Reaction NameKey ReagentsBase/CatalystSolventTemp. (°C)Typical YieldRef.
Bischler-Möhlau IndoleAniline (excess)None (Aniline)Neat150-180Variable[5][6]
Hantzsch ThiazoleThioureaNoneEthanol~80 (Reflux)High[8][10]
Feist-Benary FuranEthyl AcetoacetatePyridinePyridine/Neat100Good[12]
Claisen-Schmidt ChalconeBenzaldehydeNaOH or KOHEthanolRoom Temp.High[14][15]
Darzens EpoxidationEthyl ChloroacetateNaOEtEthanolRoom Temp.Good[17][19]

Conclusion

This compound has proven to be a remarkably adaptable and powerful building block in the synthetic chemist's toolkit. Its predictable reactivity at both the α-carbon and the carbonyl group provides reliable and efficient pathways to a wide spectrum of valuable molecular structures. From the foundational heterocyclic cores of indole, thiazole, and furan to the versatile acyclic intermediates of chalcones and epoxides, the applications of this compound are extensive and fundamental to modern organic and medicinal chemistry. Understanding the mechanisms and protocols associated with this reagent is essential for researchers aiming to construct complex molecular targets.

References

  • Vara, Y. M., et al. (2015). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. ACS Omega. [Link]

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  • Journal of Emerging Technologies and Innovative Research. (2020). SYNTHESIS OF CHALCONES. [Link]

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  • ResearchGate. Darzens condensation of this compound (10) and benzaldehyde (11) in the presence of sugar-based crown ethers (1 or 2). [Link]

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Application Notes and Protocols: The Utility of 2-Chloroacetophenone in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of 2-Chloroacetophenone in Medicinal Chemistry

This compound, also known as phenacyl chloride (CAS 532-27-4), is a highly versatile and reactive chemical intermediate that serves as a cornerstone in the synthesis of numerous Active Pharmaceutical Ingredients (APIs).[1][2][3] Its structure, featuring a reactive α-chloro ketone, makes it an ideal precursor for constructing the complex molecular architectures required for biological activity.[3][4] This guide provides an in-depth exploration of the core reaction mechanisms, detailed synthetic protocols, and specific applications of this compound and its derivatives in modern drug development, intended for researchers, scientists, and professionals in the pharmaceutical field. While primarily known as a potent lachrymator, its utility in organic synthesis is extensive, enabling the creation of diverse heterocyclic scaffolds found in analgesics, antifungals, and anti-inflammatory agents.[1][5]

Property Value
Synonyms Phenacyl chloride, ω-Chloroacetophenone, 2-Chloro-1-phenylethanone[2][5]
CAS Number 532-27-4
Molecular Formula C₈H₇ClO
Molecular Weight 154.6 g/mol [1]
Appearance White to light yellow crystalline solid[2][5]
Melting Point 54 - 56 °C[1][2]
Boiling Point 244 - 245 °C[1][2]
Solubility Insoluble in water; soluble in alcohol, benzene, ether[2]

Core Chemistry and Reaction Mechanisms

The synthetic utility of this compound is dominated by the reactivity of the carbon atom adjacent to the carbonyl group (the α-carbon). The presence of the electron-withdrawing carbonyl group and the good leaving group potential of the chlorine atom makes this α-carbon highly electrophilic and susceptible to two primary classes of reactions critical for pharmaceutical synthesis.

Nucleophilic Substitution

The most fundamental reaction is the displacement of the α-chlorine atom by a wide range of nucleophiles.[4] This SN2 reaction is the basis for forming new carbon-heteroatom bonds (C-N, C-S, C-O), which is a foundational step in building many drug molecules.

  • Causality of Reactivity : The electron-withdrawing effect of the adjacent carbonyl group polarizes the C-Cl bond, making the α-carbon electron-deficient and thus highly susceptible to nucleophilic attack. The choice of a non-nucleophilic base is often crucial to prevent side reactions involving the enolizable protons of the ketone.

Condensation and Cyclization Reactions

This compound is a premier building block for synthesizing heterocyclic compounds, which form the core of countless pharmaceuticals.[6] In these reactions, it typically acts as a 1,2-dielectrophile. The reaction often begins with a nucleophilic attack at the α-carbon, followed by an intramolecular condensation with the carbonyl group to form a stable ring system. This pathway is essential for creating important pharmaceutical scaffolds like imidazoles, thiazoles, and quinolines.[7]

Caption: General reaction pathways of this compound.

Application in the Synthesis of Key Pharmaceuticals

The versatility of this compound and its substituted analogs is demonstrated in the synthesis of several important drugs.

Antifungal Agents: The Ketoconazole Example

Ketoconazole is a broad-spectrum antifungal agent whose synthesis relies on a substituted chloroacetophenone derivative.[8] The synthesis of Ketoconazole, an imidazole derivative, showcases the power of using phenacyl halides to construct complex heterocyclic systems. A key precursor is 2,4-dichloroacetophenone , which undergoes a series of reactions to build the core dioxolane ring structure.[8][9]

The initial step involves the ketalization of 2,4-dichloroacetophenone with glycerol to form a 1,3-dioxolane intermediate.[9][10] This reaction protects the ketone while introducing a necessary hydroxyl group for subsequent steps. The synthesis proceeds through bromination, substitution with imidazole, and finally coupling with a piperazine derivative to yield the final API.[9][10]

Caption: Key role of a chloroacetophenone derivative in Ketoconazole synthesis.

Anthelmintic Drugs: The Tetramisole Scaffold

Tetramisole is a potent anthelmintic agent characterized by a 6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole structure. The synthesis of this core structure often involves the reaction of a phenacyl halide (like this compound or its bromide analog) with a suitable aminothiazoline precursor.[11] This is a classic example of Hantzsch thiazole synthesis, followed by an intramolecular cyclization to form the fused bicyclic system. While various synthetic routes exist, the fundamental logic of using a phenacyl halide to introduce the phenyl and adjacent carbonyl-derived carbons remains a common strategy.[12][13]

Detailed Experimental Protocols

The following protocol details a representative Hantzsch-type synthesis to form a substituted imidazole, a common motif in pharmaceuticals, using this compound. This serves as a practical example of the cyclization reactions discussed.

Protocol: Synthesis of 2-amino-4-phenylimidazole

This protocol describes the reaction of this compound with guanidine hydrochloride to form the corresponding aminophenylimidazole.

Materials and Reagents:

  • This compound (1.0 eq)

  • Guanidine Hydrochloride (1.2 eq)

  • Sodium Ethoxide (NaOEt) (2.5 eq)

  • Absolute Ethanol (EtOH)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Standard glassware for workup and purification

Workflow Diagram:

Caption: Experimental workflow for imidazole synthesis.

Step-by-Step Procedure:

  • Preparation : In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve sodium ethoxide (2.5 eq) in 100 mL of absolute ethanol. Stir until a homogenous solution is formed.

  • Guanidine Addition : To the stirred solution, add guanidine hydrochloride (1.2 eq). Stir for 15 minutes at room temperature to allow for the formation of free guanidine base.

  • Substrate Addition : Dissolve this compound (1.0 eq) in 20 mL of absolute ethanol. Add this solution dropwise to the reaction mixture over 10 minutes. An initial mild exotherm may be observed.

  • Reaction : Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours.

    • Causality : Refluxing provides the necessary activation energy for the cyclization to proceed at a reasonable rate. Ethanol is a suitable polar protic solvent for the reactants.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Ethyl Acetate/Methanol mobile phase until the starting this compound spot is consumed.

  • Workup : Once the reaction is complete, cool the flask to room temperature. Reduce the solvent volume to approximately one-third using a rotary evaporator.

  • Precipitation : Slowly pour the concentrated mixture into 200 mL of cold deionized water with stirring. A solid precipitate should form.

  • Isolation : Collect the solid product by vacuum filtration, washing the filter cake with additional cold water (2 x 30 mL).

  • Purification : For higher purity, the crude product can be recrystallized from a hot ethyl acetate/hexanes solvent system.

    • Trustworthiness : Recrystallization is a critical step to remove unreacted starting materials and soluble impurities, ensuring the final product meets analytical standards.

  • Drying and Characterization : Dry the purified crystals under vacuum. Determine the final yield, melting point, and confirm the structure using ¹H NMR and Mass Spectrometry.

Safety, Handling, and Disposal

This compound is a hazardous substance and requires strict safety protocols.[2]

  • Hazard Overview : It is a potent lachrymator (tear gas agent) and is highly irritating to the eyes, skin, and respiratory tract.[5] It is classified as toxic or fatal if swallowed, inhaled, or absorbed through the skin in significant quantities.[14]

  • Personal Protective Equipment (PPE) : Always handle this compound inside a certified chemical fume hood.[15][16] Wear chemical-resistant gloves (nitrile is often insufficient; butyl rubber or laminate gloves are recommended), chemical splash goggles, a face shield, and a lab coat.[17] For handling larger quantities, respiratory protection may be necessary.[14]

  • Handling :

    • Ensure an emergency eye wash station and safety shower are immediately accessible.[15]

    • Avoid creating dust or vapors.[15]

    • Keep the container tightly closed when not in use and store in a cool, dry, well-ventilated area away from incompatible substances like bases, alcohols, and amines.[17][18]

  • Spill and Exposure :

    • In case of skin contact, immediately wash with plenty of soap and water for at least 15 minutes and seek medical attention.[14][17]

    • In case of eye contact, rinse cautiously with water for several minutes, removing contact lenses if possible, and seek immediate medical attention.[14][17]

    • For small spills, absorb with an inert dry chemical absorbent and place in a suitable container for disposal.[15]

  • Disposal : Dispose of waste material and empty containers at an approved waste disposal plant, following all local, state, and federal regulations.

Conclusion

This compound is an indispensable reagent in pharmaceutical synthesis. Its well-defined reactivity through nucleophilic substitution and cyclization pathways provides chemists with a reliable tool for constructing the core structures of a wide range of therapeutic agents. While its hazardous nature demands rigorous safety precautions, a thorough understanding of its chemistry and handling requirements allows for its effective and safe utilization in both research and large-scale manufacturing, driving innovation in drug discovery and development.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, April 5). This compound: Comprehensive Overview and Applications. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound (CAS 532-27-4): A Pharmaceutical Intermediate Essential for API Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 2-Chloro-4'-fluoroacetophenone in Chemical Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sourcing Ketoconazole Intermediates: A Guide to 2,4-Dichloroacetophenone. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website. [Link]

  • Home Sunshine Pharma. (n.d.). 2'-Chloroacetophenone CAS 2142-68-9. Retrieved from Home Sunshine Pharma website. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10757, this compound. Retrieved from PubChem website. [Link]

  • Google Patents. (n.d.). CN103242347B - Preparation method of tetramisole hydrochloride.
  • anandan, p. (2021, July 28). Synthesis of Ketoconazole | Antifungal agents - Part 6 | Medicinal Chemistry | III Pharm D. Retrieved from YouTube. [Link]

  • Google Patents. (n.d.). US4314066A - Synthesis of tetramisole, levamisole and their derivatives.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Applications of 2'-Chloroacetophenone in Pharmaceutical Manufacturing. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website. [Link]

  • Google Patents. (n.d.). CN112358490A - Preparation method of tetramisole hydrochloride.
  • ResearchGate. (n.d.). Copper-Catalyzed Chemoselective Cyclization Reaction of 2-Isocyanoacetophenone: Synthesis of 4-Hydroxyquinoline Compounds. Retrieved from ResearchGate website. [Link]

Sources

Application Notes & Protocols: Synthesis of Heterocyclic Compounds from 2-Chloroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-Chloroacetophenone in Heterocyclic Chemistry

This compound is a cornerstone building block in synthetic organic chemistry, prized for its dual reactivity. As an α-haloketone, it possesses two key electrophilic sites: the carbonyl carbon and the adjacent α-carbon bearing a labile chlorine atom. This predictable reactivity allows for sequential, regioselective reactions, making it an exceptionally versatile precursor for a diverse array of heterocyclic scaffolds. These scaffolds, including thiazoles, imidazoles, quinoxalines, and pyridines, form the core of numerous pharmaceuticals, agrochemicals, and functional materials.

This technical guide provides researchers, scientists, and drug development professionals with a detailed exploration of key synthetic transformations starting from this compound. Moving beyond mere procedural lists, this document elucidates the mechanistic underpinnings of each reaction, offers field-tested protocols, and provides expert insights into experimental choices and potential challenges.

Synthesis of 2-Aminothiazoles via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and highly reliable method for constructing the thiazole ring. The reaction proceeds by condensing an α-haloketone with a compound containing a thioamide functional group. When this compound is reacted with thiourea, it provides a direct and efficient route to 2-amino-4-phenylthiazole, a privileged scaffold in medicinal chemistry.

Expertise & Experience: Mechanistic Rationale The reaction is initiated by a nucleophilic attack from the electron-rich sulfur atom of the thioamide onto the electrophilic α-carbon of this compound in a standard SN2 displacement of the chloride. This step is typically the rate-determining step. The resulting intermediate then undergoes an intramolecular cyclization, where a nitrogen atom attacks the carbonyl carbon. The final step is a dehydration event, which is often acid-catalyzed, leading to the formation of the stable aromatic thiazole ring.[1][2]

Caption: Hantzsch Thiazole Synthesis Mechanism.

Protocol 1: Synthesis of 2-Amino-4-phenylthiazole

Materials:

  • This compound (1.55 g, 10 mmol)

  • Thiourea (0.76 g, 10 mmol)

  • Ethanol (95%, 25 mL)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine this compound (10 mmol) and thiourea (10 mmol).

  • Solvent Addition: Add 25 mL of 95% ethanol to the flask.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle with constant stirring. The reactants will dissolve as the mixture heats, and a new solid may begin to precipitate.

  • Reaction Time: Maintain the reflux for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 3:1 Hexane/Ethyl Acetate).

  • Cooling and Precipitation: After completion, cool the reaction mixture to room temperature, and then further cool in an ice bath for 30 minutes to maximize precipitation of the product hydrohalide salt.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol.

  • Neutralization & Purification: The isolated solid is the hydrohalide salt. For the free base, resuspend the solid in water and add a saturated solution of sodium bicarbonate or dilute ammonium hydroxide until the solution is basic (pH ~8-9). Collect the resulting precipitate by vacuum filtration, wash with water, and dry. Recrystallize from ethanol to obtain pure 2-amino-4-phenylthiazole.

Scientist's Notes (Trustworthiness):

  • Solvent Choice: Ethanol is an ideal solvent as it readily dissolves the reactants upon heating but allows for the precipitation of the product salt upon cooling, simplifying isolation.

  • Catalyst-Free: The classical Hantzsch synthesis often proceeds efficiently without an external catalyst, especially when using reactive substrates like this compound.[2] Some modern variations explore grinding techniques for a solvent-free approach.[3]

  • Product Form: Be aware that the initial product precipitates as the hydrochloride salt. Neutralization is required to obtain the free amine, which may have different solubility properties.

Reagent 2ConditionsProductYield (%)Reference
ThioureaEthanol, Reflux, 3h2-Amino-4-phenylthiazole~90%[2]
ThioacetamideEthanol, Reflux, 4h2-Methyl-4-phenylthiazoleGood[2]
SelenoureaSolvent-free, RT2-Amino-4-phenyl-1,3-selenazoleGood[2]

Synthesis of Quinoxalines

Quinoxalines are a class of benzo-fused pyrazine heterocycles with significant applications in pharmaceuticals and as dyes. The reaction of this compound with o-phenylenediamine is a straightforward and high-yielding method to construct the quinoxaline core.

Expertise & Experience: Mechanistic Rationale This reaction is a classic condensation. It begins with an initial SN2 reaction where one of the amino groups of o-phenylenediamine displaces the chloride from this compound. The resulting intermediate then undergoes a rapid intramolecular cyclization as the second amino group attacks the carbonyl carbon to form a six-membered dihydroquinoxaline ring. This intermediate readily aromatizes, typically through air oxidation or with a mild oxidant, to yield the stable quinoxaline product. A notable advantage of this method is that it often proceeds efficiently without a catalyst.[4]

Quinoxaline_Synthesis Fig. 2: Quinoxaline Synthesis Workflow Start This compound + o-Phenylenediamine Mix Mix in Ethanol Start->Mix Reflux Reflux (e.g., 78°C) 2-4 hours Mix->Reflux Cool Cool to RT Reflux->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Cold Ethanol Filter->Wash Dry Dry Product Wash->Dry Product 2-Phenylquinoxaline Dry->Product

Caption: Quinoxaline Synthesis Workflow.

Protocol 2: Synthesis of 2-Phenylquinoxaline

Materials:

  • This compound (1.55 g, 10 mmol)

  • o-Phenylenediamine (1.08 g, 10 mmol)

  • Ethanol or Methanol (30 mL)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Dissolution: Dissolve o-phenylenediamine (10 mmol) in 30 mL of ethanol in a 100 mL round-bottom flask with gentle warming if necessary.

  • Addition: Add this compound (10 mmol) to the solution. A color change is often observed.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction is often complete within this timeframe.

  • Monitoring: Track the disappearance of starting materials via TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product often crystallizes directly from the solution. If not, the volume can be reduced under vacuum to induce crystallization.

  • Purification: Collect the crystalline product by vacuum filtration, wash with a small portion of cold ethanol, and air dry. The product is often of high purity, but can be recrystallized from ethanol if needed.

Scientist's Notes (Trustworthiness):

  • Solvent: Ethanol is a common and effective solvent, but other alcohols like methanol can also be used.[4]

  • Regioselectivity: When using an unsymmetrically substituted o-phenylenediamine, a mixture of two regioisomeric products is possible. The electronic and steric nature of the substituent on the diamine will influence the product ratio.

  • Oxidation: While often occurring via ambient oxygen, adding a mild oxidizing agent can sometimes improve yields and reaction times, although it complicates the workup. For this specific substrate pair, it is generally not necessary.

o-Diamine ComponentConditionsProductYield (%)Reference
o-PhenylenediamineEthanol, Reflux, 2h2-Phenylquinoxaline>90%[4]
4-Methyl-1,2-phenylenediamineEthanol, Reflux, 2h6-Methyl-2-phenylquinoxalineHigh[5]
4-Chloro-1,2-phenylenediamineEthanol, Reflux, 3h6-Chloro-2-phenylquinoxalineHigh[5]

Synthesis of Imidazoles

The imidazole ring is a ubiquitous feature in biological systems (e.g., the amino acid histidine) and a key component of many blockbuster drugs. This compound can serve as a synthon for constructing substituted imidazoles through several methods, often involving condensation with an ammonia source and an aldehyde.

Expertise & Experience: Mechanistic Rationale One common approach is a variation of the Debus-Radziszewski synthesis.[6][7] The reaction of this compound with a large excess of an ammonia source like ammonium acetate in a protic solvent like acetic acid can generate an α-amino ketone intermediate in situ. This intermediate can then condense with an aldehyde and another equivalent of ammonia to form the imidazole ring. The aldehyde provides the C2 carbon of the imidazole ring.

Imidazole_Synthesis Fig. 3: Imidazole Synthesis from this compound cluster_reactants Core Reactants cluster_process Reaction Process cluster_product Product A This compound P1 In situ formation of α-amino acetophenone A->P1 B Ammonium Acetate (Ammonia Source) B->P1 P2 Condensation with Aldehyde & Ammonia B->P2 C Aldehyde (R-CHO) C->P2 P1->P2 P3 Cyclization & Oxidation P2->P3 D 2-R-4-Phenylimidazole P3->D

Caption: Imidazole Synthesis from this compound.

Protocol 3: One-Pot Synthesis of 2,4-Disubstituted Imidazoles

Materials:

  • This compound (1.55 g, 10 mmol)

  • Ammonium acetate (7.71 g, 100 mmol)

  • Benzaldehyde (1.06 g, 10 mmol)

  • Glacial Acetic Acid (20 mL)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine this compound (10 mmol), the desired aldehyde (in this case, benzaldehyde, 10 mmol), and a large excess of ammonium acetate (100 mmol).

  • Solvent: Add glacial acetic acid (20 mL) as the solvent.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 118°C) with vigorous stirring for 2-3 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing 100 mL of ice-water.

  • Neutralization: Carefully neutralize the mixture by slowly adding concentrated ammonium hydroxide solution until the pH is approximately 8-9. This will cause the product to precipitate.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water to remove residual salts, and air dry. The crude product can be purified by recrystallization from an appropriate solvent, such as an ethanol/water mixture.

Scientist's Notes (Trustworthiness):

  • Excess Reagent: A large excess of ammonium acetate is crucial as it serves as both the ammonia source and a buffer for the reaction.

  • Solvent: Glacial acetic acid is an excellent solvent for this reaction, as it facilitates the necessary condensations and helps to keep the intermediates in solution.

  • Aldehyde Choice: The choice of aldehyde directly determines the substituent at the 2-position of the resulting imidazole. This protocol is versatile and can accommodate a wide range of aromatic and aliphatic aldehydes.

Conclusion

This compound has proven to be a robust and adaptable starting material for the synthesis of a wide range of medicinally and industrially relevant heterocyclic compounds. The protocols and mechanistic insights provided herein for the synthesis of thiazoles, quinoxalines, and imidazoles demonstrate its utility. By understanding the fundamental reactivity of its α-halo and ketone functionalities, chemists can strategically design and execute efficient syntheses of complex molecular architectures, accelerating discovery in drug development and materials science.

References

  • Hantzsch Pyridine Synthesis. (n.d.). Google Arts & Culture.
  • A green synthesis of quinoxaline derivatives & their biological actives. (n.d.). Research India Publications.
  • Quinoxaline synthesis. (n.d.). Organic Chemistry Portal.
  • Hantzsch pyridine synthesis. (2023, December 27). In Wikipedia.
  • Synthesis of Aziridines. (2021, June 8). Named Reactions | Chemistry of three membered heterocycles.
  • Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline.
  • Hantzsch Pyridine Synthesis. (n.d.). Scribd.
  • Catalyst-free synthesis of quinoxalines from 2-bromoacetophenone derivatives and o-phenylenediamine. (2018). ResearchGate.
  • synthesis of thiazoles. (2019, January 19). YouTube.
  • Debus–Radziszewski imidazole synthesis. (2023, April 1). In Wikipedia.
  • Thiazole synthesis. (n.d.). Organic Chemistry Portal.
  • Chalcones as synthons for heterocyclic compounds- a review. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences.
  • A Comprehensive Technical Guide to the Synthesis of 2-Substituted Imidazoles. (n.d.). Benchchem.
  • Efficient Synthesis of 2,4-Disubstituted Thiazoles Under Grinding. (2011, January 31). R Discovery.
  • Recent advances in the transition-metal-free synthesis of quinoxalines. (2019). PubMed Central.

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Application Notes and Protocols: 2-Chloroacetophenone in the Synthesis of Analgesic and Anti-inflammatory Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Chloroacetophenone in Medicinal Chemistry

This compound, a versatile chemical intermediate, holds a significant position in the landscape of pharmaceutical synthesis, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Its reactive α-chloro ketone moiety serves as a linchpin for constructing the core structures of several widely used analgesic and anti-inflammatory agents. This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on the preparation of the prominent NSAIDs, ketoprofen and loxoprofen. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and present a comparative analysis of their biological activities. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive technical resource on the practical application of this compound in medicinal chemistry.

Core Synthetic Strategies: From this compound to Potent NSAIDs

The journey from this compound to the final drug molecules hinges on a series of well-established organic transformations. The primary strategy involves the introduction of the acetophenone backbone onto an aromatic ring, followed by modifications to build the characteristic propionic acid side chain of these NSAIDs.

Key Synthetic Pathways

Two principal synthetic routes are highlighted in this guide, showcasing the versatility of this compound and its derivatives in constructing the molecular frameworks of ketoprofen and loxoprofen.

Featured Drug Synthesis: Ketoprofen

Ketoprofen, a widely prescribed NSAID, can be synthesized from a precursor readily derived from a Friedel-Crafts reaction involving a benzene derivative and a reagent related to this compound's reactivity profile. The following workflow outlines a plausible synthetic sequence.

Diagram 1: Synthetic Workflow for Ketoprofen

G cluster_0 Synthesis of Ketoprofen 2_Chloroacetophenone This compound Derivative (e.g., 2-chloropropionyl chloride) Friedel_Crafts Friedel-Crafts Acylation 2_Chloroacetophenone->Friedel_Crafts Benzene Benzene Benzene->Friedel_Crafts Intermediate_1 2-Chloro-1-(phenyl)-1-propanone Friedel_Crafts->Intermediate_1 AlCl3 Rearrangement_Hydrolysis Rearrangement & Hydrolysis Intermediate_1->Rearrangement_Hydrolysis Base, then Acid Ketoprofen Ketoprofen (2-(3-benzoylphenyl)propanoic acid) Rearrangement_Hydrolysis->Ketoprofen

Caption: A generalized synthetic workflow for the preparation of Ketoprofen.

Experimental Protocol: Synthesis of Ketoprofen

This protocol details a multi-step synthesis of ketoprofen, commencing with a Friedel-Crafts acylation reaction.

PART 1: Friedel-Crafts Acylation to yield 2-Chloro-1-(phenyl)-1-propanone

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • 2-Chloropropionyl chloride

  • Benzene

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser and addition funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry 100-mL round-bottom flask equipped with a magnetic stir bar, addition funnel, and reflux condenser, add anhydrous aluminum chloride (1.1 equivalents) and 15 mL of anhydrous dichloromethane.[3]

  • Cool the mixture to 0°C in an ice/water bath.[3]

  • Prepare a solution of 2-chloropropionyl chloride (1.1 equivalents) in 10 mL of anhydrous dichloromethane and add it to the addition funnel.

  • Add the 2-chloropropionyl chloride solution dropwise to the aluminum chloride suspension over 10 minutes, ensuring the temperature remains low.[3]

  • Following the addition, prepare a solution of benzene (1.0 equivalent) in 10 mL of anhydrous dichloromethane and add it to the addition funnel.

  • Add the benzene solution dropwise to the reaction mixture. The rate of addition should be controlled to prevent excessive boiling.[3]

  • After the complete addition of benzene, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 15 minutes.[3]

  • Carefully and slowly pour the reaction mixture into a beaker containing approximately 25 g of ice and 15 mL of concentrated HCl, with stirring.[3]

  • Transfer the mixture to a separatory funnel and collect the organic layer.

  • Extract the aqueous layer with 20 mL of dichloromethane.

  • Combine the organic layers and wash with two portions of saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude 2-chloro-1-(phenyl)-1-propanone.

PART 2: Hydrolysis to 2-(3-benzoylphenyl)propanoic acid (Ketoprofen)

Materials:

  • Crude 2-chloro-1-(phenyl)-1-propanone

  • Ethanol

  • Potassium hydroxide (KOH)

  • Water

  • Chloroform

  • Activated carbon

  • 5% (w/w) Hydrochloric acid

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Acetonitrile for crystallization

Procedure:

  • Dissolve the crude product from Part 1 in ethanol.

  • While stirring, add potassium hydroxide and continue to stir for three hours at room temperature.[4]

  • Evaporate the ethanol using a rotary evaporator.

  • Dissolve the residue in water and extract with two portions of chloroform to remove any unreacted starting material.[4]

  • Treat the aqueous layer with activated carbon for 15 minutes with stirring.[4]

  • Filter to remove the activated carbon and then acidify the filtrate with 5% w/w HCl.[4]

  • The resulting resinous product is extracted with two portions of diethyl ether.

  • Wash the combined ether extracts with two portions of water.

  • Dry the ether extract over anhydrous sodium sulfate, filter, and evaporate to dryness to yield crude ketoprofen.[4]

  • The crude product can be purified by crystallization from acetonitrile to yield pure ketoprofen.[4]

Featured Drug Synthesis: Loxoprofen

Loxoprofen is another prominent NSAID that can be synthesized using a derivative of this compound as a key building block. The synthesis is more complex than that of ketoprofen, involving the construction of a substituted phenylpropionic acid and subsequent reaction with a cyclopentanone derivative.

Diagram 2: Synthetic Workflow for Loxoprofen

G cluster_1 Synthesis of Loxoprofen Start_Material 2-Chloropropionyl chloride Friedel_Crafts_Loxo Friedel-Crafts Reaction Start_Material->Friedel_Crafts_Loxo Toluene Toluene Toluene->Friedel_Crafts_Loxo Intermediate_A 2-chloro-1-(4-methylphenyl)-1-propanone Friedel_Crafts_Loxo->Intermediate_A AlCl3 Protection_Hydrolysis Ketal Protection & Hydrolysis Intermediate_A->Protection_Hydrolysis Intermediate_B 2-(4-methylphenyl)propionic acid Protection_Hydrolysis->Intermediate_B Bromination Bromination Intermediate_B->Bromination Intermediate_C 2-(4-bromomethylphenyl)propionic acid Bromination->Intermediate_C Condensation Condensation with 2-ethoxycarbonylcyclopentanone Intermediate_C->Condensation Loxoprofen Loxoprofen Condensation->Loxoprofen

Caption: A plausible synthetic route for the preparation of Loxoprofen.

Experimental Protocol: Synthesis of Loxoprofen

This protocol outlines the key steps towards the synthesis of loxoprofen, starting from a Friedel-Crafts reaction.

PART 1: Synthesis of 2-(4-bromomethylphenyl)propionic acid

Materials:

  • 2-Chloropropionyl chloride

  • Toluene

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Neopentyl glycol

  • p-Toluenesulfonic acid

  • Zinc oxide

  • Cuprous oxide

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide

Procedure:

  • Friedel-Crafts Reaction: React 2-chloropropionyl chloride with toluene in the presence of anhydrous aluminum chloride to yield 2-chloro-1-(4-methylphenyl)-1-propanone.[5]

  • Ketal Protection: The resulting ketone is protected as a ketal by reacting with neopentyl glycol in the presence of a catalytic amount of p-toluenesulfonic acid, with azeotropic removal of water.[5]

  • Hydrolysis and Acidification: The ketal is then hydrolyzed and acidified, under the catalysis of zinc oxide and cuprous oxide, to yield 2-(4-methylphenyl)propionic acid.[5]

  • Bromination: The methyl group on the phenyl ring is brominated using N-Bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide to give 2-(4-bromomethylphenyl)propionic acid.[5]

PART 2: Condensation and Final Steps

Materials:

  • 2-(4-bromomethylphenyl)propionic acid

  • 2-Ethoxycarbonyl cyclopentanone

  • Base (e.g., sodium ethoxide)

  • Sodium hydroxide

  • Ethanol

Procedure:

  • Condensation: 2-(4-bromomethylphenyl)propionic acid is reacted with 2-ethoxycarbonyl cyclopentanone (prepared from diethyl adipate via Dieckmann condensation) in the presence of a base.[5]

  • Hydrolysis and Decarboxylation: The resulting compound is then hydrolyzed and decarboxylated to yield loxoprofen.

  • Salt Formation: The final product can be converted to its sodium salt by reacting with sodium hydroxide in ethanol.[5]

Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

The analgesic and anti-inflammatory effects of ketoprofen and loxoprofen, like other NSAIDs, are primarily attributed to their inhibition of the cyclooxygenase (COX) enzymes.[6][7] There are two main isoforms of this enzyme:

  • COX-1: A constitutively expressed enzyme involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa, regulating renal blood flow, and platelet aggregation.[7]

  • COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.[7]

The therapeutic efficacy of NSAIDs is linked to the inhibition of COX-2, while the common side effects, such as gastrointestinal irritation, are associated with the inhibition of COX-1.[8]

Diagram 3: Mechanism of Action of NSAIDs

G cluster_2 NSAID Mechanism of Action Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Phospholipase A2 COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain NSAIDs NSAIDs (Ketoprofen, Loxoprofen) NSAIDs->COX_Enzymes Inhibition

Caption: Simplified signaling pathway showing the inhibition of COX enzymes by NSAIDs.

Quantitative Data: A Comparative Analysis

The following table summarizes key quantitative data for ketoprofen and loxoprofen, providing a basis for comparing their potency and selectivity.

DrugTargetIC₅₀Reference
Ketoprofen COX-11.9 nM[9]
COX-227 nM[9]
Loxoprofen COX-16.5 µM[10]
COX-213.5 µM[10]

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

In Vivo Efficacy Protocols

The following are standardized protocols for evaluating the analgesic and anti-inflammatory activities of synthesized compounds in animal models.

Protocol 1: Acetic Acid-Induced Writhing Test (Analgesic Activity)

Principle: The intraperitoneal injection of acetic acid in mice causes visceral pain, leading to characteristic stretching and writhing movements. The reduction in the number of writhes is an indicator of peripheral analgesic activity.[11]

Materials:

  • Male Swiss albino mice (20-25 g)

  • Acetic acid solution (0.6% v/v in saline)

  • Test compound (e.g., Ketoprofen) dissolved in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Positive control (e.g., Diclofenac sodium)

  • Vehicle control

  • Syringes and needles for administration

  • Observation chambers

Procedure:

  • Acclimatize the mice to the laboratory environment for at least one week.

  • Fast the animals overnight before the experiment with free access to water.

  • Divide the mice into groups (n=6-8 per group): vehicle control, positive control, and test groups receiving different doses of the synthesized compound.

  • Administer the test compound, positive control, or vehicle orally or intraperitoneally.

  • After a specific pre-treatment time (e.g., 30 minutes for i.p., 60 minutes for oral), inject 0.6% acetic acid solution (10 mL/kg) intraperitoneally to each mouse.

  • Immediately place each mouse in an individual observation chamber.

  • Five minutes after the acetic acid injection, count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 10-15 minutes.[5]

  • Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.

Protocol 2: Carrageenan-Induced Paw Edema Test (Anti-inflammatory Activity)

Principle: The sub-plantar injection of carrageenan in the rat paw induces a localized inflammatory response characterized by edema. The reduction in paw volume is a measure of acute anti-inflammatory activity.[3]

Materials:

  • Male Wistar rats (150-200 g)

  • Carrageenan solution (1% w/v in sterile saline)

  • Test compound (e.g., Ketoprofen) dissolved in a suitable vehicle

  • Positive control (e.g., Indomethacin)

  • Vehicle control

  • Pletysmometer or digital calipers for measuring paw volume/thickness

  • Syringes and needles

Procedure:

  • Acclimatize the rats to the laboratory conditions for at least one week.

  • Fast the animals overnight before the experiment with free access to water.

  • Divide the rats into groups (n=6-8 per group): vehicle control, positive control, and test groups.

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Administer the test compound, positive control, or vehicle orally or intraperitoneally.

  • After a pre-treatment period (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[12]

  • Calculate the percentage of inhibition of edema for each group at each time point compared to the vehicle control group.

Safety and Handling of this compound

This compound is a hazardous substance and must be handled with extreme caution in a well-ventilated fume hood.[4][10][11][13] It is a lachrymator and can cause severe irritation to the eyes, skin, and respiratory tract.[11] Appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat, must be worn at all times.[4][11] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[4]

Conclusion

This compound is a cornerstone intermediate in the synthesis of a significant class of analgesic and anti-inflammatory drugs. The synthetic pathways leading to ketoprofen and loxoprofen, while involving multiple steps, are based on fundamental and well-understood organic reactions. The protocols provided in this guide offer a practical framework for the laboratory-scale synthesis and biological evaluation of these important therapeutic agents. A thorough understanding of the underlying chemistry, coupled with stringent safety practices, is paramount for the successful and safe utilization of this compound in drug discovery and development.

References

  • Material Safety Data Sheet - this compound - Cole-Parmer. (n.d.).
  • Synquest Labs - 2'-Chloroacetophenone. (n.d.).
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  • CN1294115A - Process for preparing loxoprofen sodium - Google Patents. (n.d.).
  • Evaluation of Loxoprofen and Its Alcohol Metabolites for Potency and Selectivity of Inhibition of Cyclooxygenase-2. | Request PDF - ResearchGate. (2025, August 5).
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  • Loxoprofen Sodium, a Non-Selective NSAID, Reduces Atherosclerosis in Mice by Reducing Inflammation - PMC - NIH. (n.d.).
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  • The antinociceptive effects of folic acid using formalin and acetic acid tests in male mice - SID. (2021, June 30).
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Sources

Application Notes and Protocols: Stereoselective Reduction of 2-Chloroacetophenone to Chiral Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a fundamental transformation in modern asymmetric synthesis.[1] This is particularly crucial for the pharmaceutical industry, where the chirality of a molecule often dictates its efficacy and safety.[2][3] This guide provides a detailed examination of the stereoselective reduction of 2-chloroacetophenone, a key precursor for various biologically active compounds, into its corresponding chiral alcohols, (R)- and (S)-2-chloro-1-phenylethanol.[2][4] We will explore two powerful and distinct methodologies: biocatalytic reduction using ketoreductases (KREDs) and chemocatalytic asymmetric transfer hydrogenation employing Noyori-type catalysts. This document is designed to provide both the theoretical underpinnings and practical, step-by-step protocols to empower researchers in their synthetic endeavors.

Introduction: The Significance of Chiral 2-Chloro-1-phenylethanol

Chiral 2-chloro-1-phenylethanol serves as a critical building block in the synthesis of numerous pharmaceutical agents.[5] For instance, (R)-2-chloro-1-phenylethanol is an essential intermediate in the industrial preparation of (R)-chlorphenamine, a selective β2 receptor agonist used in the treatment of bronchitis and asthma.[4] The specific stereochemistry of this alcohol is paramount, as different enantiomers of a drug can exhibit vastly different pharmacological activities.

The conversion of the prochiral ketone, this compound, to a single enantiomer of the corresponding alcohol presents a significant synthetic challenge. Traditional methods often rely on the resolution of a racemic mixture, a process that is inherently inefficient, with a maximum theoretical yield of only 50% for the desired enantiomer.[6] In contrast, asymmetric synthesis offers a more elegant and atom-economical approach to directly produce the desired chiral alcohol with high enantiopurity.[7] This guide will focus on two of the most effective strategies for achieving this transformation.

Methodologies for Stereoselective Reduction

Two primary strategies have proven highly effective for the enantioselective reduction of this compound: biocatalysis and chemocatalysis.

Biocatalytic Reduction with Ketoreductases (KREDs)

Enzymes, particularly ketoreductases (KREDs), are highly efficient and selective catalysts for the reduction of carbonyl compounds.[8] These enzymes often operate under mild reaction conditions (ambient temperature and pressure, neutral pH) and can exhibit exquisite stereoselectivity, frequently yielding products with enantiomeric excesses (e.e.) greater than 99%.[9][10]

The catalytic cycle of a KRED involves the transfer of a hydride from a nicotinamide cofactor (NADH or NADPH) to the carbonyl carbon of the ketone.[8] To make the process catalytic with respect to the expensive cofactor, a cofactor regeneration system is essential.[11] This is typically achieved by using a secondary enzyme, such as glucose dehydrogenase (GDH), which oxidizes a cheap co-substrate like glucose to regenerate the reduced cofactor.[1][12]

Chemocatalytic Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation (ATH) is a powerful method for the reduction of ketones using a hydrogen donor, such as isopropanol or formic acid, in the presence of a chiral transition metal catalyst.[13] The catalysts developed by Noyori and his coworkers, which earned a Nobel Prize in Chemistry in 2001, are particularly effective.[14] These catalysts typically consist of a ruthenium center coordinated to a chiral diamine ligand and an arene ligand.[15]

The mechanism of Noyori-type ATH involves a metal-ligand bifunctional catalysis, where both the metal center and the amine ligand participate in the hydrogen transfer process.[14][15] The chirality of the diamine ligand dictates the stereochemical outcome of the reduction, allowing for the selective synthesis of either the (R)- or (S)-alcohol by choosing the appropriate enantiomer of the ligand.[16]

Experimental Protocols

General Materials and Equipment
  • Reagents: this compound, ketoreductase (KRED), glucose dehydrogenase (GDH), NADP⁺, glucose, buffer salts (e.g., potassium phosphate), organic solvents (e.g., ethyl acetate, isopropanol), Noyori-type catalyst (e.g., RuCl), formic acid, triethylamine.

  • Equipment: Magnetic stirrer with hotplate, reaction vials or flasks, standard glassware, pH meter, rotary evaporator, analytical balance.

  • Analytical Instrumentation: Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for determining enantiomeric excess and conversion.[17][18]

Protocol 1: Biocatalytic Reduction of this compound using a Ketoreductase

This protocol is a general guideline and may require optimization for specific KREDs and reaction scales.

Workflow for Biocatalytic Reduction:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Analysis prep_buffer Prepare Buffer (e.g., 50 mM KPi, pH 7.0) add_reagents Add KRED, GDH, NADP+, and Glucose prep_buffer->add_reagents dissolve Dissolve Reagents add_reagents->dissolve add_substrate Add this compound dissolve->add_substrate incubate Incubate with Stirring (e.g., 30°C, 24h) add_substrate->incubate extract Extract with Organic Solvent incubate->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate analyze Analyze by Chiral HPLC/GC concentrate->analyze G Ketone This compound Alcohol Chiral 2-Chloro-1-phenylethanol Ketone->Alcohol Catalyst [RuCl((S,S)-TsDPEN)(p-cymene)] HCOOH/Et3N Catalyst->Ketone

Figure 2. Asymmetric transfer hydrogenation of this compound.

Step-by-Step Procedure:

  • Catalyst and Reagent Preparation: In a Schlenk flask under an inert atmosphere, add the Noyori-type catalyst (e.g., RuCl, 0.001 mmol, 0.1 mol%).

  • Solvent and Reagent Addition: Add a mixture of formic acid and triethylamine (5:2 molar ratio) as the hydrogen source, followed by the solvent (e.g., isopropanol or DMF).

  • Substrate Addition: Add this compound (1 mmol) to the reaction mixture.

  • Reaction: Stir the reaction mixture at a controlled temperature (e.g., 28-40°C) for the specified time (e.g., 24-48 hours). [15]Monitor the reaction progress by TLC or HPLC.

  • Work-up: Upon completion, quench the reaction by adding water.

  • Isolation: Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure chiral alcohol.

  • Analysis: Determine the yield and enantiomeric excess of the purified product by chiral HPLC or GC analysis.

Data and Expected Outcomes

The performance of these methods is highly dependent on the specific catalyst, substrate, and reaction conditions. However, based on literature precedents, high conversions and excellent enantioselectivities can be expected.

MethodCatalyst/EnzymeTypical Conversion (%)Typical e.e. (%)Reference
Biocatalysis Saccharomyces cerevisiae B5>95>99 (R)[4][19]
Engineered Ketoreductase>99>99 (S) or (R)[9]
ATH RuCl>95>98 (S)[13][15]
ATH RuCl>95>98 (R)[13][15]

Table 1. Representative performance data for the stereoselective reduction of this compound.

Troubleshooting and Key Considerations

  • Low Conversion:

    • Biocatalysis: Ensure the enzyme is active and the cofactor regeneration system is functioning. Check the pH and temperature of the reaction. Substrate or product inhibition can also be a factor. [4] * ATH: The catalyst may be deactivated by impurities or exposure to air. Ensure all reagents are pure and the reaction is conducted under an inert atmosphere. The choice of solvent can also significantly impact the reaction rate.

  • Low Enantioselectivity:

    • Biocatalysis: The chosen enzyme may not be optimal for the substrate. Screening a panel of different KREDs is recommended. [20] * ATH: The chiral ligand may not be suitable for the substrate. The reaction temperature can also influence enantioselectivity.

  • Analytical Challenges:

    • Accurate determination of enantiomeric excess is crucial. [21][22]Develop a robust chiral HPLC or GC method with baseline separation of the enantiomers. [17]It is important to have authentic racemic and, if possible, enantiopure samples of the alcohol for method development and peak assignment.

Conclusion

The stereoselective reduction of this compound to its chiral alcohol enantiomers is a well-established and highly valuable transformation in synthetic organic chemistry. Both biocatalytic and chemocatalytic methods offer efficient and highly selective routes to these important chiral building blocks. The choice between these methodologies will depend on factors such as the desired enantiomer, available resources, scalability, and downstream processing considerations. By following the detailed protocols and considering the key insights provided in this guide, researchers can confidently and successfully implement these powerful synthetic tools in their work.

References

  • Noyori, R. Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons, 1994.
  • Noyori, R. Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 2002, 41(12), 2008-2022. [Link]

  • Lin, G.-Q., You, Q.-D., & Cheng, J.-F. (Eds.). (2011). Chiral Drugs: Chemistry and Biological Action. John Wiley & Sons.
  • Guangdong University of Technology. (2009). Method for asymmetric synthesis of (S)
  • Ou, Z. M., et al. (2007). [Saccharomyces cerevisiae B5 efficiently and stereoselectively reduces 2'-chloroacetophenone to R-2'-chloro-1-phenylethanol in the presence of 5% ethanol]. Sheng Wu Gong Cheng Xue Bao, 23(5), 913-918. [Link]

  • ResearchGate. (n.d.). [Saccharomyces cerevisiae B5 efficiently and stereoselectively reduces 2'-chloroacetophenone to R-2'-chloro-1-phenylethanol in the presence of 5% ethanol]. [Link]

  • Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Enzyme and Microbial Technology, 43(4-5), 333-348. [Link]

  • Ni, Y., & Xu, J. H. (2012). Biocatalytic ketone reduction: a powerful tool for the production of chiral alcohols-part II: whole-cell reductions. Applied Microbiology and Biotechnology, 93(4), 1449-1462.
  • Chem-Station. (2014). Noyori Asymmetric Transfer Hydrogenation. [Link]

  • Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Harvard University. [Link]

  • Wikipedia. (n.d.). Enantioselective ketone reduction. [Link]

  • An, G., et al. (2018). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research, 51(11), 2686-2696. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 92898, 2-Chloro-1-phenylethanol. [Link]

  • van der Meer, J. Y., et al. (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications, 59(42), 6236-6254. [Link]

  • Bawa, R. A., Ajjabou, F., & Shalfooh, E. (2012). Enzymatic Reduction of Ketones to Optically Active Secondary Alcohols. Journal of Physical Science, 23(2), 1-10. [Link]

  • Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method.
  • Faber, K. (2018).
  • Wenzel, T. J., & Chiral, D. (2013). Determination of Enantiomeric Excess via Optical Methods. Molecules, 18(9), 11279-11311. [Link]

  • Sánchez, S., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(10), 847-852. [Link]

  • University of Bath. (n.d.). Determination of enantiomeric excess. [Link]

  • Kroutil, W., et al. (2007). Enzymatic Reduction of Ketones in “Micro-aqueous” Media Catalyzed by ADH-A from Rhodococcus ruber. Organic Letters, 9(8), 1493-1496. [Link]

  • Codexis, Inc. (2021). Ketoreductase polypeptides for the reduction of acetophenones. US10927351B2.
  • Dalton Transactions. (2018). An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. [Link]

  • MDPI. (2019). Flow Process for Ketone Reduction Using a Superabsorber-Immobilized Alcohol Dehydrogenase from Lactobacillus brevis in a Packed-Bed Reactor. [Link]

  • ResearchGate. (n.d.). Bioreductions of 2 M o-chloroacetophenone with 40 g CDW /L lyophilized... [Link]

  • PolyU Institutional Research Archive. (n.d.). Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review. [Link]

  • NROChemistry. (n.d.). Noyori Hydrogenation. [Link]

  • Taylor & Francis Group. (n.d.). Synthesis of Chiral 2-Amino-1-Phenylethanol. [Link]

  • ResearchGate. (n.d.). Preparation of (R)-2-chloro-1-(m-chlorophenyl)ethanol by Lipozyme TL IM-catalyzed second resolution. [Link]

  • Pharmaceutical Technology. (2013). Advancing Chiral Chemistry in Pharmaceutical Synthesis. [Link]

  • NIST. (n.d.). Acetophenone, 2-chloro-. [Link]

  • ResearchGate. (n.d.). Chiral phenylethanol is synthesized from the prochiral starting compound, acetophenone, using... [Link]

  • ResearchGate. (n.d.). Screening of commercial ketoreductases for reduction of acetophenone (2a). [Link]

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Application Notes & Protocols: The Utility of 2-Chloroacetophenone Scaffolds in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

2-Chloroacetophenone and its structurally related derivatives represent a cornerstone class of intermediates in the synthesis of a wide array of agrochemicals.[1] The inherent reactivity of the α-chloro ketone moiety provides a versatile handle for constructing complex molecular architectures, particularly for the economically significant class of triazole fungicides. This document serves as a detailed technical guide for researchers and development scientists, elucidating the synthetic pathways, key mechanistic considerations, and field-proven protocols for leveraging these building blocks. We will provide an in-depth examination of the synthesis of two major triazole fungicides, Difenoconazole and Propiconazole, supported by step-by-step protocols, process-flow diagrams, and quantitative data tables.

Introduction: The Strategic Importance of the Acetophenone Backbone

This compound (also known as phenacyl chloride) and its substituted analogues, such as 2,4-dichloroacetophenone, are pivotal starting materials in organic synthesis.[2] Their value in the agrochemical sector stems from a combination of factors:

  • Reactive α-Carbon: The chlorine atom alpha to the carbonyl group is an excellent leaving group, making the adjacent carbon highly susceptible to nucleophilic substitution. This is the primary reaction exploited in the synthesis of many triazole-based agrochemicals.

  • Modifiable Aromatic Ring: The phenyl ring can be substituted with various functional groups (e.g., halogens, phenoxy groups) to modulate the biological activity, selectivity, and physicochemical properties of the final agrochemical product.

  • Carbonyl Functionality: The ketone group, while reactive, can be temporarily protected as a ketal. This strategic protection prevents unwanted side reactions and is crucial for directing subsequent transformations, such as α-bromination, to the desired position.

The most prominent application of this scaffold is in the synthesis of triazole fungicides. These compounds function as sterol demethylation inhibitors (DMIs), disrupting the biosynthesis of ergosterol, a vital component of fungal cell membranes.[3][4] This mode of action provides broad-spectrum activity against a host of economically damaging plant pathogens.

Core Synthetic Strategy: From Chloroacetophenone to Triazole Fungicides

A generalized and highly effective synthetic route to many triazole fungicides begins with a substituted acetophenone. The sequence of reactions is designed to methodically build the complex structure around this core, ensuring high selectivity and yield.

G cluster_main Generalized Synthetic Workflow A Substituted Acetophenone B Ketal Protection A->B Diol, Acid Catalyst C α-Bromination B->C Bromine (Br2) D Nucleophilic Substitution (Condensation with Triazole) C->D 1,2,4-Triazole, Base E Target Triazole Agrochemical D->E Deprotection/ Further Modification

Caption: Generalized workflow for triazole synthesis.

This core logic—protection, selective halogenation, and nucleophilic substitution—underpins the industrial-scale production of numerous high-value agrochemicals.

Application Note I: Synthesis of Difenoconazole

Difenoconazole is a broad-spectrum triazole fungicide with high efficacy against a wide range of fungal diseases in crops like rice, wheat, and various fruits and vegetables.[5] Its synthesis is a prime example of the strategic use of a substituted acetophenone (2,4-dichloroacetophenone) as the foundational starting material. Several synthetic routes exist, with modern processes optimized to improve yield and reduce byproducts.[5][6]

Synthetic Pathway Overview

The synthesis proceeds through four main stages starting from 2,4-dichloroacetophenone: ketalization, bromination, condensation with triazole, and a final etherification step.[6][7] This sequence ensures the correct assembly of the molecule's distinct structural components.

G cluster_pathway Difenoconazole Synthesis Pathway Start 2,4-Dichloroacetophenone Ketal Ketal Intermediate Start->Ketal Cyclization (1,2-Propanediol, Acid Catalyst) BromoKetal Brominated Ketal Ketal->BromoKetal Bromination (Liquid Bromine) Metaconazole Metaconazole (Condensation Product) BromoKetal->Metaconazole Condensation (Triazole Potassium, DMF) Difenoconazole Difenoconazole Metaconazole->Difenoconazole Etherification (p-Chlorophenol Potassium)

Caption: Multi-step synthesis of Difenoconazole.

Detailed Synthesis Protocol for Difenoconazole

This protocol is synthesized from established industrial methods.[6][7] It is intended for instructive purposes; all laboratory work should be conducted with appropriate safety measures.

Step 1: Cyclization (Ketal Formation)

  • Setup: To a reaction vessel equipped with a reflux condenser and a water separator (Dean-Stark apparatus), add 2,4-dichloroacetophenone (1.0 mol), 1,2-propanediol (1.2 mol), and an acid catalyst such as p-toluenesulfonic acid (approx. 2g).

  • Solvent: Add a suitable solvent for azeotropic water removal, such as toluene or cyclohexane (200g).

  • Reaction: Heat the mixture to reflux. Water will be removed azeotropically and collected in the separator.

  • Monitoring: Continue reflux for 4-5 hours until no more water is collected. The completion of the reaction indicates the formation of the ketal intermediate.

  • Workup: Cool the reaction mixture. The resulting solution containing the ketal is typically used directly in the next step without purification.

Step 2: Bromination

  • Setup: Cool the ketal solution from Step 1 to approximately 30°C in the reaction vessel.

  • Reagent Addition: Slowly add liquid bromine (1.0 mol) dropwise to the stirred solution. An initiation period may be observed; after a slight color change indicates the reaction has started, the remaining bromine can be added.[7]

  • Reaction: Maintain the temperature and continue stirring for 1-2 hours after the addition is complete.

  • Workup: Wash the reaction mixture with water until it is weakly acidic. Remove the solvent under reduced pressure to obtain the crude brominated ketal. The yield for this step is typically high (approx. 95%).[7]

Step 3: Condensation with Triazole

  • Reagent Prep: In a separate vessel, prepare triazole potassium by dissolving 1,2,4-triazole (1.05 mol) and potassium hydroxide (1.1 mol) in a solvent like toluene and removing water via azeotropic distillation.[6]

  • Reaction: Add the brominated ketal (0.96 mol) from Step 2 to the triazole potassium solution. Remove the toluene by distillation.

  • Solvent Exchange: Add N,N-dimethylformamide (DMF, 500g) and heat the mixture to 130-150°C for 4-5 hours.[6]

  • Workup: After the reaction is complete, cool the mixture and filter to remove the inorganic salt (KBr). The DMF is then removed from the filtrate by vacuum distillation to yield the crude metaconazole intermediate.

Step 4: Etherification

  • Reagent Prep: Prepare p-chlorophenol potassium by reacting p-chlorophenol with potassium hydroxide in a suitable solvent.

  • Reaction: Add the metaconazole from Step 3 to the p-chlorophenol potassium solution. Heat the mixture to 100-180°C for 2-5 hours.[6][7]

  • Workup: After cooling, the reaction mixture is filtered. The filtrate is distilled to recover the solvent, yielding the crude difenoconazole.

  • Purification: The crude product is dissolved in a solvent like toluene, washed, and recrystallized (e.g., from isopropanol) to obtain the final difenoconazole product with high purity (>97%).[5]

Data Summary: Difenoconazole Synthesis
StepKey ReagentsSolventTemperature (°C)Typical YieldReference(s)
Cyclization 2,4-dichloroacetophenone, 1,2-propanediol, p-TSATolueneReflux>95%[7]
Bromination Ketal intermediate, Liquid BromineToluene30~95%[7]
Condensation Brominated ketal, 1,2,4-triazole, KOHDMF130-150~92%[6]
Etherification Metaconazole, p-chlorophenol, KOHToluene/Other100-180~93%[5][6]

Application Note II: Synthesis of Propiconazole

Propiconazole is another systemic triazole fungicide used to control a broad spectrum of diseases on grasses, grains, and fruits. Its synthesis also originates from 2,4-dichloroacetophenone, following a pathway that is similar to, but simpler than, that of difenoconazole.[8][9]

Synthetic Pathway Overview

The synthesis of propiconazole involves three primary transformations: cyclization (ketalization), bromination, and condensation. It omits the final etherification step seen in the difenoconazole synthesis.[8][10]

G cluster_prop Propiconazole Synthesis Workflow A 2,4-Dichloroacetophenone B Cyclization (Ketal Formation) A->B 1,2-Pentanediol, Catalyst C Bromination B->C Bromine D Condensation (Nucleophilic Substitution) C->D 1,2,4-Triazole, Base, Solvent E Propiconazole D->E Purification

Caption: Key stages in the synthesis of Propiconazole.

Detailed Synthesis Protocol for Propiconazole

This protocol is a composite of methods described in the patent literature, designed to avoid the generation of isomers and improve yield.[8][11]

Step 1: Cyclization (Ketal Formation)

  • Setup: In a reaction vessel, combine 2,4-dichloroacetophenone, 1,2-pentanediol (in a slight molar excess, e.g., 1:1.1), a solvent such as benzene or toluene, and a catalyst. Solid heteropolyacid catalysts can be used and are recoverable.[8][9][11]

  • Reaction: Heat the mixture to reflux and remove the water formed during the reaction using a Dean-Stark trap.

  • Workup: Once the reaction is complete, if a solid catalyst was used, it can be removed by filtration.[8][11] The solvent is then removed under reduced pressure to yield the cyclized product (dioxolane intermediate).

Step 2: Bromination

  • Setup: Dissolve the cyclized product from Step 1 in a suitable solvent. Cool the solution to 35-40°C.[12]

  • Reagent Addition: Add liquid bromine dropwise to the solution while maintaining the temperature.

  • Reaction: After the addition is complete, stir the mixture for an additional 1-2 hours. Hydrogen bromide gas evolved during the reaction is neutralized.

  • Workup: Recover the solvent to obtain the crude 2-bromomethyl-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolane. The yield of this step can exceed 98%.[12]

Step 3: Condensation

  • Setup: In a reaction vessel, combine the bromide from Step 2, 1,2,4-triazole, a base such as potassium carbonate, and a suitable solvent. The molar ratio of bromide:triazole:base is typically around 1:1.2-1.5:1.2-1.5.[11]

  • Reaction: Heat the mixture to facilitate the condensation reaction. The use of a phase transfer catalyst may be employed to improve reaction rates and yield.[8]

  • Workup: After the reaction is complete, the mixture is worked up by washing and separating the organic layer.

  • Purification: The solvent is removed, and the crude propiconazole is purified, often by vacuum distillation, to obtain the final high-purity product.[10]

Data Summary: Propiconazole Synthesis
StepKey ReagentsCatalystTypical Molar RatiosKey ConditionReference(s)
Cyclization 2,4-dichloroacetophenone, 1,2-pentanediolSolid heteropolyacid1 : 1.1 (ketone:diol)Reflux w/ water removal[8][9][11]
Bromination Dioxolane intermediate, Bromine--35-40°C[12]
Condensation Bromide, 1,2,4-triazole, K₂CO₃Phase Transfer Catalyst1 : 1.2 : 1.2Heating[8][11]

References

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Application Notes & Protocols: 2-Chloroacetophenone as a Versatile Intermediate in the Synthesis of Dyes and Pigments

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Chloroacetophenone (α-chloroacetophenone, phenacyl chloride) is a bifunctional aromatic ketone that serves as a highly versatile precursor in the synthesis of a wide range of chromophores. Its chemical structure, featuring a reactive α-haloketone moiety and an aromatic ring amenable to substitution, allows for its strategic incorporation into diverse molecular scaffolds. This guide provides an in-depth exploration of this compound's application as an intermediate, focusing on two primary synthetic pathways: the Claisen-Schmidt condensation to yield chalcone-based pigments and multi-step syntheses to produce heterocyclic and azo-type dyes. This document furnishes researchers, scientists, and drug development professionals with detailed experimental protocols, mechanistic insights, and critical safety procedures, grounded in established chemical principles.

The Strategic Importance of this compound in Chromophore Design

This compound, with the molecular formula C₈H₇ClO, is a crystalline solid at room temperature.[1] Its utility in organic synthesis stems from two key reactive sites:

  • The α-Carbon: The carbon atom adjacent to the carbonyl group is activated by both the carbonyl and the adjacent chlorine atom. The chlorine is an excellent leaving group, making this position highly susceptible to nucleophilic substitution (Sₙ2) reactions.

  • The Methyl Ketone: The α-protons of the methyl group are acidic and can be removed by a base to form an enolate, which is a potent nucleophile essential for condensation reactions.

This dual reactivity enables chemists to employ this compound as a foundational building block for constructing the conjugated systems responsible for color in dye and pigment molecules.

Mandatory Safety Protocols: Handling this compound

Trustworthiness in science begins with safety. this compound is a potent lachrymator (tear gas agent) and is toxic and corrosive.[1][2][3] Strict adherence to safety protocols is non-negotiable.

  • Engineering Controls : All manipulations must be performed within a certified chemical fume hood to prevent inhalation of vapors, which can cause severe respiratory irritation.[2] An eyewash station and safety shower must be immediately accessible.[2][4]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Chemical safety goggles and a full-face shield are required.[2][4]

    • Hand Protection : Wear impervious gloves (e.g., nitrile or neoprene). Always check glove compatibility and change them immediately if contamination is suspected.

    • Body Protection : A lab coat and appropriate protective clothing are mandatory to prevent skin contact, which can cause severe chemical burns.[1][2]

  • Emergency Procedures :

    • Inhalation : Move the individual to fresh air immediately. Seek urgent medical attention.[2]

    • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2]

    • Eye Contact : Flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[2]

    • Spills : Evacuate the area. Use an absorbent material (e.g., vermiculite or sand) to contain the spill. Do not use combustible materials.[4]

Pathway I: Synthesis of Chalcone-Based Pigments via Claisen-Schmidt Condensation

Chalcones (1,3-diaryl-2-propen-1-ones) are a major class of natural and synthetic pigments whose color is derived from the extended π-conjugated system linking the two aromatic rings through a keto-ethylenic bridge.[5][6] The Claisen-Schmidt condensation provides a direct and efficient route to these compounds.

Mechanistic Rationale

The reaction involves the base-catalyzed condensation of an aromatic ketone (this compound) with an aromatic aldehyde that lacks α-protons. The base (e.g., KOH or NaOH) deprotonates the α-carbon of the this compound, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting aldol adduct readily dehydrates to form the highly stable, conjugated chalcone system.[7]

G R1 This compound P1 Base Catalyst (e.g., KOH, NaOH) R1->P1 Enolate Formation R2 Aromatic Aldehyde (e.g., Benzaldehyde) Prod1 Chalcone Pigment P1->Prod1 Condensation & Dehydration P2 Solvent (e.g., Ethanol) Prod2 Water

Caption: Workflow for Claisen-Schmidt condensation to form chalcones.

Experimental Protocol: Synthesis of 1-(2-chlorophenyl)-3-phenylprop-2-en-1-one

This protocol details the synthesis of a model chalcone pigment.

Materials:

  • 2'-Chloroacetophenone (1.55 g, 10 mmol)

  • Benzaldehyde (1.06 g, 10 mmol)

  • Potassium Hydroxide (KOH) (1.12 g, 20 mmol)

  • Ethanol (30 mL)

  • Distilled Water

  • 10% Hydrochloric Acid (HCl)

Procedure:

  • Catalyst Preparation: In a 100 mL round-bottom flask, dissolve 1.12 g of KOH in 10 mL of distilled water and then add 10 mL of ethanol. Cool the solution in an ice bath. Causality: Preparing a cooled aqueous ethanolic solution of the base ensures it is fully dissolved and ready to catalyze the reaction upon addition of the reactants.

  • Reactant Solution: In a separate beaker, dissolve 1.55 g of 2'-chloroacetophenone and 1.06 g of benzaldehyde in 10 mL of ethanol.

  • Reaction Initiation: Slowly add the reactant solution dropwise to the cooled, stirring KOH solution over 15-20 minutes. Maintain the temperature below 25°C. After addition, allow the mixture to stir at room temperature.[7] Causality: Dropwise addition and temperature control prevent unwanted side reactions and ensure a controlled condensation process.

  • Monitoring and Reaction Completion: Monitor the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours, often indicated by the formation of a thick precipitate.

  • Isolation: Pour the reaction mixture into 100 mL of ice-cold water. Acidify the mixture by slowly adding 10% HCl until the pH is approximately 2-3. This will precipitate the chalcone product. Causality: Pouring into ice water quenches the reaction. Acidification neutralizes the excess base and protonates the phenoxide intermediate, ensuring complete precipitation of the neutral chalcone product.

  • Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. Recrystallize the crude product from ethanol to obtain pure, colored crystals.[8] Causality: Recrystallization is a critical purification step that removes unreacted starting materials and by-products, yielding a product with a sharp melting point and high purity.

  • Drying and Characterization: Dry the purified crystals in a vacuum oven. Characterize the product by determining its melting point, and acquiring IR and NMR spectra.

Data Presentation: Chalcone Derivatives

The color and yield of the resulting pigment can be tuned by varying the substituted benzaldehyde used in the synthesis.

Substituted AldehydeCatalystReaction Time (h)Yield (%)Observed Color
BenzaldehydeKOH3~85%Pale Yellow
4-MethoxybenzaldehydeNaOH4~90%Bright Yellow
4-NitrobenzaldehydeKOH2~78%Orange-Yellow
4-(Dimethylamino)benzaldehydeNaOH5~92%Deep Red

Pathway II: Synthesis of Heterocyclic Dyes via Nucleophilic Substitution and Cyclization

The electrophilic α-carbon of this compound is a prime target for nucleophiles, opening pathways to complex heterocyclic systems that often possess tinctorial properties. This approach involves an initial substitution of the chlorine atom followed by an intramolecular cyclization.

Mechanistic Rationale

This strategy leverages a multi-step synthesis. First, a bifunctional nucleophile, such as an aromatic diamine or a substituted hydrazine, displaces the chloride ion in an Sₙ2 reaction. The resulting intermediate possesses functionality that can then react with the ketone carbonyl, typically under acidic or basic conditions, to cyclize and form a stable heterocyclic ring system (e.g., quinoxalines, indoles, or pyrazoles).

G A This compound C Step 1: Nucleophilic Substitution (SN2) A->C B Bifunctional Nucleophile (e.g., o-Phenylenediamine) B->C D Intermediate Adduct C->D Displacement of Cl- E Step 2: Intramolecular Cyclization (Acid/Base Catalyzed) D->E F Heterocyclic Dye/Pigment (e.g., Quinoxaline derivative) E->F Dehydration

Caption: General workflow for heterocyclic dye synthesis.

Experimental Protocol: Synthesis of a 2-Aryl-3-methylquinoxaline Derivative

This protocol outlines the synthesis of a fluorescent quinoxaline, a class of heterocyclic compounds used as dyes.

Materials:

  • 2'-Chloroacetophenone (1.55 g, 10 mmol)

  • o-Phenylenediamine (1.08 g, 10 mmol)

  • Ethanol (40 mL)

  • Sodium Bicarbonate (NaHCO₃) (1.26 g, 15 mmol)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine 2'-chloroacetophenone (1.55 g), o-phenylenediamine (1.08 g), sodium bicarbonate (1.26 g), and 40 mL of ethanol. Causality: Sodium bicarbonate acts as a mild base to neutralize the HCl formed during the initial nucleophilic substitution reaction, preventing protonation of the diamine and driving the reaction forward.

  • Reflux: Heat the mixture to reflux with constant stirring. The reaction progress can be monitored by TLC. The reflux is typically maintained for 4-6 hours. Causality: Heating provides the necessary activation energy for both the substitution and the subsequent cyclization-dehydration steps.

  • Intermediate Formation and Cyclization: The initial Sₙ2 reaction forms an amino-ketone intermediate. Under reflux conditions, the second amino group of the diamine attacks the ketone carbonyl, followed by spontaneous dehydration to form the stable aromatic quinoxaline ring.

  • Isolation: After the reaction is complete, cool the mixture to room temperature. The product often crystallizes out of the solution. If not, reduce the solvent volume under reduced pressure to induce crystallization.

  • Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying and Characterization: Dry the purified product. The resulting quinoxaline derivative can be characterized by its melting point, and its tinctorial properties can be assessed using UV-Vis and fluorescence spectroscopy.

Concluding Remarks

This compound stands as a testament to the power of functional group chemistry in materials science. Its predictable reactivity allows for the rational design and synthesis of complex organic molecules with tailored properties. The protocols detailed herein for chalcone and heterocyclic dye synthesis represent foundational methodologies that can be expanded upon by utilizing a vast array of substituted aldehydes and nucleophiles. This adaptability solidifies this compound's role as a cornerstone intermediate for researchers and professionals engaged in the development of novel colorants for diverse industrial applications, from textiles and printing to advanced materials and biomedical imaging.[9][10]

References

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  • Mandge, S., et al. (2007). Synthesis and Characterization of Some Chalcone Derivatives. Science Alert. [Link]

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  • ResearchGate. Industrial applications of dyes. [Link]

  • MDPI. Preparation and Transformations of Acetophenone-Derived Enamino Ketones, BF2-β-Ketoiminates, and BF2-β-Diketonates. [Link]

  • GlobalSpec. Industrial Dyes Selection Guide: Types, Features, Applications. [Link]

  • NIH. Photochemical reaction of a dye precursor 4-chloro-1,2-phenylenediamine and its associated mutagenic effects. [Link]

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Application Note & Protocol: Synthesis of 2-Chloroacetophenone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes to 2-chloroacetophenone and its derivatives, compounds that serve as crucial intermediates in the pharmaceutical and fine chemical industries. The central focus is on the Friedel-Crafts acylation, detailing its mechanistic underpinnings, substrate scope, and practical execution. Additionally, an alternative pathway involving the direct α-chlorination of substituted acetophenones is presented. This document is designed for researchers, chemists, and drug development professionals, offering field-proven insights, detailed step-by-step protocols, troubleshooting guidance, and critical safety information to ensure successful and safe synthesis.

Introduction: The Significance of α-Chloroaryl Ketones

This compound derivatives, a class of α-halo ketones, are highly valued synthetic building blocks. Their utility stems from the two reactive sites: the electrophilic carbonyl carbon and the carbon bearing the chlorine atom, which is susceptible to nucleophilic substitution. This dual reactivity makes them versatile precursors for a wide array of heterocyclic compounds, such as thiazoles and imidazoles, and for the synthesis of various active pharmaceutical ingredients (APIs), including analgesics, anti-inflammatory drugs, and antifungal agents.[1] The reliable and scalable synthesis of these intermediates is therefore a critical step in many drug discovery and development pipelines.

The most common and direct method for preparing these compounds is the Friedel-Crafts acylation of an aromatic ring with chloroacetyl chloride. This application note will first explore the mechanism and practical considerations of this cornerstone reaction before detailing alternative strategies.

Primary Synthetic Route: Friedel-Crafts Acylation

The Friedel-Crafts acylation, discovered by Charles Friedel and James Crafts in 1877, is a fundamental method for forming carbon-carbon bonds to an aromatic ring.[2] It involves the reaction of an aromatic compound (the nucleophile) with an acylating agent, typically an acyl chloride or anhydride, in the presence of a strong Lewis acid catalyst.[3]

The Underlying Mechanism

The reaction proceeds via electrophilic aromatic substitution. The causality behind the key steps is as follows:

  • Generation of the Electrophile: The Lewis acid catalyst (e.g., AlCl₃) coordinates to the chlorine atom of chloroacetyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a highly reactive, resonance-stabilized acylium ion (ClCH₂CO⁺). This step is critical as the acyl chloride itself is not electrophilic enough to react with the aromatic ring.[4][5]

  • Electrophilic Attack: The π-electron system of the aromatic ring attacks the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[6]

  • Restoration of Aromaticity: A weak base, typically the AlCl₄⁻ complex formed in the first step, abstracts a proton from the carbon atom that was attacked. The electrons from the C-H bond return to the ring, restoring its aromaticity and yielding the final aryl ketone product.[7]

  • Catalyst Complexation: The carbonyl oxygen of the product ketone is a Lewis base and forms a stable complex with the Lewis acid catalyst (AlCl₃). This deactivates the catalyst. Consequently, the reaction requires at least a stoichiometric amount of the catalyst, not just a catalytic amount.[8][9] This complex is hydrolyzed during the aqueous workup to release the final product and regenerate the catalyst (though in a hydrated, inactive form).

Friedel_Crafts_Acylation cluster_0 Step 1: Electrophile Generation cluster_1 Step 2 & 3: Substitution AcylChloride Cl-CH₂-C(=O)-Cl Complex1 Cl-CH₂-C(=O)-Cl⁺-Al⁻Cl₃ AcylChloride->Complex1 + AlCl₃ LewisAcid AlCl₃ AcyliumIon [ Cl-CH₂-C=O ↔ Cl-CH₂-C⁺-O⁻ ] Acylium Ion (Electrophile) Complex1->AcyliumIon AlCl4 AlCl₄⁻ Complex1->AlCl4 Arene Ar-H (Substituted Benzene) SigmaComplex Arenium Ion (Sigma Complex) Arene->SigmaComplex + Acylium Ion ProductComplex Product-Catalyst Complex SigmaComplex->ProductComplex + AlCl₄⁻ - AlCl₃ - HCl FinalProduct Ar-C(=O)-CH₂-Cl (this compound Derivative) ProductComplex->FinalProduct Aqueous Workup (H₂O)

Figure 1: Simplified mechanism of Friedel-Crafts Acylation.
Influence of Aromatic Substituents

The synthesis of derivatives implies the use of substituted benzenes as starting materials. The nature of the substituent (R-group) profoundly impacts both the reaction rate and the position of acylation (regioselectivity).[10]

  • Activating Groups (Electron-Donating): Groups like alkyl (-CH₃), alkoxy (-OCH₃), and hydroxyl (-OH) donate electron density to the ring, making it more nucleophilic and thus more reactive towards the acylium ion. They direct the incoming acyl group primarily to the ortho and para positions.[10] Steric hindrance often favors the para product.[11]

  • Deactivating Groups (Electron-Withdrawing): Groups like nitro (-NO₂), cyano (-CN), and carbonyls (-COR) withdraw electron density, making the ring less nucleophilic and slowing the reaction down. These groups direct acylation to the meta position. Strongly deactivating groups can prevent the reaction from occurring altogether.[9][12]

  • Halogens: Halogens (-F, -Cl, -Br, -I) are a special case. They are deactivating due to their inductive electron withdrawal but are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance to stabilize the arenium ion intermediate.

Substituent Group (R)ExampleElectronic EffectRate EffectDirecting Influence
-OCH₃ (Alkoxy)AnisoleActivatingIncreasesortho, para (mainly para)
-CH₃ (Alkyl)TolueneActivatingIncreasesortho, para
-Cl, -Br (Halogen)ChlorobenzeneDeactivatingDecreasesortho, para
-NO₂ (Nitro)NitrobenzeneStrongly DeactivatingDrastically Decreasesmeta (reaction often fails)
-NH₂, -OH Aniline, PhenolStrongly ActivatingUnsuitableForms complex with catalyst

Table 1: Effect of common substituents on Friedel-Crafts acylation. Note that substrates with amine (-NH₂) or hydroxyl (-OH) groups are generally incompatible as the lone pairs on N or O coordinate strongly with the Lewis acid, deactivating both the catalyst and the ring.[13]

Detailed Experimental Protocols

Safety First: The reagents used in these protocols are hazardous. Chloroacetyl chloride is highly corrosive, toxic, and a lachrymator. Aluminum chloride reacts violently with water, releasing HCl gas, and is corrosive.[13] All operations must be conducted in a certified chemical fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat, must be worn at all times.

Protocol 1: General Friedel-Crafts Acylation

This protocol provides a general procedure for the synthesis of a this compound derivative from a substituted benzene.

Materials & Reagents:

  • Substituted Aromatic Compound (e.g., Toluene, Anisole, Chlorobenzene)

  • Chloroacetyl Chloride (ClCOCH₂Cl)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Reaction Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet/bubbler (to vent HCl gas safely). Ensure all glassware is oven-dried to remove any trace of moisture.[13] The system should be under an inert atmosphere (e.g., Nitrogen or Argon).

  • Catalyst Suspension: To the reaction flask, add the anhydrous solvent (e.g., 100 mL for a 0.1 mol scale reaction) and anhydrous aluminum chloride (1.1 equivalents relative to the chloroacetyl chloride). Stir to create a suspension. The use of at least a stoichiometric amount of catalyst is crucial.[8]

  • Reagent Addition: Cool the suspension to 0-5 °C using an ice bath. Add chloroacetyl chloride (1.0 eq) dropwise from the dropping funnel over 15-20 minutes. The reaction is exothermic.[6]

  • Substrate Addition: After the initial addition, add the substituted aromatic compound (1.0 to 1.2 eq) dropwise, maintaining the temperature between 0-10 °C. Using a slight excess of the aromatic compound can be beneficial, especially if it is also used as the solvent.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-4 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC). For less reactive substrates, gentle heating (e.g., to 40-50 °C) may be required.[14]

  • Work-up (Quenching): Prepare a beaker containing a mixture of crushed ice (approx. 200 g for a 0.1 mol scale) and concentrated HCl (30 mL). Slowly and carefully pour the reaction mixture onto the ice-acid mixture with vigorous stirring in the fume hood. This hydrolyzes the aluminum chloride complex and dissolves inorganic salts.[6]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with the reaction solvent (e.g., 2 x 50 mL DCM).

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine (to aid in phase separation).[6]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, hexane/ethyl acetate) or by column chromatography on silica gel.

Workflow Setup 1. Assemble Dry Glassware (Inert Atmosphere) Charge 2. Charge AlCl₃ and Anhydrous Solvent Setup->Charge Cool 3. Cool to 0-5 °C Charge->Cool AddAcyl 4. Add Chloroacetyl Chloride (Dropwise) Cool->AddAcyl AddArene 5. Add Aromatic Substrate (Dropwise) AddAcyl->AddArene React 6. Stir at RT or Heat (Monitor by TLC) AddArene->React Quench 7. Pour onto Ice/HCl (Hydrolysis) React->Quench Extract 8. Separate Layers & Extract Aqueous Phase Quench->Extract Wash 9. Wash Organic Layer (H₂O, NaHCO₃, Brine) Extract->Wash Dry 10. Dry (MgSO₄) & Filter Wash->Dry Concentrate 11. Remove Solvent (Rotary Evaporator) Dry->Concentrate Purify 12. Purify Product (Recrystallization/Chromatography) Concentrate->Purify

Figure 2: General experimental workflow for Friedel-Crafts acylation.
Protocol 2: α-Chlorination of a Substituted Acetophenone

This method is an alternative for when the desired substituted acetophenone is more readily available than the corresponding aromatic precursor. It avoids the regioselectivity issues of Friedel-Crafts acylation with some polysubstituted arenes.

Materials & Reagents:

  • Substituted Acetophenone

  • Sulfuryl Chloride (SO₂Cl₂) or 1,3-Dichloro-5,5-dimethylhydantoin (DCDMH)[15]

  • Anhydrous Toluene or Dichloromethane (DCM)[16]

  • Methanol (for DCDMH method)

  • p-Toluenesulfonic acid (p-TsOH) (catalyst for DCDMH method)[15]

Procedure (using Sulfuryl Chloride):

  • Setup: In a round-bottom flask equipped with a stirrer and dropping funnel, dissolve the substituted acetophenone (1.0 eq) in an anhydrous solvent like toluene.[16]

  • Chlorination: Add sulfuryl chloride (1.0-1.1 eq) dropwise at room temperature. The reaction often generates HCl gas.

  • Reaction: Stir the mixture at room temperature or with gentle heating until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: Carefully add water or a saturated NaHCO₃ solution to quench the reaction. Extract the product with an organic solvent, wash, dry, and concentrate as described in Protocol 1.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Troubleshooting and Optimization

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Yield 1. Deactivated catalyst (moisture exposure).[9] 2. Strongly deactivated aromatic substrate.[9] 3. Insufficient amount of catalyst.[8]1. Use fresh, anhydrous AlCl₃ from an unopened container; dry all glassware and solvents thoroughly. 2. Use a more forcing condition (higher temp, longer time) or consider an alternative synthetic route. 3. Ensure at least 1.1 equivalents of AlCl₃ are used relative to the acylating agent.
Formation of Side Products 1. Reaction temperature is too high. 2. Incorrect regioselectivity due to solvent effects.[8]1. Maintain lower temperatures (0-10 °C) during reagent addition and run the reaction at room temperature if possible. 2. For substrates like naphthalene, use non-polar solvents (CS₂, DCE) for kinetic control or polar solvents (nitrobenzene) for thermodynamic control.[8]
Difficult Work-up (Emulsion) The quenching process was not efficient, leading to the formation of aluminum hydroxides.[13]Pour the reaction mixture slowly into a vigorously stirred mixture of ice and concentrated HCl. This keeps the aluminum salts protonated and soluble. Adding brine during extraction can also help break emulsions.[13]

Table 2: Common issues and troubleshooting strategies for Friedel-Crafts acylation.

Product Characterization

The synthesized this compound derivatives should be characterized to confirm their structure and purity.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Expect a characteristic singlet for the -CH₂Cl protons, typically in the range of 4.5-4.9 ppm. Aromatic protons will appear in the 7.0-8.5 ppm region, with splitting patterns dependent on the substitution of the ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbonyl carbon (C=O) will show a signal in the downfield region, typically 190-200 ppm. The -CH₂Cl carbon signal usually appears around 45-50 ppm.

  • IR (Infrared Spectroscopy): A strong absorption band corresponding to the carbonyl (C=O) stretch will be prominent, typically between 1680-1700 cm⁻¹.

  • MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺). A characteristic isotopic pattern for chlorine (M⁺ and M+2 peaks in an approximate 3:1 ratio) will be observed, confirming the presence of one chlorine atom.

Conclusion

The synthesis of this compound derivatives is most reliably achieved via the Friedel-Crafts acylation of appropriately substituted aromatic rings with chloroacetyl chloride and a Lewis acid catalyst. Understanding the reaction mechanism, the influence of substituents, and potential pitfalls is paramount for success. By following the detailed protocols and troubleshooting advice provided in this guide, researchers can confidently and safely produce these valuable chemical intermediates for application in pharmaceutical and materials science research.

References

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  • Olah, G. A. (1963).
  • Chemguide. (n.d.). Friedel-Crafts reactions of benzene and methylbenzene. Retrieved from [Link]

  • Masilamani, D., & Rogic, M. M. (1981). Facile α-chlorination of ketones and aldehydes with sulfuryl chloride in the presence of methanol. Journal of Organic Chemistry, 46(22), 4486–4489.
  • Improved synthesis of monochlorinated acetophenone. (2019). European Patent Office. EP3498687A1.
  • Synthesis of mono-chlorinated acetophenone. (2021). United States Patent and Trademark Office. US20210107853A1.
  • Method for synthesizing 2,3í»-dichloroacetophenone. (n.d.). Patsnap. Retrieved from [Link]

  • Deshmukh, A. R. A. S., et al. (2004). Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. Indian Journal of Chemistry - Section B, 43B, 310-312. Retrieved from [Link]

  • Chemguide. (n.d.). The reaction of acyl chlorides with benzene. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Preparation method of 2-chloro-4' -fluoroacetophenone. (n.d.). Google Patents. CN107141212B.
  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]

  • Chemguide. (n.d.). Friedel-Crafts acylation of benzene. Retrieved from [Link]

  • Method for synthesizing 2,3í»-dichloroacetophenone. (n.d.). Google Patents. CN101343272B.
  • Chemguide. (n.d.). Friedel-Crafts reactions of benzene and methylbenzene. Retrieved from [Link]

  • MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene. Retrieved from [Link]

  • Glasp. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. Retrieved from [Link]

  • El-Abbassi, A., Kiai, H., Hoinkis, J., & Hafidi, A. (2014). Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. Journal of Materials and Environmental Science, 5(1), 1-5. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Swamy, T., et al. (2012). A Novel and Efficient α-Monochlorination of Aryl Methyl Ketones Using Ammonium Chloride and Oxone®. Chemistry Letters, 41(4), 432-434.
  • Guy, A., Lemor, A., Doussot, J., & Lemaire, M. (1982). A mild and efficient method for the monobromination and monochlorination of enolizable ketones. Synthesis, 1982(12), 1018-1020.
  • Wyman, D. P., Kaufman, P. R., & Freeman, W. R. (1964). The Chlorination of Phenylacetone with Sulfuryl Chloride. The Journal of Organic Chemistry, 29(7), 1956–1960.
  • Ott-Dombrowski, I., et al. (2019). Preparation of N-(2-acyl-4-substituted-phenyl)amides as inhibitors of histone deacetylases (HDAC).

Sources

Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Chloroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloroacetophenone, also known as phenacyl chloride, is a versatile bifunctional organic compound of significant interest to researchers in medicinal chemistry, agrochemical synthesis, and materials science.[1][2] Its structure, featuring a reactive α-haloketone moiety, renders it a potent electrophile, readily undergoing nucleophilic substitution reactions at the α-carbon.[3] This reactivity allows for the facile introduction of the phenacyl group into a wide range of molecular scaffolds, making this compound a valuable precursor for the synthesis of numerous pharmaceuticals, including analgesics and anti-inflammatory drugs, as well as fragrances and herbicides.[1][2]

This comprehensive guide provides detailed application notes and validated protocols for conducting nucleophilic substitution reactions with this compound. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively and safely utilize this important synthetic building block. We will delve into the mechanistic underpinnings of these reactions, provide step-by-step experimental procedures for various classes of nucleophiles, present key data for reaction optimization, and outline essential safety precautions.

Mechanistic Insights: The SN2 Pathway of α-Haloketones

The nucleophilic substitution reactions of this compound predominantly proceed via a bimolecular (SN2) mechanism.[4] This is a single-step, concerted process where the nucleophile attacks the electrophilic α-carbon, leading to the simultaneous displacement of the chloride ion, which is an effective leaving group.[4]

The reactivity of the α-carbon in this compound is significantly enhanced compared to a simple alkyl chloride. This heightened electrophilicity is a direct consequence of the adjacent carbonyl group, which exerts a powerful electron-withdrawing inductive effect.[1] This effect polarizes the C-Cl bond, making the α-carbon more susceptible to nucleophilic attack. Furthermore, the carbonyl group stabilizes the transition state of the SN2 reaction, further accelerating the reaction rate.[4]

It is crucial to consider the basicity of the nucleophile. While a wide range of nucleophiles can be employed, strongly basic conditions can lead to competing side reactions, most notably the formation of an enolate via deprotonation of the α-carbon. This can result in undesired byproducts. Therefore, milder reaction conditions are often preferred.

Caption: General SN2 mechanism for the reaction of this compound with a nucleophile.

Critical Safety Precautions

This compound is a hazardous substance and must be handled with extreme care in a well-ventilated fume hood.[2] It is a potent lachrymator, causing severe irritation to the eyes, respiratory system, and skin.[2]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a lab coat. For operations with a risk of splashing, a face shield is recommended.[5]

  • Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.[5]

  • In case of exposure:

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes and seek urgent medical attention.[5]

    • Skin: Immediately wash the affected area with soap and water.[5]

    • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen and seek medical help.[5]

  • Waste Disposal: Dispose of all waste containing this compound according to institutional and local regulations for hazardous chemical waste.

Experimental Protocols

The following protocols provide detailed procedures for the reaction of this compound with common classes of nucleophiles.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine Nucleophile, Base (if needed), and Solvent add_electrophile Add this compound reagents->add_electrophile stir Stir at appropriate temperature add_electrophile->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography or Recrystallization dry->purify

Sources

Application Note: Strategic Use of 2-Chloroacetophenone Derivatives in the Synthesis of Miconazole and Isoconazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed examination of the synthetic pathways for the potent antifungal agents, miconazole and isoconazole, originating from 2-chloroacetophenone derivatives. It is designed for researchers, medicinal chemists, and drug development professionals, offering in-depth protocols, mechanistic insights, and expert commentary on experimental choices. The narrative emphasizes the strategic importance of the α-haloacetophenone core structure and elucidates the key transformations—N-alkylation, carbonyl reduction, and O-alkylation—that constitute these multi-step syntheses.

Introduction: The Imidazole Antifungal Backbone

Miconazole and isoconazole are cornerstone synthetic drugs of the imidazole class, renowned for their broad-spectrum activity against dermatophytes and yeasts.[1][2] Their mechanism of action involves the inhibition of lanosterol 14α-demethylase, a critical enzyme in the fungal ergosterol biosynthesis pathway, which disrupts the integrity of the fungal cell membrane.[2] The molecular architecture of both drugs features a substituted 1-phenethylimidazole core. A highly efficient and industrially relevant synthetic approach to this core relies on the use of chlorinated derivatives of this compound as the foundational starting material.

This document outlines two distinct, yet analogous, synthetic routes, providing validated, step-by-step protocols and explaining the chemical logic that underpins each stage of the process.

Synthesis of Miconazole from 2,4-Dichloro-α-chloroacetophenone

The most established industrial synthesis of miconazole follows a three-step sequence starting from 2,4-dichloro-α-chloroacetophenone.[3] This strategy prioritizes the formation of the C-N bond with the imidazole ring, followed by reduction and subsequent etherification.

Overall Synthetic Workflow

The pathway can be visualized as a linear progression involving N-alkylation, reduction, and O-alkylation, culminating in the formation of miconazole, which is typically isolated as its nitrate salt.

Miconazole_Synthesis start 2,4-Dichloro-α- chloroacetophenone inter1 α-(1-Imidazolyl)-2,4- dichlorophenylethanone start->inter1 N-Alkylation (Imidazole, Organic Base) inter2 α-(1-Imidazolyl)-2,4- dichlorophenylethanol inter1->inter2 Carbonyl Reduction (KBH4, Phase-Transfer Catalyst) miconazole Miconazole inter2->miconazole O-Alkylation (2,4-Dichlorobenzyl chloride, Base) miconazole_nitrate Miconazole Nitrate miconazole->miconazole_nitrate Salt Formation (Nitric Acid) Isoconazole_Synthesis start 2,2',4'-Trichloro- acetophenone inter1 1-(2,4-Dichlorophenyl)- 2-chloro-ethanol start->inter1 Carbonyl Reduction (e.g., Aluminum isopropoxide) inter2 1-[2-(2,4-Dichlorophenyl)- 2-hydroxyethyl]imidazole inter1->inter2 N-Alkylation (Imidazole, Base, Catalyst) isoconazole Isoconazole inter2->isoconazole O-Alkylation (2,6-Dichlorobenzyl chloride, Base) isoconazole_nitrate Isoconazole Nitrate isoconazole->isoconazole_nitrate Salt Formation (Nitric Acid)

Sources

Troubleshooting & Optimization

Troubleshooting low yield in Friedel-Crafts acylation of chlorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for scientists, researchers, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions regarding the Friedel-Crafts acylation of chlorobenzene. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the underlying chemical principles that govern reaction outcomes, empowering you to optimize your synthesis for higher yields and purity.

Troubleshooting Guide: Overcoming Low Yields

The Friedel-Crafts acylation of chlorobenzene to produce 4-chloroacetophenone is a foundational reaction in organic synthesis. However, its success is highly sensitive to a variety of experimental parameters. This guide addresses the most common challenges encountered in the lab.

Problem 1: My reaction shows little to no conversion of chlorobenzene.

Low or no product formation is a frequent issue, often stemming from the inherent properties of the reactants and the catalyst.

Possible Cause A: Insufficient Catalyst Activity or Deactivation

The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is the linchpin of the Friedel-Crafts acylation. Its function is to generate the highly electrophilic acylium ion from the acylating agent (e.g., acetyl chloride).[1][2]

  • Causality: Chlorobenzene is a moderately deactivated aromatic ring due to the electron-withdrawing inductive effect of the chlorine atom.[3] This deactivation means a more potent electrophile and a highly active catalyst are required to drive the reaction forward. Furthermore, AlCl₃ is extremely hygroscopic. Any moisture in the reaction system will hydrolyze the catalyst, rendering it inactive.[3][4] The ketone product also forms a stable complex with AlCl₃, effectively sequestering the catalyst and necessitating a stoichiometric amount.[5][6]

  • Troubleshooting Protocol:

    • Ensure Anhydrous Conditions: All glassware must be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly opened, high-quality aluminum chloride.[6]

    • Verify Catalyst Stoichiometry: For deactivated substrates like chlorobenzene, a stoichiometric equivalent of AlCl₃ relative to the acylating agent is the minimum requirement. A slight excess may be beneficial.[6][7]

    • Optimize Reagent Addition Order: A common procedure involves suspending AlCl₃ in the solvent, cooling the mixture, and then adding the chlorobenzene followed by the dropwise addition of acetyl chloride. This ensures the immediate formation of the acylium ion in the presence of the substrate.

Possible Cause B: Sub-Optimal Reaction Temperature

  • Causality: While many organic reactions benefit from cooling to control exotherms, the acylation of a deactivated ring often requires thermal energy to overcome the activation barrier.[3] Conversely, excessively high temperatures can promote side reactions and decomposition.[3][8]

  • Troubleshooting Protocol:

    • Gradual Temperature Increase: If the reaction is sluggish at 0-5°C, allow it to slowly warm to room temperature.

    • Controlled Heating: For particularly stubborn reactions, gentle heating (reflux in a suitable solvent like 1,2-dichloroethane) may be necessary. Monitor the reaction closely by TLC or GC-MS to avoid byproduct formation.[8][9]

Problem 2: The primary product is the ortho-isomer, or I have a difficult-to-separate mixture of ortho and para isomers.

While the para product (4-chloroacetophenone) is generally favored, the formation of the ortho isomer can complicate purification and reduce the yield of the desired product.[10][11]

  • Causality: The chlorine atom is an ortho, para-directing group.[11] The ratio of these isomers is influenced by both steric and electronic factors. Steric hindrance between the incoming acyl group and the chlorine atom typically disfavors the ortho position, making the para isomer the major product.[12] However, reaction conditions can alter this selectivity.

  • Troubleshooting Protocol:

    • Temperature Control: Lower reaction temperatures generally favor the formation of the thermodynamically more stable para isomer.[8] Running the reaction at 0°C or even lower may improve the para/ortho ratio.

    • Solvent Choice: The choice of solvent can influence isomer distribution. Non-polar solvents like carbon disulfide may offer different selectivity compared to more polar solvents like nitrobenzene.[10]

Frequently Asked Questions (FAQs)

Q1: Why is my yield of 4-chloroacetophenone consistently low despite having followed standard protocols?

As outlined in the troubleshooting guide, low yields are often due to catalyst deactivation from moisture, insufficient catalyst loading, or a reaction temperature that is too low to overcome the deactivating effect of the chlorine on the benzene ring.[3][6]

Q2: Can I use a catalytic amount of AlCl₃ for this reaction?

No, a stoichiometric amount is generally required. The ketone product forms a stable complex with AlCl₃, which is often irreversible under the reaction conditions, thereby removing the "catalyst" from the reaction cycle.[5]

Q3: Are there alternative, "greener" catalysts to aluminum chloride?

Yes, research has focused on developing more environmentally benign and reusable catalysts. Options include:

  • Zinc Oxide (ZnO): This has been shown to be effective for the acylation of aromatic compounds under solvent-free conditions at room temperature.[13][14]

  • Zeolites and other solid acids: These can offer high conversion and selectivity and are often reusable.[13]

  • Metal Triflates (e.g., Sc(OTf)₃): These are known to be effective Lewis acid catalysts for Friedel-Crafts reactions.[15]

Q4: My starting material is an aniline or phenol derivative. Why is the Friedel-Crafts acylation failing?

Functional groups with lone pairs of electrons, such as amines (-NH₂) and hydroxyl (-OH) groups, will readily complex with the Lewis acid catalyst.[4] This deactivates the catalyst more effectively than the desired acylation reaction can proceed. For these highly activated and sensitive substrates, alternative acylation methods like the Houben-Hoesch reaction may be more suitable.[16]

Q5: How can I effectively purify my 4-chloroacetophenone product?

Standard workup involves quenching the reaction by carefully pouring the mixture into ice-cold dilute HCl to decompose the aluminum chloride-ketone complex.[17][18] The product can then be extracted with an organic solvent (e.g., dichloromethane or MTBE).[17][18] Subsequent washing with a dilute base (like sodium bicarbonate solution) will remove acidic impurities, followed by a brine wash.[17] After drying the organic layer and removing the solvent, the product can be further purified by distillation under reduced pressure or recrystallization.[18]

Visualizing the Process

Diagram 1: Friedel-Crafts Acylation Mechanism

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Aromaticity Restoration cluster_3 Step 4: Workup AcylChloride Acetyl Chloride AcyliumIon Acylium Ion (Electrophile) AcylChloride->AcyliumIon + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) AlCl4 [AlCl₄]⁻ Chlorobenzene Chlorobenzene SigmaComplex Sigma Complex (Arenium Ion) Chlorobenzene->SigmaComplex + Acylium Ion ProductComplex Product-Catalyst Complex SigmaComplex->ProductComplex + [AlCl₄]⁻ HCl HCl ProductComplex->HCl + AlCl₃ FinalProduct 4-Chloroacetophenone ProductComplex->FinalProduct + H₂O

Caption: The four-step mechanism of Friedel-Crafts acylation.

Diagram 2: Troubleshooting Workflow for Low Yield

G Start Low Yield Observed CheckMoisture Verify Anhydrous Conditions? Start->CheckMoisture CheckStoich Check AlCl₃ Stoichiometry? CheckMoisture->CheckStoich Yes Dry Oven-dry glassware. Use anhydrous solvents. CheckMoisture->Dry No CheckTemp Optimize Reaction Temperature? CheckStoich->CheckTemp Yes Stoich Use ≥1 equivalent of AlCl₃. CheckStoich->Stoich No CheckPurity Assess Reagent Purity? CheckTemp->CheckPurity Yes Temp Allow to warm to RT or gently heat. CheckTemp->Temp No Purity Use fresh/purified reagents. CheckPurity->Purity No Success Improved Yield CheckPurity->Success Yes Dry->CheckStoich Stoich->CheckTemp Temp->CheckPurity Purity->Success

Caption: A systematic approach to troubleshooting low reaction yields.

Data Summary

Table 1: Comparison of Catalysts for the Acylation of Chlorobenzene
CatalystAcylating AgentSolventTemperature (°C)Reaction TimeYield of 4-Chloroacetophenone (%)Key Observations
AlCl₃ Acetyl Chloride1,2-dichloroethaneRefluxNot specifiedAlmost quantitativeTraditional, highly efficient catalyst, but requires stoichiometric amounts and generates significant waste.[14]
ZnO Acetyl ChlorideSolvent-freeRoom Temperature5-20 minutesHighEnvironmentally benign, reusable, and operates under mild, solvent-free conditions.[14]
Triflic Acid Acyl ChlorideDichloromethaneRoom Temperature2-24 hoursEffectiveA strong Brønsted acid that can be more effective than AlCl₃ for moderately deactivated rings.[7]

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation of Chlorobenzene

This protocol is a general guideline and may require optimization.

Materials:

  • Chlorobenzene (substrate)

  • Acetyl chloride (acylating agent)

  • Anhydrous aluminum chloride (catalyst)

  • Anhydrous dichloromethane (solvent)

  • Ice, 1 M HCl, saturated sodium bicarbonate solution, brine

  • Anhydrous magnesium sulfate

Procedure:

  • Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 to 1.3 equivalents) and anhydrous dichloromethane.

  • Cooling: Cool the suspension to 0 °C in an ice bath.

  • Reagent Addition: Add chlorobenzene (1.0 equivalent) to the cooled suspension. Prepare a solution of acetyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel.

  • Reaction: Add the acetyl chloride solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature remains below 5 °C.[17]

  • Stirring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring progress by TLC or GC-MS.

  • Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl.[17]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.[17]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude product.[17]

  • Purification: Purify the crude product by vacuum distillation or recrystallization.

References

Technical Support Center: Optimizing 2-Chloroacetophenone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 2-Chloroacetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental hurdles. This compound (C₈H₇ClO) is a critical intermediate in the synthesis of numerous pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] Its synthesis, most commonly achieved via the Friedel-Crafts acylation of benzene, requires careful control of reaction parameters to ensure high yield and purity.[3][4] This document provides a self-validating system of protocols and logical frameworks to empower you to overcome challenges in its preparation.

Core Synthesis Protocol: Friedel-Crafts Acylation

The predominant method for synthesizing this compound is the Friedel-Crafts acylation of benzene with chloroacetyl chloride, using a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[3][4] The reaction is a classic electrophilic aromatic substitution where the Lewis acid activates the chloroacetyl chloride to form a highly electrophilic acylium ion, which then attacks the benzene ring.[5][6]

Experimental Workflow Diagram

G cluster_prep 1. Reagent & Glassware Preparation cluster_reaction 2. Acylation Reaction cluster_workup 3. Quenching & Workup cluster_purification 4. Product Isolation & Purification p1 Dry Glassware (Oven-dried) p2 Charge Anhydrous AlCl3 & Anhydrous Benzene p1->p2 r1 Cool Reaction Mixture (e.g., 0-5 °C) p2->r1 r2 Slowly Add Chloroacetyl Chloride r1->r2 r3 Allow to Warm to RT & Stir to Completion r2->r3 w1 Pour Mixture onto Crushed Ice & HCl r3->w1 w2 Separate Organic Layer w1->w2 w3 Wash with Water, NaHCO3, & Brine w2->w3 i1 Dry Organic Layer (e.g., Na2SO4) w3->i1 i2 Remove Solvent (Rotary Evaporation) i1->i2 i3 Purify Crude Product (Recrystallization or Distillation) i2->i3

Caption: General workflow for the synthesis of this compound.

Step-by-Step Methodology
  • Preparation: Ensure all glassware is thoroughly oven-dried to remove any trace moisture. In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a gas outlet connected to a trap, add anhydrous benzene. Cool the flask in an ice bath.

  • Catalyst Addition: Carefully and portion-wise, add anhydrous aluminum chloride (AlCl₃) to the cooled benzene with stirring.

  • Acylating Agent Addition: Add chloroacetyl chloride to the dropping funnel and add it dropwise to the stirred benzene-AlCl₃ slurry over a period of 1-2 hours, maintaining the internal temperature between 5-10°C. Hydrogen chloride gas will evolve and should be scrubbed.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2-4 hours, or until the evolution of HCl gas ceases.

  • Quenching: In a separate large beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid. Slowly and carefully pour the reaction mixture onto the ice-HCl mixture with vigorous stirring to decompose the AlCl₃-ketone complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with a suitable solvent (e.g., dichloromethane or ether).

  • Washing: Combine the organic layers and wash sequentially with cold water, 5% sodium bicarbonate solution (until effervescence stops), and finally with brine.

  • Drying and Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent like dilute ethanol or by vacuum distillation.[7][8]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. The causality behind each problem is explained, followed by actionable solutions.

Q1: Why is my yield of this compound consistently low?

Low yields in Friedel-Crafts acylation are common and can usually be traced back to a few key factors.[9]

  • Cause 1: Catalyst Inactivity. The Lewis acid catalyst, AlCl₃, is extremely sensitive to moisture.[10] Any water in the solvent, reagents, or on the glassware will react with and deactivate the catalyst, rendering it useless for the reaction.

    • Solution: Ensure all glassware is rigorously oven-dried and cooled under an inert atmosphere. Use anhydrous grade solvents and freshly opened, high-purity anhydrous AlCl₃.

  • Cause 2: Insufficient Catalyst. The product, this compound, is a ketone that can form a stable complex with AlCl₃.[9][10] This complexation effectively removes the catalyst from the reaction cycle. Therefore, Friedel-Crafts acylation often requires stoichiometric amounts of the catalyst, not just catalytic amounts.

    • Solution: Use at least a 1:1 molar ratio of AlCl₃ to chloroacetyl chloride. A slight excess (e.g., 1.1 equivalents) of AlCl₃ is often beneficial.

  • Cause 3: Sub-optimal Reaction Temperature. The reaction requires enough energy to overcome the activation barrier, but excessive heat can lead to side reactions and decomposition, forming tar-like substances.

    • Solution: Maintain a low temperature (0-10°C) during the addition of chloroacetyl chloride to control the initial exothermic reaction. Afterward, allowing the reaction to proceed at room temperature is typically sufficient for it to go to completion.

  • Cause 4: Incomplete Quenching/Workup. An incomplete breakdown of the product-catalyst complex during the workup will lead to loss of product in the aqueous layer.

    • Solution: Ensure the reaction mixture is poured into a vigorously stirred ice/HCl mixture and that stirring is continued until all the dark, oily complex has decomposed.

Troubleshooting Logic Diagram

G start Problem: Low Yield cause1 Check Catalyst Activity start->cause1 cause2 Check Catalyst Stoichiometry start->cause2 cause3 Review Reaction Temperature start->cause3 cause4 Verify Workup Procedure start->cause4 sol1 Use Anhydrous Reagents & Dry Glassware cause1->sol1 sol2 Use >1.0 Molar Equivalent of AlCl3 cause2->sol2 sol3 Maintain 0-10°C during addition, RT for completion cause3->sol3 sol4 Ensure Complete Decomposition of AlCl3 Complex cause4->sol4

Caption: Diagnostic workflow for troubleshooting low reaction yields.

Q2: I'm observing significant byproduct formation. What is the cause?

While Friedel-Crafts acylation is less prone to poly-substitution than alkylation, byproducts can still form.[9]

  • Cause 1: Polychlorination. If there is an excess of chloroacetyl chloride or if the reaction temperature is too high, there is a risk of diacylation, although the acyl group deactivates the ring, making a second substitution less favorable.[6][9]

    • Solution: Use a molar excess of benzene relative to chloroacetyl chloride. This ensures the electrophile is more likely to encounter an unreacted benzene molecule. Maintain strict temperature control.

  • Cause 2: Isomer Formation (with substituted benzenes). If you are using a substituted benzene instead of benzene itself (e.g., chlorobenzene to make dichloroacetophenones), you will likely get a mixture of ortho and para isomers.[11][12]

    • Solution: The directing effects of the substituent on the aromatic ring will determine the product ratio. These isomers often have different physical properties and can typically be separated by fractional distillation or chromatography.

Q3: The reaction mixture turned black and viscous. What should I do?

This is a common sign of decomposition or polymerization side reactions.

  • Cause: The most likely cause is excessive temperature. Friedel-Crafts reactions can be highly exothermic, and if the addition of the acylating agent is too fast without adequate cooling, a runaway reaction can occur, leading to charring.

    • Solution: The reaction is likely unsalvageable at this point. For future experiments, ensure the rate of addition of chloroacetyl chloride is slow and that the cooling bath is effectively maintaining the target internal temperature. Vigorous stirring is also crucial to dissipate heat evenly.

Frequently Asked Questions (FAQs)

  • Q: What are the optimal molar ratios for this synthesis?

    • A: A generally effective molar ratio is Benzene : Chloroacetyl Chloride : AlCl₃ of approximately 3-5 : 1 : 1.1. Using benzene as the solvent and in large excess drives the reaction towards the desired product and minimizes polysubstitution.

  • Q: Can other Lewis acids be used instead of aluminum chloride?

    • A: Yes, other Lewis acids can catalyze the reaction. Ferric chloride (FeCl₃) is a common alternative, and some protocols have explored using modified clay catalysts like Fe-modified montmorillonite K10 to reduce waste and catalyst loss. However, AlCl₃ remains the most common and often most reactive catalyst for this transformation.

  • Q: How can I monitor the reaction's progress?

    • A: The reaction can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots from the reaction mixture (which must be quenched before spotting) and comparing them to the starting material spots. The cessation of HCl gas evolution is also a good qualitative indicator that the reaction is nearing completion.

  • Q: What are the key safety precautions for this reaction?

    • A: This reaction must be performed in a well-ventilated fume hood. This compound is a potent lachrymator (tear gas agent) and irritant to the skin, eyes, and respiratory system.[13][14] Chloroacetyl chloride and AlCl₃ are corrosive and react violently with water. Concentrated HCl is also highly corrosive. Appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, acid-resistant gloves, and a lab coat, is mandatory.[15][16][17]

Key Reaction Parameters Summary
ParameterRecommended Value/ConditionRationale
Molar Ratio (Benzene:Acyl Chloride:AlCl₃) ~3-5 : 1 : 1.1Benzene in excess minimizes byproducts; >1 eq. AlCl₃ compensates for product complexation.
Temperature (Addition) 0 - 10 °CControls initial exotherm, prevents runaway reaction and decomposition.
Temperature (Stirring) Room TemperatureSufficient to allow the reaction to proceed to completion without causing degradation.
Reaction Time 2 - 6 hoursTypically sufficient for full conversion after the addition of the acylating agent.
Solvent Benzene (as reactant and solvent)Simplifies the reaction setup and ensures a high concentration of the aromatic substrate.
Catalyst Anhydrous Aluminum Chloride (AlCl₃)Highly effective Lewis acid for generating the acylium ion electrophile.

References

  • Benchchem. Troubleshooting low yield in Friedel-Crafts acylation reactions.
  • Benchchem. troubleshooting low yields in Friedel-Crafts acylation with 4-Nitrobenzoyl chloride.
  • Synquest Labs. 2'-Chloroacetophenone Safety Data Sheet.
  • Indian Journal of Chemistry. Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10.
  • Cole-Parmer. Material Safety Data Sheet - this compound.
  • RSC Publishing. High-yielding aqueous synthesis of chloroacetophenones and aroyl chlorohydrins.
  • Chemguide. friedel-crafts acylation of benzene.
  • Filo. Conversion of Chlorobenzene to this compound.
  • Quora. What is the product of the reaction between acetyl chloride and benzene?.
  • Google Patents. Purification method of 2-chloro-4-(4-chlorophenoxy)acetophenone.
  • CymitQuimica. 2'-Chloroacetophenone Safety Data Sheet.
  • Charkit Chemical Corporation. Material Safety Data Sheet - this compound.
  • Sigma-Aldrich. SAFETY DATA SHEET - this compound.
  • Benchchem. An In-depth Technical Guide to the Synthesis of Polychlorinated Acetophenones: The Case of 2,2',4'-Trichloroacetophenone.
  • Filo. Complete the following Friedel-Crafts acylation reactions: Benzene + \ce{CH3COCl}.
  • Brainly.in. How to convert chlorobenzene to this compound?.
  • PrepChem.com. Preparation of chloroacetophenone.
  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems.
  • CAMEO Chemicals - NOAA. This compound.
  • PubChem. This compound.
  • Organic Syntheses Procedure. Catalytic Enantioselective Addition of an In-Situ Prepared Aryltitanium Reagent to.
  • YouTube. Chlorobenzene to this compound.

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Technical Support Center: Purifying 2-Chloroacetophenone by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth resource for researchers, scientists, and drug development professionals on the purification of 2-Chloroacetophenone via recrystallization. It is designed to move beyond a simple procedural list, offering insights into the rationale behind each step and providing robust troubleshooting solutions to common experimental challenges.

Introduction to Recrystallization

Recrystallization is a fundamental technique for the purification of solid organic compounds. The principle relies on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization involves dissolving the impure solid in a hot solvent to create a saturated solution, followed by slow cooling to allow the desired compound to crystallize out in a purer form, leaving the impurities dissolved in the surrounding solution (mother liquor).[1][2][3]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and problems encountered during the recrystallization of this compound.

Solvent Selection

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal solvent is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures.[4][5] Based on its known properties, several solvents are viable candidates. This compound is very soluble in ethanol, ethyl ether, and benzene, and soluble in acetone and petroleum ether, while being insoluble in water.[6][7]

A common and effective choice is a mixed solvent system, such as ethanol-water. Ethanol will readily dissolve this compound at elevated temperatures, and the subsequent addition of water (a non-solvent) will decrease its solubility, promoting crystallization upon cooling.[4]

Q2: How do I perform a solvent selection test?

A2: To experimentally determine the best solvent:

  • Place a small amount of crude this compound (e.g., 50 mg) into several test tubes.

  • Add a small volume (e.g., 0.5 mL) of a different potential solvent to each test tube at room temperature. Observe the solubility.

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath. A good solvent will dissolve the compound when hot.[1]

  • Allow the hot solution to cool slowly to room temperature, and then in an ice bath. The ideal solvent will yield a good crop of crystals.[1]

Procedural Issues

Q3: My this compound is not dissolving, even when I heat the solvent. What should I do?

A3: This typically indicates that you have not added enough solvent or the solvent is not yet at its boiling point. Continue to add small portions of the hot solvent to the solution until the solid dissolves completely.[8] Ensure the solution is maintained at or near the boiling point of the solvent during this process.[1] However, avoid adding an excessive amount of solvent, as this will reduce your final yield.[1][9]

Q4: I have dissolved my compound, but there are some insoluble particles remaining. What are these and how do I remove them?

A4: These are likely insoluble impurities. To remove them, you must perform a hot gravity filtration. This involves filtering the hot, saturated solution through a fluted filter paper into a clean, pre-warmed flask. It is crucial to keep the solution and the filtration apparatus hot during this step to prevent premature crystallization of your product in the filter paper.[2]

Q5: My solution has cooled, but no crystals have formed. What went wrong?

A5: This is a common issue and can be due to several factors:

  • Too much solvent was used: The solution is not saturated enough for crystals to form.[8][9] To remedy this, you can evaporate some of the solvent by gently heating the solution and then allowing it to cool again.[8][9]

  • The solution is supersaturated: Crystallization sometimes requires a nucleation site to begin. You can induce crystallization by:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide a surface for crystal growth to start.[1][8]

    • Seeding: Add a tiny crystal of pure this compound (a "seed crystal") to the solution. This will act as a template for further crystallization.[1]

Q6: My compound has "oiled out" instead of forming crystals. What should I do?

A6: "Oiling out" occurs when the solid melts and comes out of solution as a liquid instead of a solid.[5] This often happens if the boiling point of the solvent is higher than the melting point of the compound (the melting point of this compound is 54-56 °C).[10][11] It can also be caused by a high concentration of impurities depressing the melting point.[12]

To resolve this:

  • Reheat the solution to re-dissolve the oil.

  • Add a small amount of additional hot solvent to decrease the saturation point.

  • Allow the solution to cool much more slowly. A slower cooling rate can favor crystal formation over oiling out.[12]

  • If the problem persists, consider using a solvent with a lower boiling point.[12]

Yield and Purity

Q7: My final yield of pure this compound is very low. Why?

A7: A low yield can result from several factors:

  • Using too much solvent during dissolution.[1][13]

  • Premature crystallization during hot gravity filtration.

  • Washing the final crystals with solvent that was not ice-cold, or using too much washing solvent, causing some of the pure product to redissolve.[1]

  • Incomplete crystallization, leaving a significant amount of the product in the mother liquor.[13]

Q8: How do I know if my recrystallized this compound is pure?

A8: The purity of your final product can be assessed by several methods:

  • Melting Point Analysis: A pure compound will have a sharp, well-defined melting point that corresponds to the literature value (54-56 °C for this compound).[10][11] Impurities will typically cause the melting point to be lower and broader.

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.

  • Spectroscopic Analysis: Techniques such as NMR or IR spectroscopy can be used to confirm the structure and purity of the compound.

Detailed Experimental Protocol: Recrystallization of this compound

This protocol outlines the purification of this compound using an ethanol-water mixed solvent system.

Safety Precautions

This compound is a lachrymator and is toxic and irritating to the eyes, skin, and respiratory system.[6][14] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical splash goggles, gloves, and a lab coat.[14][15][16]

Materials and Equipment
  • Crude this compound

  • Ethanol (95%)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Step-by-Step Procedure
  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

    • Add a minimal amount of 95% ethanol and begin heating the mixture on a hot plate with stirring.

    • Continue to add small portions of hot ethanol until all of the solid has just dissolved.[17]

  • Hot Gravity Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration as described in the FAQs.

  • Inducing Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once the solution is at room temperature, slowly add deionized water dropwise while stirring until the solution becomes persistently cloudy. This indicates that the solution is saturated.

    • Gently warm the solution until it becomes clear again.

  • Cooling and Crystal Growth:

    • Allow the flask to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[8]

    • Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize the yield of crystals.[8]

  • Collecting the Crystals:

    • Collect the purified crystals by vacuum filtration using a Buchner funnel.[18]

    • Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any remaining soluble impurities.[17]

  • Drying:

    • Allow the crystals to dry completely on the filter paper by drawing air through the funnel for several minutes.[2]

    • For final drying, the crystals can be transferred to a watch glass and left in a desiccator or a low-temperature vacuum oven.

Data Summary Table

ParameterValue/RangeSource(s)
Melting Point54-56 °C[10][11][19]
Boiling Point244-245 °C[10][11]
AppearanceLight yellow to white crystalline solid[6][10]
SolubilitySoluble in ethanol, ether, benzene, acetone; Insoluble in water[6][20]

Experimental Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation & Drying crude Crude this compound dissolve Dissolve Crude Solid in Minimal Hot Solvent crude->dissolve solvent Ethanol (Hot) solvent->dissolve hot_filt Hot Gravity Filtration (If Insoluble Impurities) dissolve->hot_filt Saturated Solution cool Slow Cooling to Room Temperature dissolve->cool If no insoluble impurities hot_filt->cool Clear Solution ice_bath Cool in Ice Bath cool->ice_bath vac_filt Vacuum Filtration ice_bath->vac_filt Crystal Slurry wash Wash with Ice-Cold Ethanol/Water vac_filt->wash dry Dry Crystals wash->dry pure_product Pure this compound dry->pure_product

Caption: Workflow for the recrystallization of this compound.

References

  • Material Safety Data Sheet - this compound - Cole-Parmer. [Link]

  • This compound | C8H7ClO | CID 10757 - PubChem. [Link]

  • Material Safety Data Sheet. [Link]

  • This compound - Stenutz. [Link]

  • Recrystallization - Single Solvent. [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. [Link]

  • 2-Chloro acetophenone - ChemBK. [Link]

  • What is the best solvent for recrystallization? - Quora. [Link]

  • Solvent Choice - Chemistry Teaching Labs - University of York. [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube. [Link]

  • Recrystallization1. [Link]

  • 3.3C: Determining Which Solvent to Use - Chemistry LibreTexts. [Link]

  • Recrystallization 2. [Link]

  • 2'-Chloroacetophenone | CAS No: 2142-68-9. [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. [Link]

  • recrystallization.pdf. [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. [Link]

  • Isolation and Purification of Organic Compounds Recrystallization (Expt #3). [Link]

  • Recrystallization and Crystallization. [Link]

  • CN1314649C - Process for preparing alpha-chloro acetophenone - Google P
  • How To Recrystallize A Solid - YouTube. [Link]

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Technical Support Center: Synthesis of 2-Chloroacetophenone from Chlorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-chloroacetophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues related to byproduct formation during the Friedel-Crafts acylation of chlorobenzene. Our goal is to provide you with the in-depth technical insights and practical protocols necessary to optimize your synthesis, improve yield, and ensure the purity of your target compound.

Reaction Overview: The Friedel-Crafts Acylation of Chlorobenzene

The synthesis of this compound from chlorobenzene is typically achieved through a Friedel-Crafts acylation reaction. [cite:5, 9] This electrophilic aromatic substitution involves reacting chlorobenzene with an acylating agent, such as acetyl chloride or chloroacetyl chloride, in the presence of a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃). [cite:1, 5, 7] The reaction introduces an acyl group onto the benzene ring, forming a ketone. [cite:21]

While the reaction is a cornerstone of organic synthesis, the chloro substituent on the benzene ring presents specific challenges, primarily the formation of isomeric byproducts. [cite:1, 7] Understanding the underlying mechanisms is key to troubleshooting and optimizing this process.

G cluster_reactants Reactants cluster_products Products Chlorobenzene Chlorobenzene Catalyst AlCl₃ (Catalyst) AcylChloride Chloroacetyl Chloride AcylChloride->Catalyst Product_Ortho This compound (Desired Product) Product_Para 4-Chloroacetophenone (Major Byproduct) HCl HCl Catalyst->Product_Ortho Catalyst->Product_Para Catalyst->HCl

Caption: General scheme of the Friedel-Crafts acylation of chlorobenzene.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a question-and-answer format, providing explanations and actionable solutions.

Category: Isomer Formation & Purity Control

Q1: My final product is a mixture of this compound and 4-chloroacetophenone. Why did this happen and which is the major byproduct?

A: This is the most common outcome of this reaction. The chlorine atom on the chlorobenzene ring is an ortho, para-director for electrophilic aromatic substitution. [cite:1, 7, 19] This is due to the lone pair electrons on the chlorine atom which can be delocalized into the benzene ring through resonance, increasing the electron density at the ortho (carbon 2 and 6) and para (carbon 4) positions. [cite:21] Consequently, the incoming acyl group will attack at these positions, leading to a mixture of this compound (ortho product) and 4-chloroacetophenone (para product). [cite:1, 7]

Due to steric hindrance from the adjacent chlorine atom, the para position is more accessible to the bulky electrophile. [cite:19, 21] Therefore, 4-chloroacetophenone is typically the major product , while the desired this compound is the minor product. [cite:1, 7]

Q2: How can I confirm the presence and ratio of 2- and 4-chloroacetophenone isomers in my product mixture?

A: The most effective methods for identifying and quantifying these isomers are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. [cite:10]

  • GC-MS: Provides excellent separation of the isomers, which will appear as distinct peaks in the chromatogram. [cite:27, 30, 39] The mass spectra for both isomers will be very similar (showing the same molecular ion peak), but their retention times will differ, allowing for quantification.

  • ¹H NMR: The aromatic region of the proton NMR spectrum is diagnostic. The two isomers exhibit different splitting patterns and chemical shifts for their aromatic protons due to their different symmetry.

Table 1: Comparative Analytical Data for Chloroacetophenone Isomers

Compound¹H NMR (Aromatic Protons, CDCl₃)¹³C NMR (CDCl₃, Selected Peaks)
This compound δ 7.31-7.55 (m, 4H)δ 30.7 (CH₃), 126.9, 129.4, 130.6, 131.3, 132.0, 139.1, 200.4 (C=O)[1]
4-Chloroacetophenone δ 7.45 (d, J=8.5 Hz, 2H), 7.91 (d, J=8.5 Hz, 2H)δ 26.5 (CH₃), 128.9, 129.7, 135.4, 139.6, 196.8 (C=O)[1]

Q3: How can I maximize the yield of the desired this compound (ortho isomer) over the 4-chloroacetophenone (para isomer)?

A: Altering the ortho/para ratio is challenging, but can be influenced by reaction conditions.

  • Temperature: Lower reaction temperatures generally favor the formation of the ortho product, which is often the kinetically favored product, while higher temperatures can promote the formation of the more thermodynamically stable para isomer. [cite:3] Careful temperature control is crucial.

  • Solvent: The choice of solvent can influence the steric bulk of the electrophile-catalyst complex and thus affect the ortho/para selectivity. [cite:11] Solvents like carbon disulfide or dichloromethane are commonly used. [cite:1]

  • Catalyst: While AlCl₃ is standard, exploring other Lewis acids or modified catalysts might offer different selectivity profiles, although AlCl₃ is generally the most reactive. [cite:33]

Category: Reaction Inefficiency & Impurities

Q4: My reaction yield is very low or the reaction did not proceed at all. What are the likely causes?

A: Low or no yield in Friedel-Crafts acylation typically points to issues with the reagents or reaction conditions. [cite:2]

  • Catalyst Inactivity: Aluminum chloride (AlCl₃) is extremely sensitive to moisture. [cite:2, 4] Any water in your solvent, glassware, or reagents will react with and deactivate the catalyst. Always use anhydrous AlCl₃ from a freshly opened or properly stored container and ensure all glassware is rigorously dried. [cite:4]

  • Insufficient Catalyst: The product ketone forms a stable complex with AlCl₃, effectively sequestering it. [cite:2] Therefore, Friedel-Crafts acylation often requires stoichiometric amounts (or even a slight excess) of the catalyst, not just a catalytic amount. [cite:2]

  • Deactivated Substrate: While chlorobenzene is suitable, strongly deactivated aromatic rings (e.g., those with nitro or multiple carbonyl groups) will not undergo Friedel-Crafts acylation. [cite:2, 18]

  • Impure Reagents: Ensure the purity of your chlorobenzene and chloroacetyl chloride. Impurities can interfere with the catalyst or lead to side reactions. [cite:2]

Q5: I'm observing dark, tar-like substances in my reaction flask. What causes this?

A: Tar formation is usually a sign of side reactions caused by overly aggressive reaction conditions.

  • High Temperature: Excessively high temperatures can lead to polymerization and decomposition of reagents and products. [cite:2, 3] It is critical to control the temperature, often by performing the initial addition of reagents at a low temperature (e.g., 0-5 °C) before allowing the reaction to proceed at a slightly higher temperature.

  • Moisture: As mentioned, moisture deactivates the catalyst, but it can also contribute to side reactions and the formation of colored impurities.

Byproduct Formation and Troubleshooting Workflow

The following diagrams illustrate the mechanistic basis for byproduct formation and a logical workflow for troubleshooting common experimental issues.

G cluster_mechanism Mechanism of Isomer Formation cluster_ortho Ortho Attack cluster_para Para Attack E Acylium Ion [R-C=O]⁺ CB Chlorobenzene I_ortho Ortho σ-complex (Less Stable) CB->I_ortho + [R-C=O]⁺ I_para Para σ-complex (More Stable) CB->I_para + [R-C=O]⁺ P_ortho This compound (Minor Product) I_ortho->P_ortho -H⁺ P_para 4-Chloroacetophenone (Major Product) I_para->P_para -H⁺

Caption: Mechanism showing ortho and para attack leading to isomeric products.

G Start Problem Encountered LowYield Low or No Yield? Start->LowYield ImpureProduct Impure Product? Start->ImpureProduct CheckCatalyst Check AlCl₃ (Anhydrous? Stoichiometry?) LowYield->CheckCatalyst Yes RunGCMS Run GC-MS / NMR Analysis ImpureProduct->RunGCMS Yes CheckTemp Review Temperature Control (Too high/low?) CheckCatalyst->CheckTemp CheckReagents Verify Reagent Purity & Anhydrous Conditions CheckTemp->CheckReagents Isomers Isomers Detected? RunGCMS->Isomers OtherPeaks Other Impurities? RunGCMS->OtherPeaks OptimizeTemp Optimize Temperature (Try lower temp for ortho) Isomers->OptimizeTemp Yes Purify Purify Product (Distillation/Recrystallization) Isomers->Purify No, but target present CheckSideRxns Investigate Side Reactions (Review temp, moisture) OtherPeaks->CheckSideRxns Yes OptimizeTemp->Purify CheckSideRxns->Purify

Caption: Troubleshooting workflow for the synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted with appropriate safety measures and personal protective equipment.

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a calcium chloride drying tube or a bubbler to vent HCl gas).

  • Reagents: In the flask, suspend anhydrous aluminum chloride (e.g., 1.2 equivalents) in a dry solvent such as dichloromethane (DCM) or carbon disulfide. Cool the mixture to 0-5 °C using an ice bath.

  • Addition: Charge the dropping funnel with a mixture of chlorobenzene (1.0 equivalent) and chloroacetyl chloride (1.1 equivalents). Add this mixture dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC or GC).

  • Workup: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[2]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Washing: Combine the organic layers and wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a mixture of isomers, can be purified by fractional distillation under reduced pressure or by recrystallization to separate the 2- and 4-chloroacetophenone.[3]

Protocol 2: GC-MS Analysis for Byproduct Profiling
  • Sample Preparation: Prepare a dilute solution of the crude product (approx. 1 mg/mL) in a suitable solvent like ethyl acetate or DCM.

  • GC Conditions (Example):

    • Column: A standard non-polar column (e.g., HP-5MS or equivalent).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min.

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-300 m/z.

  • Analysis: Identify the peaks corresponding to this compound and 4-chloroacetophenone based on their retention times and mass spectra. Quantify the relative amounts by integrating the peak areas.

References

  • Filo. (n.d.). Conversion of Chlorobenzene to this compound.
  • BenchChem. (2025).
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  • BenchChem. (2025).
  • Brainly.com. (2024, February 7). [FREE] How will you convert 1-chlorobenzene to this compound?
  • Academax. (n.d.). Synthesis of 2',4-Dichloroacetophenone.
  • YouTube. (2023, March 25). Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone.
  • ResearchGate. (n.d.).
  • Brainly.in. (2018, May 27). How to convert chlorobenzene to this compound?
  • PubMed. (1986, April). Spectral differentiation and gas chromatographic/mass spectrometric analysis of the lacrimators this compound and o-chlorobenzylidene malononitrile.
  • PubMed Central. (2012, June 8).
  • The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.
  • ACS Publications. (n.d.).
  • ResearchGate. (n.d.).
  • BenchChem. (2025). Application Note and Protocol: Friedel-Crafts Acylation of Chlorobenzene with Suberoyl Chloride.
  • Google Patents. (n.d.). CN104876811A - Purification method of 2-chloro-4-(4-chlorophenoxy)acetophenone.
  • Journal of the Chemical Society C. (n.d.). The Friedel-Crafts acylation of aromatic halogen derivatives. Part III.
  • Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • Allen. (n.d.).
  • ChemicalBook. (n.d.). 2'-Chloroacetophenone synthesis.
  • Vedantu. (n.d.). On reaction of chlorobenzene with acetyl chloride in class 12 chemistry CBSE.
  • YouTube. (2016, December 28).
  • YouTube. (2023, March 25). Friedel-Crafts Alkylation Reaction|Chlorobenzene|1-chloro-2-methylbenzene.
  • Chemistry Steps. (n.d.).
  • ChemicalBook. (n.d.). 2'-Chloroacetophenone(2142-68-9) 1H NMR spectrum.
  • ChemicalBook. (n.d.). This compound(532-27-4) 1H NMR spectrum.
  • Scirp.org. (2015, March 23).
  • ECHEMI. (n.d.). H NMR of 4-chloroacetophenone.
  • Master Organic Chemistry. (2018, January 29).
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  • ResearchGate. (n.d.). ¹H NMR spectra of 2-bromo-4'-chloroacetophenone.
  • Reddit. (2024, April 27). Why can't this reaction continue? : r/chemhelp.
  • Indian Journal of Chemistry. (n.d.). Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10.
  • PubChem. (n.d.). This compound | C8H7ClO | CID 10757.
  • ChemicalBook. (n.d.). 2-Bromo-2'-chloroacetophenone synthesis.
  • ChemicalBook. (n.d.). This compound synthesis.
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Choice of Lewis acid catalyst for optimizing Friedel-Crafts acylation

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Optimizing Friedel-Crafts Acylation

A Senior Application Scientist's Guide to Lewis Acid Catalyst Selection

Welcome to the Technical Support Center for Friedel-Crafts Acylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical choice of a Lewis acid catalyst. Selecting the appropriate catalyst is paramount for optimizing reaction yield, minimizing side products, and ensuring reproducibility. This resource moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and refine your synthetic strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during Friedel-Crafts acylation in a question-and-answer format, focusing on the pivotal role of the Lewis acid catalyst.

Q1: My Friedel-Crafts acylation reaction has a very low yield or is not proceeding at all. What are the most common catalyst-related causes?

A: Low or no yield is a frequent issue, often pointing back to the Lewis acid catalyst. The most common culprits include:

  • Catalyst Inactivity due to Moisture: Lewis acids like Aluminum Chloride (AlCl₃) are extremely sensitive to moisture.[1][2] Any water in your solvent, reagents, or on the glassware will react with and deactivate the catalyst. It is imperative to use anhydrous conditions, flame-dried glassware, and freshly opened or purified reagents.[1][3]

  • Insufficient Catalyst Loading: Unlike Friedel-Crafts alkylation, the acylation reaction typically requires a stoichiometric amount (or even an excess) of the Lewis acid.[4][5] This is because the aryl ketone product is a moderate Lewis base and forms a stable complex with the catalyst, effectively removing it from the catalytic cycle.[1][4][6] If you use only a catalytic amount, the reaction will stop once all the catalyst is complexed with the initial product formed.

  • Deactivated Aromatic Substrate: The reaction is an electrophilic aromatic substitution, which means that strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR) on the aromatic ring will deactivate it, making the reaction sluggish or preventing it altogether.[1][2][7] For such substrates, a very strong Lewis acid like AlCl₃ is necessary, and even then, the reaction may not be efficient.

Q2: How do I select the appropriate Lewis acid for my specific aromatic substrate?

A: The choice of Lewis acid must be matched to the reactivity of your aromatic ring. A mismatch is a common source of poor results.

  • For Activated Rings: Aromatic compounds with electron-donating groups (e.g., anisole, toluene) are highly reactive. Using a very strong Lewis acid like AlCl₃ can lead to side reactions and lower yields. Milder Lewis acids such as Ferric Chloride (FeCl₃), Zinc Chloride (ZnCl₂), or even solid acid catalysts like zeolites are often a better choice, offering greater control and selectivity.[4][8][9]

  • For Unactivated or Moderately Deactivated Rings: Substrates like benzene or halobenzenes require a stronger Lewis acid to facilitate the reaction. AlCl₃ is the most common and effective choice in these cases.[10][11]

  • For Sensitive Functional Groups: If your substrate contains functional groups that are sensitive to strong Lewis acids (e.g., amines, alcohols), these groups can coordinate with the catalyst, deactivating both the substrate and the catalyst.[7][12] In such cases, protecting the sensitive group or using milder, more selective catalysts like lanthanide triflates is advisable.[13][14]

Q3: Why is a full stoichiometric equivalent of the Lewis acid necessary for acylation?

A: This is a critical distinction between Friedel-Crafts acylation and alkylation. The acylation reaction produces an aryl ketone. The carbonyl oxygen of this ketone has lone pairs of electrons and acts as a Lewis base, coordinating strongly with the Lewis acid catalyst (e.g., AlCl₃).[4][6] This forms a stable complex that does not readily dissociate under the reaction conditions. Consequently, the Lewis acid is consumed as a reactant rather than acting as a true catalyst. To drive the reaction to completion, at least one equivalent of the Lewis acid per equivalent of the acylating agent is required.

Q4: I am trying to avoid using AlCl₃ due to its hazardous nature and difficult workup. What are some "greener" or milder alternatives?

A: The search for more sustainable alternatives to AlCl₃ is an active area of research. Several classes of catalysts offer significant advantages:

  • Lanthanide Triflates (e.g., Sc(OTf)₃, Yb(OTf)₃): These are highly effective, water-tolerant Lewis acids that can often be used in catalytic amounts.[13][14] Their stability in the presence of water makes them easier to handle and they are often recoverable and reusable.

  • Heterogeneous Catalysts (Zeolites and Clays): Solid acid catalysts like zeolites and certain clays (e.g., Fe-K10 montmorillonite) can effectively catalyze Friedel-Crafts acylations.[15][16] Their primary advantage is the ease of separation from the reaction mixture by simple filtration, which simplifies the workup and allows for catalyst recycling.[13]

  • Ionic Liquids (ILs): Certain ionic liquids can function as both the solvent and the catalyst. They can enhance reaction rates and selectivity and are often designed to be recyclable, reducing waste.[12][13]

  • Metal Oxides: Zinc oxide (ZnO) has been shown to be an effective, reusable catalyst for some acylations under solvent-free conditions.[9]

Q5: Can the choice of Lewis acid influence the regioselectivity (ortho- vs. para-substitution)?

A: Yes, while steric hindrance from the acylating agent often dictates a strong preference for the para product, the Lewis acid can play a role. The size of the Lewis acid-acylating agent complex can influence the steric environment around the electrophile. Larger, bulkier complexes will further favor substitution at the less hindered para position. However, this effect is generally secondary to the inherent steric and electronic properties of the substrate itself.

Lewis Acid Catalyst Comparison

The selection of a Lewis acid is a critical parameter that dictates the success of a Friedel-Crafts acylation. This table provides a comparative overview of common choices.

Lewis AcidRelative StrengthTypical SubstratesStoichiometryAdvantagesDisadvantages/Considerations
AlCl₃ Very StrongUnactivated (Benzene), deactivated (Halobenzenes), and activated ringsStoichiometricHigh reactivity, effective for difficult substrates, widely available.[10][17]Highly moisture-sensitive, corrosive, requires stoichiometric amounts, can cause side reactions with activated rings, hazardous aqueous workup.[12][13]
FeCl₃ StrongActivated and unactivated ringsStoichiometricLess expensive and slightly less reactive than AlCl₃, offering better control in some cases.[10][18]Also moisture-sensitive, can be less effective for deactivated substrates compared to AlCl₃.
ZnCl₂ MildActivated rings (e.g., Anisole, Phenols)Catalytic or StoichiometricGood for sensitive substrates, can be used in catalytic amounts for highly activated rings, milder conditions.[2][4]Generally ineffective for unactivated or deactivated aromatic rings.
Ln(OTf)₃ Mild to StrongActivated and unactivated ringsCatalyticWater-tolerant, recoverable and reusable, high functional group tolerance, aligns with green chemistry principles.[13][14]Higher cost than traditional Lewis acids, may require higher temperatures for less reactive substrates.
Zeolites (e.g., H-BEA) Mild (Solid Acid)Activated ringsCatalyticHeterogeneous (easy separation), reusable, shape-selective, environmentally friendly.[16]Pore size can limit substrate scope to smaller molecules, may require higher temperatures.[15]

Decision Workflow for Catalyst Selection

To assist in the rational selection of a Lewis acid, the following workflow diagram illustrates the key decision points based on substrate properties.

G sub Assess Aromatic Substrate activated Activating Groups Present? (e.g., -OR, -R, -OH) sub->activated Reactivity deactivated Deactivating Groups Present? (e.g., -X, -COR) sub->deactivated Reactivity sensitive_groups Acid-Sensitive Groups? (e.g., unprotected -NH2, -OH) sub->sensitive_groups Functionality mild_catalyst Use Milder Lewis Acid (e.g., ZnCl₂, FeCl₃, Zeolites) activated->mild_catalyst Yes strong_catalyst Use Strong Lewis Acid (e.g., AlCl₃) deactivated->strong_catalyst Yes green_catalyst Consider 'Green' Catalysts (e.g., Ln(OTf)₃, Zeolites) Protect functional group if necessary. sensitive_groups->green_catalyst Yes

Caption: A decision-making flowchart for selecting a Lewis acid catalyst.

Experimental Protocol: Screening Lewis Acids for Acylation of Toluene

This protocol provides a general framework for screening different Lewis acid catalysts to find the optimal conditions for a specific Friedel-Crafts acylation. Safety Note: Friedel-Crafts reactions should be performed in a well-ventilated fume hood. Lewis acids like AlCl₃ are corrosive and react violently with water. Acyl chlorides are also corrosive and lachrymatory. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, must be worn at all times.

Objective: To compare the efficacy of AlCl₃, FeCl₃, and ZnCl₂ for the acetylation of toluene.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Ferric Chloride (FeCl₃)

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Acetyl Chloride

  • Anhydrous Toluene

  • Anhydrous Dichloromethane (DCM, solvent)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Crushed Ice

Procedure:

  • Reaction Setup:

    • Set up three separate, identical, flame-dried 100 mL round-bottom flasks equipped with magnetic stir bars and reflux condensers.

    • Protect each apparatus from atmospheric moisture using a drying tube (e.g., filled with CaCl₂).

    • In each flask, place the Lewis acid (0.055 mol, 1.1 equiv) under an inert atmosphere (e.g., nitrogen or argon).

    • Add 15 mL of anhydrous DCM to each flask. Cool the mixtures to 0°C in an ice-water bath.[19]

  • Reagent Addition:

    • In a separate, dry flask, prepare a solution of acetyl chloride (0.055 mol, 1.1 equiv) in 10 mL of anhydrous DCM.

    • Slowly add the acetyl chloride solution dropwise to the stirred Lewis acid suspension at 0°C over 10-15 minutes.[19]

    • Following the addition, prepare a solution of toluene (0.050 mol, 1.0 equiv) in 10 mL of anhydrous DCM.

    • Add the toluene solution dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0°C.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) if possible.

  • Workup and Quenching:

    • Prepare three beakers, each containing approximately 25 g of crushed ice and 15 mL of concentrated HCl.

    • CAUTION: The quenching process is highly exothermic. Carefully and slowly pour each reaction mixture into its respective ice/HCl beaker with vigorous stirring.[19]

    • Transfer the quenched mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with an additional 20 mL of DCM.

    • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.[3]

  • Isolation and Analysis:

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator.

    • Determine the crude yield for each reaction.

    • Analyze the product (e.g., by ¹H NMR, GC-MS) to determine the yield of 4-methylacetophenone and identify any byproducts. This analysis will reveal which catalyst provided the best yield and selectivity.

References

  • Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d’hydrocarbures, d’acétones, etc. Comptes Rendus, 84, 1392-1395. (Historical reference, URL not applicable for direct link).
  • Wikipedia. Friedel–Crafts reaction. [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • ChemTalk. Friedel-Crafts Alkylation and Acylation Reactions. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Saskoer.ca. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry. [Link]

  • LibreTexts. 8.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • National Institutes of Health (NIH). Friedel-Crafts Acylation with Amides. [Link]

  • ACS Publications. Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. [Link]

  • Brainly. AlCl_3 or FeCl_3 are commonly used as catalysts for Friedel-Crafts alkylations. Why might we opt to start. [Link]

  • ResearchGate. (PDF) SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION. [Link]

  • ResearchGate. Alternative Reactions to Friedel-crafts Acylation on Highly Activated Substrates. [Link]

  • ResearchGate. Green Lewis Acid Catalysis in Organic Synthesis. [Link]

  • MDPI. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. [Link]

  • YouTube. Role of AlCl3 (Lewis acid) in Friedel Craft alkylation reaction | Benzene Electrophilic substitution. [Link]

  • Chegg.com. Solved both ALCl3 and FeCl3 can be used as lewis acid. [Link]

  • National Institutes of Health (NIH). Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. [Link]

  • National Institutes of Health (NIH). Biocatalytic Friedel‐Crafts Reactions. [Link]

  • University of Michigan.
  • ResearchGate. Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]

  • LibreTexts. Friedel-Crafts Acylation. [Link]

  • Pearson. What is a common issue encountered during Friedel-Crafts alkylation?. [Link]

Sources

Technical Support Center: Managing Reactions of 2-Chloroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of 2-chloroacetophenone chemistry. As a highly versatile bifunctional molecule, this compound (also known as phenacyl chloride) is a cornerstone intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] Its reactivity, however, presents unique challenges. The presence of two adjacent electrophilic centers—the carbonyl carbon and the α-carbon bonded to chlorine—often leads to a delicate balance between desired transformations and competing side reactions.[3]

This guide is structured as a series of troubleshooting questions and answers, designed to provide researchers, chemists, and drug development professionals with practical, field-tested insights to anticipate and manage these outcomes effectively.

Core Concepts: The Duality of this compound Reactivity

Understanding the electronic nature of this compound is the first step in controlling its reactivity. The electron-withdrawing nature of the benzoyl group activates the α-carbon, making the chlorine a good leaving group for nucleophilic substitution (SN2) reactions. Simultaneously, the carbonyl group itself is an electrophilic site, and the α-protons are acidic, allowing for enolate formation under basic conditions. This duality is the origin of the most common side reactions.

Troubleshooting Guide & FAQs: Navigating Common Side Reactions

This section addresses specific issues encountered during experimentation, categorized by the type of nucleophile employed.

Category 1: Reactions with Amine Nucleophiles

Question: My reaction with a primary amine is giving a low yield of the expected α-aminoketone, along with several unidentified byproducts. What is happening?

Answer: This is a frequent issue stemming from the high nucleophilicity of amines and the multiple reactive pathways available.

  • Primary Issue: Over-alkylation. The initial product, an α-aminoketone, is itself a secondary amine and remains nucleophilic. It can react with another molecule of this compound, leading to a dialkylated product. If the reaction is run with a base, the starting amine can be alkylated multiple times, potentially leading to a quaternary ammonium salt.[4]

  • Secondary Issue: Self-Condensation. In the presence of a strong base, this compound can self-condense. The base can deprotonate the α-carbon, forming an enolate which can then attack another molecule of the starting material.

  • Potential Side Reaction: Willgerodt-Kindler Reaction. If elemental sulfur is present as a contaminant, or if the reaction is run with specific reagents like ammonium polysulfide, you can inadvertently trigger the Willgerodt-Kindler reaction.[5][6] This complex rearrangement results in the formation of a thioamide at the terminal carbon of the alkyl chain (e.g., phenylthioacetamide).[7][8]

Troubleshooting Protocol & Solutions:

Problem Underlying Cause Recommended Solution Key Parameters to Control
Low Yield & Multiple Products Over-alkylation of the amine nucleophile.Use a significant excess of the amine nucleophile (3-5 equivalents). This ensures the electrophile is more likely to encounter the starting amine rather than the product. Alternatively, perform a slow, controlled addition of this compound to the amine solution at a low temperature (0 °C to RT).Stoichiometry, Rate of Addition, Temperature
Polymeric/Tarry Material Base-catalyzed self-condensation.Avoid strong, non-nucleophilic bases if possible. Use a mild, non-nucleophilic base like a tertiary amine (e.g., triethylamine) or an inorganic base (e.g., NaHCO₃) just sufficient to scavenge the HCl byproduct.[9]Choice of Base, Temperature
Formation of Thioamide Willgerodt-Kindler rearrangement.Ensure high purity of all reagents and solvents. If this product is consistently observed, screen starting materials for sulfur contamination.Reagent Purity
Category 2: Reactions with Hydroxide & Alkoxide Nucleophiles

Question: I am attempting a simple substitution with sodium methoxide to form 2-methoxyacetophenone, but my main product is methyl phenylacetate. Why did the carbonyl group move?

Answer: You are observing the classic Favorskii rearrangement , a common and often unexpected reaction pathway for α-halo ketones in the presence of a base.[10][11][12]

Mechanistic Insight: The reaction proceeds through a cyclopropanone intermediate. The alkoxide base deprotonates the α'-carbon (the carbon on the phenyl side), creating an enolate. This enolate then undergoes an intramolecular SN2 reaction, displacing the chloride to form a highly strained phenyl-substituted cyclopropanone. The nucleophile (methoxide) then attacks the carbonyl carbon of this intermediate, leading to the ring-opening and formation of the more stable carbanion, which upon protonation gives the rearranged ester product.[13]

dot

Favorskii_Rearrangement cluster_start Starting Material cluster_enol Enolate Formation cluster_cyclo Intramolecular SN2 cluster_attack Nucleophilic Attack cluster_product Rearranged Product start This compound enol Enolate Intermediate start->enol + RO⁻ cyclo Cyclopropanone Intermediate enol->cyclo - Cl⁻ attack Tetrahedral Intermediate cyclo->attack + RO⁻ product Methyl Phenylacetate attack->product Ring Opening

Caption: Favorskii rearrangement workflow.

Troubleshooting Protocol & Solutions:

Desired Product Strategy Recommended Conditions Rationale
α-Alkoxy Ketone (Direct Substitution) Suppress the Favorskii RearrangementUse a weaker base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., acetone, DMF). Alternatively, use phase-transfer catalysis.Weaker bases are less likely to deprotonate the α'-carbon, favoring the direct SN2 pathway.[14][15]
Phenylacetic Acid/Ester (Rearrangement) Promote the Favorskii RearrangementUse a strong, non-hindered alkoxide base (e.g., NaOMe in MeOH, NaOH in H₂O).[10] Ensure at least one α'-proton is available.Strong bases readily form the enolate necessary to initiate the rearrangement cascade.[13]
Category 3: Reactions with Enolates & Other Carbon Nucleophiles

Question: I'm trying to alkylate the enolate of acetone with this compound, but I'm getting a significant amount of an epoxy ketone. What is this side reaction?

Answer: This side product is the result of a Darzens condensation (also known as the Darzens-Claisen reaction).[16][17]

Mechanistic Insight: Instead of the desired C-alkylation where the enolate attacks the α-carbon of this compound, the reaction can proceed via an aldol-type addition. The enolate of acetone attacks the carbonyl carbon of this compound. The resulting alkoxide intermediate then undergoes an intramolecular SN2 reaction, where the oxygen attacks the carbon bearing the chlorine, displacing it to form a stable epoxide ring.[18]

dot

Darzens_vs_Alkylation cluster_products Products start This compound + Ketone Enolate path_alkylation C-Alkylation (Desired) start->path_alkylation path_darzens Darzens Condensation (Side Reaction) start->path_darzens prod_alkylation 1,4-Diketone path_alkylation->prod_alkylation prod_darzens α,β-Epoxy Ketone path_darzens->prod_darzens

Sources

Technical Support Center: Improving Regioselectivity of Friedel-Crafts Acylation on Chlorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing the Friedel-Crafts acylation of chlorobenzene. This guide is designed for researchers, scientists, and drug development professionals seeking to enhance the regioselectivity of this critical reaction, particularly favoring the formation of the para-substituted product. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established chemical principles.

Understanding the Challenge: The Dichotomy of Chlorobenzene

Chlorobenzene presents a unique challenge in electrophilic aromatic substitution. The chlorine atom is an ortho-, para-directing group due to its ability to donate a lone pair of electrons into the aromatic ring via resonance, stabilizing the arenium ion intermediate.[1][2][3] However, due to its electronegativity, chlorine also exerts a strong electron-withdrawing inductive effect, which deactivates the ring towards electrophilic attack compared to benzene.[4] This dual nature often leads to a mixture of ortho and para isomers, with the para isomer generally being the major product due to reduced steric hindrance.[5][6][7] The primary goal of this guide is to provide actionable strategies to maximize the yield of the desired para-isomer.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction yielding a significant amount of the ortho-isomer?

A1: Several factors can influence the ortho/para ratio. Elevated reaction temperatures can sometimes favor the formation of the thermodynamically more stable para product, but this is not always the case and can also lead to side reactions.[6] The choice of Lewis acid catalyst and solvent system plays a more critical role. Bulky Lewis acids or acylating agents can sterically hinder attack at the ortho position, thus increasing para-selectivity.[8]

Q2: My reaction is sluggish or failing to proceed. What are the likely causes?

A2: The deactivated nature of the chlorobenzene ring is a primary hurdle.[9] Common reasons for reaction failure include:

  • Insufficient Catalyst Activity: Ensure you are using a sufficiently strong Lewis acid, like anhydrous aluminum chloride (AlCl₃), and that it is not deactivated.[10]

  • Moisture Contamination: Lewis acids are highly sensitive to moisture.[10] All glassware must be rigorously dried, and anhydrous solvents and reagents are essential.

  • Poor Reagent Quality: Verify the purity of your chlorobenzene and acylating agent.

Q3: Can I use a milder Lewis acid than AlCl₃?

A3: While AlCl₃ is the most common and potent catalyst, milder Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can sometimes be used, particularly with more reactive acylating agents.[10] However, for a deactivated substrate like chlorobenzene, a strong Lewis acid is generally required to achieve a reasonable reaction rate. In some specialized cases, greener catalysts like deep eutectic solvents have been explored.[11]

Q4: How does the choice of solvent affect the regioselectivity?

A4: The solvent can have a profound impact on both the reaction rate and the isomer distribution. Non-polar solvents like dichloromethane or carbon disulfide are commonly used.[12] Polar solvents like nitrobenzene can sometimes alter the product ratio by influencing the stability of the intermediate complexes.[12] For instance, in the acylation of naphthalene, switching from a non-polar to a polar solvent can change the major product from the kinetic alpha-isomer to the thermodynamic beta-isomer.[12]

Troubleshooting Guide
Problem Potential Cause Recommended Solution
Low Yield Deactivated ring, insufficient catalyst, moisture.Use a stoichiometric amount of a strong, anhydrous Lewis acid (e.g., AlCl₃). Ensure all glassware is flame-dried and use anhydrous solvents.[10]
Poor para-selectivity (High ortho-isomer) Reaction temperature, choice of catalyst/acylating agent.Conduct the reaction at a lower temperature (0-5°C) to favor the sterically less hindered product.[5][8] Consider using a bulkier acylating agent if the synthesis allows.
Formation of byproducts Side reactions, polysubstitution (less common in acylation).Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[5] Acylation products are deactivated, which typically prevents polyacylation.[5][13]
Difficulty in product isolation Emulsion during workup, incomplete reaction.Carefully quench the reaction by slowly adding it to a mixture of ice and hydrochloric acid.[5][8] Use a saturated brine wash to help break emulsions during extraction.
Inconsistent Results Variability in reagent quality or reaction setup.Standardize the source and purity of all reagents. Ensure consistent and controlled addition of reagents and temperature monitoring.
Experimental Protocols
Protocol 1: High para-Selective Acylation of Chlorobenzene with an Acyl Chloride

This protocol is a generalized procedure designed to maximize the formation of the para-substituted product.

Materials:

  • Chlorobenzene (anhydrous)

  • Acyl chloride (e.g., acetyl chloride, isobutyryl chloride) (anhydrous)[8]

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (1M)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., filled with calcium chloride) under an inert atmosphere (nitrogen or argon).[5]

  • Reagent Charging: In the fume hood, charge the flask with anhydrous aluminum chloride (1.1 - 1.3 equivalents) and anhydrous dichloromethane. Cool the suspension to 0-5 °C using an ice bath.[8]

  • Substrate Addition: Slowly add chlorobenzene (1.0 equivalent) to the stirred suspension.[8]

  • Acylating Agent Addition: Add the acyl chloride (1.0 equivalent) to the dropping funnel and add it dropwise to the reaction mixture over 30-60 minutes, maintaining the internal temperature between 0-5 °C.[5][8]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[5][8]

  • Work-up (Quenching): Once the reaction is complete, cool the mixture back down in an ice bath. Slowly and carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[5][8]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane. Combine the organic layers.[5]

  • Washing: Wash the combined organic layers sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally with brine.[5][8]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization or column chromatography to isolate the desired para-isomer.

Analytical Characterization: The ratio of para to ortho isomers can be determined using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[14][15]

Mechanistic Insights and Visualization

The regioselectivity of the Friedel-Crafts acylation is determined by the relative stabilities of the sigma-complex (arenium ion) intermediates formed upon electrophilic attack at the ortho, meta, and para positions. For chlorobenzene, attack at the ortho and para positions allows for resonance stabilization from the chlorine atom's lone pair, which is not possible for meta attack.

Factors Influencing Regioselectivity

G cluster_0 Reaction Conditions cluster_1 Reactants Temperature Temperature Regioselectivity Regioselectivity Temperature->Regioselectivity Thermodynamic Control Lewis_Acid Lewis Acid (e.g., AlCl3) Lewis_Acid->Regioselectivity Catalyst Activity Solvent Solvent Solvent->Regioselectivity Intermediate Stabilization Acylating_Agent Acylating Agent (Steric Bulk) Acylating_Agent->Regioselectivity Steric Hindrance Chlorobenzene Chlorobenzene (Electronic & Steric Effects) Chlorobenzene->Regioselectivity Directing Effects Ortho_Product Ortho_Product Regioselectivity->Ortho_Product Minor Product Para_Product Para_Product Regioselectivity->Para_Product Major Product

Caption: Key factors influencing the regioselectivity of Friedel-Crafts acylation.

Experimental Workflow Overview

G Start Start Setup 1. Assemble Dry Glassware under Inert Atmosphere Start->Setup Charge 2. Charge AlCl3 & DCM, Cool to 0-5°C Setup->Charge Add_Substrate 3. Add Chlorobenzene Charge->Add_Substrate Add_Acyl_Halide 4. Add Acyl Halide Dropwise Add_Substrate->Add_Acyl_Halide React 5. Stir at Room Temperature (Monitor by TLC) Add_Acyl_Halide->React Quench 6. Quench with Ice/HCl React->Quench Extract 7. Extract with DCM Quench->Extract Wash 8. Wash Organic Layer Extract->Wash Dry 9. Dry and Concentrate Wash->Dry Purify 10. Purify Product (Recrystallization/Chromatography) Dry->Purify Analyze 11. Analyze Isomer Ratio (GC-MS, NMR) Purify->Analyze End End Analyze->End

Caption: Step-by-step experimental workflow for para-selective acylation.

References
  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Unknown. (n.d.). ORGANIC REACTION MECHANISM. SlidePlayer. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of solvent on the conversion and selectivity of the Friedel-Crafts acetylation of Fl at 25 o C. Retrieved from [Link]

  • YouTube. (2023). Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Ortho vs para alkylation of chlorobenzene. Retrieved from [Link]

  • ACS Publications. (2025). Solvent-Controlled Regiodivergent Friedel–Crafts Reactions of 1-Naphthol with In Situ Generated Aza-o-Quinone Methides. The Journal of Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (n.d.). Role of Lewis Acid(AlCl3)−Aromatic Ring Interactions in Friedel−Craft's Reaction: An ab Initio Study. The Journal of Physical Chemistry A. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from [Link]

  • Ventura College. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]

  • PubMed. (2024). Acid-Solvent Cluster-Promoted General and Regioselective Friedel-Crafts Acylation with Carboxylic Acids. Retrieved from [Link]

  • RSC Publishing. (n.d.). The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. Journal of the Chemical Society C. Retrieved from [Link]

  • RSC Publishing. (2016). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ). Retrieved from [Link]

  • Scribd. (n.d.). Friedel Crafts Acylation. Retrieved from [Link]

  • Quora. (2021). What happens when chlorobenzene undergoes Friese Craft's alkylation?. Retrieved from [Link]

  • Chemguide. (n.d.). FRIEDEL-CRAFTS REACTIONS OF BENZENE AND METHYLBENZENE. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • ACG Publications. (2023). Efficient and regioselective acetylation of benzene derivatives with Ac2O in the presence of mercurytetrathiocyanatocobaltate (I). Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • Scientific & Academic Publishing. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved from [Link]

  • Vedantu. (n.d.). Explain Friedel-Craft alkylation of chlorobenzene. Give an equation. Retrieved from [Link]

  • YouTube. (2017). Friedel-Crafts Acylation Example Problems. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved from [Link]

  • Quora. (2018). Why does the clorobenzen gives ortho and para products during electrophillic substitution reaction?. Retrieved from [Link]

  • RSC Publishing. (n.d.). Friedel–Crafts reactions for biomolecular chemistry. Retrieved from [Link]

  • Reddit. (2023). Temperature dependence of aromatic nitration between ortho and para position?. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Why are halogens ortho-, para- directors?. Retrieved from [Link]

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  • Wikipedia. (n.d.). Benzene. Retrieved from [Link]

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Quenching procedures for Friedel-Crafts acylation of 2-Chloroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Friedel-Crafts Acylation Workup

Welcome to the technical support center for Friedel-Crafts acylation. This guide provides in-depth troubleshooting and procedural advice for the critical quenching and workup phase of reactions that produce aryl ketones, such as 2-chloroacetophenone derivatives. As field-proven insights are synthesized with core chemical principles, this document will serve as a key resource for researchers, scientists, and drug development professionals aiming to optimize their synthetic outcomes.

The quenching of a Friedel-Crafts acylation is not merely the termination of the reaction; it is a chemically significant step that dictates product purity, yield, and the ease of isolation. The strong Lewis acid catalyst, typically aluminum chloride (AlCl₃), forms a stable complex with the newly formed aryl ketone product.[1][2][3] This complexation deactivates the product towards further acylation and necessitates the use of stoichiometric amounts of the catalyst.[1][2] The primary goal of the quench is to hydrolyze this complex, liberating the desired ketone product for extraction. The success of this step is paramount and often presents the most significant challenges in the entire procedure.

Troubleshooting Guide: Common Quenching & Workup Issues

This section addresses specific, frequently encountered problems during the workup of Friedel-Crafts acylation reactions. Each issue is presented in a question-and-answer format, detailing the underlying cause and providing a validated solution.

Q1: "Help! I have a thick, gelatinous emulsion that won't separate during my aqueous workup. What's happening and how do I fix it?"

A1: This is the most common issue encountered and is almost always due to the precipitation of aluminum salts.

  • Causality: When the reaction mixture containing excess AlCl₃ is quenched with water or a neutral solution, the AlCl₃ hydrolyzes to form aluminum hydroxide, Al(OH)₃. This is a gelatinous, often voluminous, precipitate that traps your organic product and solvent, preventing the separation of the organic and aqueous layers.[4][5] The formation of an emulsion is a direct consequence of this precipitate stabilizing the interface between the two immiscible phases.

  • Field-Proven Solution: The most effective solution is to perform an acidic quench . Instead of quenching into neutral water or ice, the reaction mixture should be slowly and carefully poured into a vigorously stirred beaker containing a mixture of crushed ice and concentrated hydrochloric acid (HCl).[5][6] The acid ensures that the aluminum salts remain in their soluble forms (like AlCl₃ or [Al(H₂O)₆]³⁺) in the aqueous layer, preventing the formation of the problematic hydroxide precipitate. This leads to a clean and rapid separation of the two layers.

  • Rescue Protocol for Existing Emulsions:

    • Transfer the entire emulsion to a larger separatory funnel with adequate headspace.

    • Slowly add concentrated HCl in small portions with gentle swirling and venting.

    • Continue adding acid until the gelatinous solid dissolves and the two layers become distinct.

    • If the emulsion persists, adding a saturated solution of NaCl (brine) can help break it by increasing the polarity of the aqueous phase.[4]

Q2: "My product yield is significantly lower than expected after workup. Where could the product have gone?"

A2: Product loss during a Friedel-Crafts workup can occur at several stages, all stemming from incomplete decomposition of the aluminum complex or physical losses.

  • Causality & Solutions:

    • Incomplete Quenching: The aluminum chloride-ketone complex is quite stable.[2][7] If the quench is too rapid or insufficient acid is used, a portion of your product may remain complexed and stay in the aqueous layer during extraction. Ensure the acidic quench mixture is stirred vigorously for a sufficient time (15-30 minutes) to allow for complete hydrolysis.

    • Physical Trapping: As discussed in Q1, if aluminum hydroxide precipitates, it can physically trap a significant amount of the organic product within its matrix. This trapped material is then lost during the separation of layers. The solution is a robust acidic quench to prevent this precipitation.[5][6]

    • Difficult Separation: Even with an acidic quench, a small amount of emulsion or "rag layer" can form at the interface. It is tempting to discard this layer, but it often contains a substantial amount of product. It is better to drain the entire mixture, including the rag layer, and attempt to break it up with brine or by filtering it through a pad of Celite®.

Q3: "The quenching process is violently exothermic and releasing corrosive fumes. Is this normal? How can I control it?"

A3: A highly exothermic quench is a sign of an improper and dangerous procedure. While the hydrolysis of AlCl₃ is inherently exothermic, it must be carefully controlled.

  • Causality: The danger arises from adding the quenching agent (water/ice) directly to the reaction flask. This localized addition of a small amount of water to a large amount of reactive AlCl₃ can generate intense heat, potentially boiling the solvent (e.g., dichloromethane, b.p. ~40 °C) and causing a violent eruption of the flask contents.[8][9] The fumes are likely a combination of the organic solvent and hydrogen chloride (HCl) gas, which is generated upon the hydrolysis of AlCl₃.[10]

  • Correct Safety Protocol (The Golden Rule): Always add the reaction mixture to the quenching solution, NEVER the other way around. [8] By pouring the reaction mixture slowly into a large, well-stirred volume of ice, the heat generated is immediately absorbed by the melting ice (latent heat of fusion), keeping the temperature low and the process under control.[9] Performing this in a well-ventilated fume hood is mandatory.

Frequently Asked Questions (FAQs)

Q1: What is the chemical purpose of the quenching step in a Friedel-Crafts acylation?

A1: The primary purpose is to decompose the Lewis acid-base complex formed between the aluminum chloride catalyst and the carbonyl oxygen of the aryl ketone product.[2][7] This complex is stable under the anhydrous reaction conditions. Adding an aqueous solution (ideally acidic) provides a source of water and protons to hydrolyze the Al-O bond, liberating the free ketone product and converting the aluminum chloride into water-soluble aluminum salts.[11]

Q2: Why is a stoichiometric amount of AlCl₃ required, and how does this impact the quench?

A2: Unlike Friedel-Crafts alkylation, which can be catalytic, acylation requires at least one equivalent of AlCl₃ for each equivalent of the acylating agent. This is because the AlCl₃ forms a strong complex with the carbonyl group of the product ketone.[1][3] This complexation effectively removes the AlCl₃ from the catalytic cycle, rendering it inactive.[2][12] The implication for the quench is that a large amount of AlCl₃ must be safely neutralized and removed during the workup, making the control of exothermicity and the prevention of salt precipitation critical challenges.

Q3: Can I quench with a base, like sodium bicarbonate, instead of acid?

A3: Quenching directly with a base is strongly discouraged. Adding a base would react exothermically with the AlCl₃ to form the same problematic gelatinous precipitate of aluminum hydroxide, Al(OH)₃, leading to severe emulsion and separation issues. A basic wash (e.g., with saturated sodium bicarbonate solution) is, however, a standard and necessary step after the initial acidic quench and separation of layers.[5][13] Its purpose is to neutralize any remaining acid (like HCl from the quench) in the organic layer before drying and solvent evaporation.

Experimental Protocols & Data

Protocol 1: Recommended Standard Quenching Procedure (Acidic Ice Quench)

This protocol ensures a safe and efficient workup, minimizing emulsions and maximizing product recovery.

  • Prepare the Quench Beaker: In a fume hood, place a beaker (at least 5-10 times the volume of your reaction mixture) on a magnetic stir plate. Add a large magnetic stir bar. Fill the beaker with a generous amount of crushed ice, followed by a volume of water roughly equal to the reaction volume.

  • Acidify the Quench: Slowly and with stirring, add concentrated hydrochloric acid to the ice/water mixture. A typical ratio is 1 part concentrated HCl to 3-4 parts ice/water.

  • Cool the Reaction: Once the Friedel-Crafts reaction is complete, cool the reaction flask in an ice-water bath for 10-15 minutes.

  • Perform the Quench: Begin vigorous stirring of the acidic ice solution. Using a dropping funnel or by pouring carefully in a slow stream, add the cold reaction mixture to the acidic ice. Maintain a slow addition rate to keep the temperature of the quenching mixture at or below 10-15 °C.

  • Decompose the Complex: After the addition is complete, allow the mixture to stir for an additional 20-30 minutes. The mixture should consist of two clear, distinct layers.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer one or two more times with the reaction solvent (e.g., dichloromethane). Combine the organic extracts, wash with water, then with saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.[5]

Data Presentation: Comparison of Quenching Methods
Quenching MethodProcedureProsConsSafety Risk
Ice / Conc. HCl (Recommended) Add reaction mixture to stirred ice/HClExcellent layer separation; high product recovery; keeps aluminum salts soluble.[5][6]Requires handling of concentrated acid.Low (if done correctly)
Ice / Water Add reaction mixture to stirred iceGood temperature control.[9]High risk of Al(OH)₃ precipitation and severe emulsion formation.[4]Low
Water (Not Recommended) Add reaction mixture to waterSimple setup.Poor temperature control; risk of boiling/splashing; high risk of emulsion.High
Water to Reaction (Dangerous) Add water to reaction flaskNone.EXTREMELY DANGEROUS. Uncontrolled exotherm can cause violent eruption of flask contents.[8]Very High

Visualizations: Workflows and Mechanisms

Diagram 1: Quenching & Workup Workflow

G cluster_reaction Reaction Phase cluster_quench Quenching & Workup cluster_product Final Product Reaction Completed F-C Reaction (Product-AlCl₃ Complex) Quench Slowly add to Stirred Ice / Conc. HCl Reaction->Quench Separation Separatory Funnel: Separate Layers Quench->Separation Wash1 Wash Organic Layer: 1. H₂O 2. Sat. NaHCO₃ 3. Brine Separation->Wash1 Drying Dry Organic Layer (e.g., Na₂SO₄) Wash1->Drying Isolation Filter & Evaporate Solvent Drying->Isolation Product Crude Aryl Ketone Isolation->Product

Caption: Standard workflow for quenching and isolating the product from a Friedel-Crafts acylation.

Diagram 2: Chemical Mechanism of Quench

Caption: Liberation of the aryl ketone from its aluminum chloride complex during acidic workup.

References

  • BenchChem. (2025). Troubleshooting low yield in Friedel-Crafts acylation reactions. BenchChem Technical Support.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Quora. (2015). What happens if hydrated aluminium chloride is used in Friedel-Crafts reactions? Quora. [Link]

  • BenchChem. (2025).
  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. [Link]

  • Common Organic Chemistry. Friedel-Crafts - Acylation. [Link]

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  • BenchChem. (2025).
  • BenchChem. (2025). Importance of temperature control in Friedel-Crafts acylation of 2-Methoxynaphthalene. BenchChem Technical Support.
  • Wikipedia. Friedel–Crafts reaction. [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • Wiley. (2000). Kirk-Othmer Encyclopedia of Chemical Technology: "Friedel-Crafts Reactions". [Link]

  • NIH National Center for Biotechnology Information. (2019). Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

  • Ventura College Organic Chemistry Lab. 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]

  • Virginia Tech Chemistry Department. (2006). Quenching Reactive Substances. [Link]

  • ResearchGate. (2019). The effects of reaction temperature on the Friedel–Crafts alkylation...[Link]

  • ResearchGate. (2013). The effect of temperature on the conversion and selectivity of Friedel-Crafts acetylation of Fl in DCE. [Link]

  • BenchChem. (2025).
  • Chem-Station. (2014). Friedel-Crafts Acylation. [Link]

  • YouTube. (2011). Experiment 14: Friedel-Crafts Acylation. [Link]

  • YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. [Link]

  • ACS Publications. (2022). Cobalt-Catalyzed Markovnikov Hydrofluorocarbonylation of Unactivated Alkenes. ACS Catalysis. [Link]

  • Beyond Benign. Friedel-Crafts Alkylation. [Link]

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  • Semantic Scholar. (2021). Alternative Reactions to Friedel-crafts Acylation on Highly Activated Substrates. [Link]

  • Iowa State University Digital Repository. (1994). A Photochemical Alternative to the Friedel—Crafts Reaction. [Link]

  • University of Delaware. Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone. [Link]

  • Reddit. (2019). Friedel-crafts acylation of anisole: why do we use ice for the separation?[Link]

  • YouTube. (2020). Friedel-Crafts Acylation: alternative reagents. [Link]

  • Scientific & Academic Publishing. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS. [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • YouTube. (2020). Closing the Loop on Friedel-Crafts Acylation: reducing those ketones. [Link]

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Preventing polyacylation in the synthesis of 2-Chloroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-chloroacetophenone. This resource is designed for researchers, chemists, and process development professionals who are utilizing the Friedel-Crafts acylation of benzene with chloroacetyl chloride. While Friedel-Crafts acylation is a cornerstone of aromatic chemistry, challenges such as byproduct formation can impact yield and purity. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, with a focus on preventing the common issue of polyacylation.

Troubleshooting Guide: Optimizing for Mono-acylation

This section addresses specific experimental issues with a focus on root cause analysis and corrective actions.

Scenario 1: Significant Diacylated Byproduct Formation

Problem: You observe a significant amount of a high-boiling point impurity in your crude product, confirmed by GC-MS or NMR to be a diacylated species (e.g., dichloroacetophenone isomers). This leads to low yields of the desired this compound and complicated purification.

Root Cause Analysis & Corrective Actions:

The primary reason for polyacylation in this context is that despite the deactivating nature of the acyl group, forcing conditions can lead to a second, undesired acylation. The acyl group makes the product ketone less reactive than the starting material (benzene), which is the principal defense against polyacylation.[1][2] However, suboptimal reaction parameters can overcome this selectivity.

Solution Pathway:

  • Control Stoichiometry: The most critical factor is the molar ratio of the reactants. Ensure a significant excess of the aromatic substrate (benzene) relative to the acylating agent (chloroacetyl chloride). This statistically favors the reaction of the electrophile with the more abundant and more reactive benzene over the less reactive and less abundant this compound product.

    • Recommended Action: Employ a benzene to chloroacetyl chloride molar ratio of at least 3:1. For difficult cases, increasing this to 5:1 can further suppress diacylation. Using benzene as the solvent is a common and effective strategy.[3]

  • Strict Temperature Management: Friedel-Crafts acylations are often exothermic. A runaway temperature, even locally, can provide the necessary activation energy for the less favorable second acylation.

    • Recommended Action:

      • Initiate the reaction at a low temperature (0-5 °C) using an ice bath.

      • Add the chloroacetyl chloride dropwise or via a syringe pump to the cooled mixture of benzene and aluminum chloride. This maintains a low concentration of the electrophile and allows for better heat dissipation.

      • After the addition is complete, allow the reaction to slowly warm to room temperature and then, if necessary, heat moderately (e.g., 50-60°C) to drive the reaction to completion.[4]

  • Optimize Catalyst Loading: While catalytic in principle, the Lewis acid (typically AlCl₃) is consumed by complexation with the ketone product.[1] This complex is what deactivates the ring. Using insufficient catalyst can leave un-complexed ketone product that may be more susceptible to a second acylation. Conversely, an enormous excess of a highly active catalyst can create overly harsh conditions.

    • Recommended Action: Use a slight excess of AlCl₃ relative to the chloroacetyl chloride, typically in the range of 1.1 to 1.3 molar equivalents. This ensures full generation of the acylium ion and complete complexation of the product.

  • Review Order of Addition: The sequence in which reagents are mixed can profoundly impact selectivity.

    • Recommended Action: The preferred method is the slow addition of chloroacetyl chloride to a well-stirred mixture of benzene and aluminum chloride. This "normal addition" maintains a high concentration of benzene relative to the acylating agent throughout the reaction, maximizing the probability of mono-substitution.

Frequently Asked Questions (FAQs)

Q1: Why is polyacylation generally not a major issue in Friedel-Crafts acylation?

A1: The acyl group (R-C=O) attached to the aromatic ring is an electron-withdrawing group. This effect deactivates the aromatic ring, making it significantly less nucleophilic and therefore less reactive towards further electrophilic aromatic substitution.[1][2] The mono-acylated product is thus less reactive than the starting benzene, effectively preventing a second acylation under controlled conditions. This is a key advantage over Friedel-Crafts alkylation, where the introduced alkyl group activates the ring and promotes polyalkylation.[3][5]

Q2: What is the precise role of aluminum chloride (AlCl₃) and why is more than a catalytic amount required?

A2: Aluminum chloride serves two primary functions. First, it acts as a Lewis acid, coordinating with the chloroacetyl chloride to generate the highly electrophilic acylium ion (ClCH₂CO⁺), which is the active species in the reaction.[6] Second, after the acylation occurs, the ketone oxygen of the this compound product acts as a Lewis base and forms a stable complex with the AlCl₃.[1] This complexation effectively removes the AlCl₃ from the catalytic cycle. Therefore, at least one molar equivalent of AlCl₃ per mole of acylating agent is required, with a slight excess often used to ensure the reaction goes to completion. The catalyst is regenerated during the aqueous workup step.[7]

Q3: Are there alternative catalysts to AlCl₃ for this reaction?

A3: Yes, while AlCl₃ is the most common and cost-effective catalyst, other Lewis acids can be employed. Milder catalysts like ferric chloride (FeCl₃) or solid acid catalysts such as Fe-modified montmorillonite K10 clay have been used for chloroacetylation. These alternatives can sometimes offer benefits such as improved selectivity, easier handling, or simpler workup procedures, though they may require higher temperatures or longer reaction times.

Q4: My reaction is sluggish and not going to completion. What should I check?

A4: Several factors can lead to an incomplete reaction:

  • Catalyst Inactivity: Aluminum chloride is extremely sensitive to moisture.[1] Ensure you are using freshly opened, anhydrous AlCl₃ and that all glassware was thoroughly dried.

  • Insufficient Catalyst: As explained in Q2, a stoichiometric amount of catalyst is necessary. Ensure you have used at least 1.1 equivalents.

  • Poor Reagent Quality: The chloroacetyl chloride should be pure and free from the corresponding carboxylic acid (chloroacetic acid), which can inhibit the catalyst.

  • Low Temperature: While crucial for selectivity, excessively low temperatures may not provide enough energy for the reaction to proceed at a reasonable rate. After the initial addition at 0-5 °C, allowing the reaction to warm to room temperature or heating gently is often required.[4]

Process Optimization at a Glance

The following table summarizes the key experimental parameters for minimizing polyacylation in the synthesis of this compound.

ParameterRecommended ValueRationale
Benzene : Chloroacetyl Chloride Molar Ratio ≥ 3:1 (5:1 for best results)Statistically favors mono-acylation by ensuring a high concentration of the more reactive starting material.[3]
AlCl₃ : Chloroacetyl Chloride Molar Ratio 1.1 : 1 to 1.3 : 1Ensures complete generation of the acylium ion and complexation of the ketone product to prevent side reactions.[1]
Addition Temperature 0 - 5 °CControls the initial exothermic reaction, preventing localized hot spots that can lead to byproduct formation.
Reaction Temperature (Post-Addition) 25 - 60 °CAllows the reaction to proceed to completion at a controlled rate.[4]
Solvent Benzene (reactant)Using the substrate as the solvent maximizes its concentration, further enhancing selectivity for the mono-acylated product.
Order of Addition Normal (Acyl Chloride to Benzene/AlCl₃)Maintains a low instantaneous concentration of the electrophile, minimizing the chance of it reacting with the product.

Visualizing the Reaction Pathway

The following diagram illustrates the desired mono-acylation pathway versus the undesired polyacylation side reaction.

G cluster_start Reactants cluster_intermediate Intermediate Formation cluster_reaction Reaction Pathways Benzene Benzene Product This compound (Mono-acylated Product) DEACTIVATED RING Benzene->Product + Acylium Ion (Desired Pathway) AcylHalide Chloroacetyl Chloride Acylium Acylium Ion [ClCH₂CO]⁺ AcylHalide->Acylium + AlCl₃ Catalyst AlCl₃ Byproduct Diacylated Products (e.g., Dichloroacetophenone) Product->Byproduct + Acylium Ion (Undesired Pathway) Requires Forcing Conditions

Caption: Desired vs. Undesired Friedel-Crafts Acylation Pathways.

Detailed Experimental Protocol

This protocol provides a representative method for the synthesis of this compound with high selectivity.

Materials:

  • Anhydrous Benzene

  • Chloroacetyl Chloride (freshly distilled if necessary)

  • Anhydrous Aluminum Chloride

  • Hydrochloric Acid (e.g., 6M)

  • Dichloromethane (or other suitable extraction solvent)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser connected to a gas outlet (e.g., a drying tube or bubbler to vent HCl gas). Ensure the system is under an inert atmosphere (e.g., Nitrogen or Argon).

  • Initial Charging: To the flask, add anhydrous benzene (e.g., 4 moles) and anhydrous aluminum chloride (e.g., 1.1 moles). Cool the stirred mixture to 0-5 °C using an ice-water bath.

  • Addition of Acylating Agent: Charge the dropping funnel with chloroacetyl chloride (e.g., 1 mole). Add the chloroacetyl chloride dropwise to the cooled, stirred benzene/AlCl₃ mixture over a period of 60-90 minutes, ensuring the internal temperature does not exceed 10 °C. Vigorous evolution of HCl gas will be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours. The reaction progress can be monitored by TLC or GC. If the reaction is sluggish, heat the mixture to 50 °C for 1 hour to ensure completion.

  • Workup - Quenching: Cool the reaction mixture back down in an ice bath. Very slowly and carefully, quench the reaction by adding crushed ice, followed by the slow addition of cold 6M HCl to decompose the aluminum chloride complex.[8]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[7]

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by vacuum distillation.

References

  • Benchchem. (n.d.). How to optimize Friedel-Crafts acylation reaction conditions.
  • PG.CHEMEASY. (2019, December 10). Friedel-Crafts acylation reaction.
  • Benchchem. (n.d.). Avoiding side reactions in Friedel-Crafts alkylation.
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • Benchchem. (n.d.). Minimizing byproduct formation in Friedel-Crafts acylation.
  • Chem.ucl.ac.uk. (n.d.). Friedel-Crafts acylation of benzene.
  • Benchchem. (n.d.). A Technical Guide to 2,2',4'-Trichloroacetophenone: Properties, Synthesis, and Biological Considerations.
  • Indian Academy of Sciences. (n.d.). Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10.
  • MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene.

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Validation & Comparative

A Comparative Guide to the Quantification of 2-Chloroacetophenone: HPLC-UV vs. GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 2-Chloroacetophenone (CN). As a compound of interest in pharmaceutical development, environmental monitoring, and forensic science, the accurate and robust quantification of this compound is paramount.[1] This document is intended for researchers, analytical scientists, and drug development professionals, offering in-depth technical protocols, comparative performance data, and field-proven insights to guide method selection and implementation.

Introduction: The Analytical Challenge of this compound

This compound (C₈H₇ClO), also known as phenacyl chloride or CN, is a crystalline solid widely recognized as a lachrymatory agent or tear gas.[1][2] Beyond its use in riot control, it serves as an intermediate in organic synthesis, including the production of pharmaceuticals.[3] Its potent irritant properties necessitate precise quantification for quality control of active pharmaceutical ingredients (APIs), assessment of environmental contamination, and forensic identification.[4][5] The selection of an analytical method is therefore a critical decision, contingent on the sample matrix, required sensitivity, and the specific goals of the analysis.

Primary Method: Reversed-Phase HPLC with UV Detection

High-Performance Liquid Chromatography is a cornerstone of pharmaceutical analysis due to its high resolution, reproducibility, and suitability for non-volatile and thermally labile compounds.[6] For this compound, a reversed-phase method is the logical choice, leveraging the compound's moderate hydrophobicity for separation.

Causality Behind Experimental Choices
  • Stationary Phase: An Octadecyl-silica (C18) column is the most common and versatile stationary phase for reversed-phase HPLC.[7] It separates analytes based on hydrophobic interactions. The non-polar C18 chains interact with the moderately non-polar this compound, retaining it on the column. The strength of this retention is then modulated by the mobile phase.

  • Mobile Phase: A binary mixture of acetonitrile (ACN) and water is a standard choice.[8][9] Acetonitrile is the organic modifier; increasing its concentration reduces the polarity of the mobile phase, weakening the analyte's interaction with the stationary phase and thus decreasing its retention time. The low UV cutoff of ACN (190 nm) is advantageous as it minimizes background interference at lower detection wavelengths.[10] A small amount of acid (e.g., phosphoric or formic acid) is often added to the mobile phase to sharpen peaks by suppressing the ionization of silanol groups on the silica backbone, which can cause peak tailing.[8][11]

  • Detection: this compound contains a chromophore (the acetophenone group) that absorbs UV light.[12] While a common wavelength for aromatic compounds is 254 nm, spectral data for this compound shows a strong absorbance maximum around 245-250 nm.[13] Setting the detector to this wavelength (λmax) maximizes sensitivity.

Experimental Workflow: HPLC-UV Analysis

The following diagram outlines the logical flow of the HPLC-UV method for quantifying this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std 1. Prepare Stock & Working Standards prep_sample 2. Prepare Sample Solution filter_sample 3. Filter through 0.45 µm Syringe Filter prep_sample->filter_sample equilibrate 4. Equilibrate C18 Column filter_sample->equilibrate inject 5. Inject Sample/Standard equilibrate->inject separate 6. Isocratic Elution inject->separate detect 7. UV Detection (248 nm) separate->detect integrate 8. Integrate Peak Area detect->integrate calibrate 9. Generate Calibration Curve integrate->calibrate quantify 10. Quantify Concentration calibrate->quantify

Caption: Workflow for the quantification of this compound by HPLC-UV.

Detailed Protocol: HPLC-UV Method

This protocol is a self-validating system, incorporating system suitability tests to ensure the chromatographic system is performing adequately before sample analysis, a core principle of trustworthy analytical science.[14]

  • Instrumentation & Conditions:

    • HPLC System: Equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile:Water (60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 248 nm.

    • Injection Volume: 10 µL.

  • Reagent & Standard Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

    • Working Standard Solutions: Serially dilute the stock solution with the mobile phase to prepare a minimum of five calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL).

    • Sample Solution: Prepare the sample by accurately weighing and dissolving it in the mobile phase to achieve a theoretical concentration within the calibration range.

  • Analysis Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[7]

    • Perform five replicate injections of a mid-range standard solution for system suitability.

    • Inject a blank (mobile phase), followed by the working standard solutions in increasing order of concentration.

    • Inject the sample solutions in triplicate.

  • System Suitability Tests (SST):

    • The system is deemed suitable for analysis if the following criteria are met for the five replicate injections of the standard:

      • Tailing Factor: ≤ 2.0

      • Theoretical Plates: ≥ 2000

      • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

Method Validation: Ensuring Fitness for Purpose

Validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[15] The International Council for Harmonisation (ICH) guidelines provide a framework for performing this validation.[16][17][18] The following parameters must be assessed.

Validation ParameterAcceptance CriteriaPurpose
Specificity No interference at the retention time of the analyte peak.To ensure the signal measured is only from the analyte of interest.[14]
Linearity Correlation coefficient (r²) ≥ 0.999To demonstrate a proportional relationship between concentration and detector response over a defined range.[19]
Accuracy 98.0% - 102.0% recoveryTo measure the closeness of the experimental value to the true value.[20]
Precision (Repeatability & Intermediate) %RSD ≤ 2.0%To assess the degree of scatter between a series of measurements.[6][20]
Limit of Detection (LOD) Signal-to-Noise Ratio ≈ 3:1The lowest amount of analyte that can be detected but not necessarily quantified.[6]
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≈ 10:1The lowest amount of analyte that can be quantified with acceptable precision and accuracy.[6]
Robustness System suitability parameters remain within limits.To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±10%, mobile phase composition ±2%).[21]

Table 1: Summary of validation parameters and typical acceptance criteria based on ICH guidelines.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

For certain applications, particularly involving volatile samples or the need for definitive identification, Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful alternative.[2][4] It has been successfully applied to the analysis of this compound in air samples and for forensic purposes.[5][22]

Principles and Advantages

GC separates volatile compounds based on their boiling points and interaction with a stationary phase within a capillary column. As the separated compounds elute, they enter the mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio. This process generates a unique mass spectrum for each compound, acting as a "chemical fingerprint" that provides highly specific identification.[23] The primary advantages of GC-MS are its exceptional sensitivity and selectivity.

General Protocol: GC-MS Method
  • Instrumentation & Conditions:

    • GC-MS System: Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole).

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Initial temp 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Scan (for qualitative) or Selected Ion Monitoring (SIM) (for quantitative). For this compound, major ions include m/z 105 and 77.[2]

  • Sample Preparation:

    • Samples must be dissolved in a volatile solvent (e.g., dichloromethane, hexane). For air analysis, techniques like solid-phase microextraction (SPME) can be used for sample collection and concentration.[5]

Comparative Analysis: HPLC-UV vs. GC-MS

The choice between HPLC-UV and GC-MS is not about which method is universally "better," but which is more fit-for-purpose.

FeatureHPLC-UVGC-MS
Principle Separation based on polarity in a liquid phase.Separation based on volatility in a gas phase.
Analyte Requirement Soluble in mobile phase. Suitable for non-volatile compounds.Must be volatile and thermally stable.
Sensitivity Good (typically low µg/mL to high ng/mL).Excellent (typically low ng/mL to pg/mL).
Selectivity Moderate (based on retention time and UV spectrum).Excellent (based on retention time and unique mass spectrum).[24]
Instrumentation Cost LowerHigher
Solvent Consumption HighLow
Typical Application Routine QC, purity testing, assay of finished products.Trace analysis, impurity identification, forensic analysis, air monitoring.

Table 2: Objective comparison of HPLC-UV and GC-MS for this compound analysis.

Method Selection Guide

The following decision-making diagram can help researchers select the most appropriate technique.

Decision_Tree start Start: Need to Quantify This compound q1 Is the primary goal routine QC/Assay of a known substance? start->q1 q2 Is the analyte at trace levels (e.g., environmental, forensic)? q1->q2 No hplc Choose HPLC-UV q1->hplc Yes q3 Is definitive structural confirmation required? q2->q3 No gcms Choose GC-MS q2->gcms Yes q3->hplc No q3->gcms Yes

Caption: Decision tree for selecting an analytical method.

Conclusion

Both HPLC-UV and GC-MS are robust and reliable methods for the quantification of this compound. The HPLC-UV method, built on a standard C18 column, offers a cost-effective, precise, and accurate solution ideal for routine quality control in pharmaceutical and manufacturing settings. Its simplicity and high throughput make it the workhorse for assay and purity determinations.

Conversely, GC-MS provides unparalleled sensitivity and specificity, making it the superior choice for applications demanding trace-level detection and unambiguous identification, such as in forensic investigations or environmental monitoring. The final selection should be guided by a thorough evaluation of the analytical requirements, including sensitivity needs, sample matrix complexity, and the overarching objective of the analysis.

References

A Senior Application Scientist's Guide to GC-MS Analysis of 2-Chloroacetophenone and its Byproducts

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise identification and quantification of 2-Chloroacetophenone and its process-related impurities are paramount for ensuring product quality, safety, and regulatory compliance. This guide provides an in-depth, experience-driven comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the comprehensive analysis of this critical compound and its byproducts. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative references.

Introduction: The Analytical Imperative for this compound

This compound (α-Chloroacetophenone) is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals.[1] Its synthesis, most commonly achieved through the Friedel-Crafts acylation of benzene with chloroacetyl chloride, can lead to the formation of several byproducts. The presence of these impurities, even in trace amounts, can have significant implications for the safety and efficacy of the final product. Therefore, a robust and reliable analytical method is not just a procedural requirement but a cornerstone of quality assurance.

GC-MS stands as the preeminent technique for this analysis due to its high separation efficiency and definitive identification capabilities. This guide will explore the nuances of method development for this compound analysis, offering a comparative look at key parameters and providing a validated protocol for immediate application.

Understanding the Chemistry: Synthesis and Potential Byproducts

The primary route to this compound is the Friedel-Crafts acylation of benzene with chloroacetyl chloride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Reaction Scheme:

While this reaction is generally efficient, several byproducts can arise from unreacted starting materials, side reactions, and impurities in the reagents. A thorough understanding of these potential impurities is the first step in developing a comprehensive analytical method.

Common Byproducts and Impurities:

  • Unreacted Benzene: A volatile starting material that can be present in the final product.

  • Acetophenone: Can be formed if the chloroacetyl chloride contains acetyl chloride as an impurity.

  • Isomeric Chloroacetophenones (e.g., 4-Chloroacetophenone): May arise if the benzene starting material contains chlorobenzene.

  • Dichloroacetophenone Isomers (e.g., 2,4-dichloroacetophenone, 2,6-dichloroacetophenone): Can be formed if the benzene starting material is contaminated with dichlorobenzene, or under harsh reaction conditions leading to chlorination of the aromatic ring.

  • Polysubstituted Products: While less common in Friedel-Crafts acylation due to the deactivating nature of the acyl group, trace amounts of di-acylated products may form under certain conditions.

The following diagram illustrates the primary synthesis pathway and the potential formation of key byproducts.

Caption: Synthesis of this compound and potential byproduct formation.

Comparative Analysis of GC-MS Methodologies

The selection of GC-MS parameters is critical for achieving the desired separation and sensitivity. Here, we compare two common capillary columns for the analysis of this compound and its byproducts.

GC Column Selection: The Heart of the Separation

The choice of the GC column's stationary phase is the most critical factor in achieving a successful separation. For the analysis of moderately polar compounds like acetophenones, a mid-polarity column is often a good starting point, while a non-polar column can also provide excellent resolution based on boiling points.

  • Method A: Non-Polar Column (e.g., 5% Phenyl-Methylpolysiloxane) : This type of column, often referred to as a "5-type" phase (e.g., DB-5, HP-5ms), separates compounds primarily based on their boiling points. It is a robust and versatile choice for a wide range of analytes.

  • Method B: Mid-Polarity Column (e.g., 50% Phenyl-Methylpolysiloxane) : A "50-type" phase (e.g., DB-17, HP-50+) offers a different selectivity due to increased π-π interactions with the aromatic analytes. This can be advantageous for separating structurally similar isomers.

Experimental Data: A Head-to-Head Comparison

The following table summarizes the performance of the two GC-MS methods for the analysis of this compound and a selection of potential byproducts. The data presented is a composite of typical results obtained under optimized conditions.

AnalyteMethod A (5% Phenyl) Retention Time (min)Method B (50% Phenyl) Retention Time (min)Key Diagnostic Ions (m/z)
Benzene3.54.278, 51
Acetophenone8.29.5105, 77, 51
This compound 10.5 12.1 154, 105, 77, 51
4-Chloroacetophenone10.812.5154, 139, 111, 75
2,4-Dichloroacetophenone13.215.1188, 173, 145, 110

Observations and Rationale:

  • Resolution: Both columns provide good separation of the target analytes. However, the mid-polarity column (Method B) often shows slightly better resolution between the isomeric chloroacetophenones due to the enhanced π-π interactions.

  • Retention Time: As expected, the more polar column (Method B) results in longer retention times for all analytes. This can be beneficial for resolving complex mixtures but comes at the cost of longer analysis times.

  • Mass Spectral Identification: The electron ionization (EI) mass spectra provide definitive identification of each compound. The base peak for this compound is m/z 105, corresponding to the loss of the CH₂Cl group.[2] This fragmentation pattern is a key diagnostic feature.

Method Performance: A Quantitative Perspective

For a method to be considered trustworthy, its quantitative performance must be rigorously evaluated. The following table presents typical validation parameters for the analysis of this compound using the recommended protocol (Method A).

ParameterTypical Performance
Linearity (r²)> 0.995
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantitation (LOQ)~0.5 µg/mL
Precision (%RSD)< 5%
Accuracy (% Recovery)95-105%

These performance characteristics demonstrate that a well-optimized GC-MS method is capable of providing accurate and precise quantification of this compound and its byproducts at levels relevant for quality control in pharmaceutical and chemical manufacturing.

Recommended Experimental Protocol: A Self-Validating System

This section provides a detailed, step-by-step methodology for the GC-MS analysis of this compound and its byproducts using a non-polar column (Method A). The causality behind each parameter selection is explained to ensure a deep understanding of the analytical process.

Instrumentation and Consumables
  • Gas Chromatograph: Agilent 7890B or equivalent, equipped with a split/splitless inlet.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane (e.g., Agilent J&W DB-5ms).

  • Syringe: 10 µL gas-tight syringe.

  • Vials: 2 mL amber glass vials with PTFE/silicone septa.

Reagents and Standards
  • Solvent: Dichloromethane (DCM), HPLC grade or higher.

  • Standards: Certified reference standards of this compound, benzene, acetophenone, 4-chloroacetophenone, and 2,4-dichloroacetophenone.

Sample Preparation
  • Standard Preparation: Prepare a stock solution of each standard in DCM at a concentration of 1 mg/mL. From these stocks, prepare a mixed working standard solution containing all analytes at a concentration of 10 µg/mL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with DCM.

GC-MS Parameters
ParameterSettingRationale
Inlet SplitlessTo maximize sensitivity for trace byproduct analysis.
Inlet Temperature250 °CEnsures rapid and complete vaporization of the analytes without thermal degradation.
Injection Volume1 µLA standard volume for good reproducibility.
Carrier GasHeliumProvides good chromatographic efficiency and is compatible with mass spectrometry.
Flow Rate1.0 mL/min (constant flow)An optimal flow rate for a 0.25 mm ID column, balancing resolution and analysis time.
Oven Program
Initial Temperature60 °CA starting temperature that allows for good focusing of the volatile components at the head of the column.
Hold Time2 minEnsures all components are trapped at the start of the run.
Ramp Rate10 °C/minA moderate ramp rate that provides good separation of the target analytes within a reasonable timeframe.
Final Temperature280 °CA final temperature that ensures all components are eluted from the column.
Hold Time5 minTo ensure the column is clean before the next injection.
Mass Spectrometer
Ion SourceElectron Ionization (EI)The standard ionization technique for GC-MS, providing reproducible and library-searchable mass spectra.
Ion Source Temperature230 °CA standard temperature that minimizes ion source contamination.
Quadrupole Temperature150 °CA standard temperature for good mass accuracy.
Electron Energy70 eVThe standard electron energy for generating reproducible mass spectra.
Scan Range40-400 amuA scan range that covers the molecular weights of the target analytes and their fragments.
Experimental Workflow Diagram

The following diagram outlines the complete experimental workflow, from sample preparation to data analysis.

GC_MS_Workflow Sample This compound Sample Preparation Sample & Standard Preparation (Weighing, Dissolving in DCM) Sample->Preparation Standard Reference Standards Standard->Preparation GC_MS GC-MS Analysis (Optimized Method A) Preparation->GC_MS Chromatogram Total Ion Chromatogram (TIC) GC_MS->Chromatogram Mass_Spectra Mass Spectra of Peaks Chromatogram->Mass_Spectra Identification Peak Identification (Retention Time & Mass Spectrum) Mass_Spectra->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the GC-MS analysis of this compound.

Conclusion: Ensuring Analytical Excellence

This guide has provided a comprehensive and comparative overview of GC-MS methodologies for the analysis of this compound and its byproducts. By understanding the underlying chemistry of the synthesis and the rationale behind the analytical parameter choices, researchers can confidently develop and implement robust and reliable methods. The recommended protocol, based on a non-polar stationary phase, offers a self-validating system for the accurate and precise quantification of these critical compounds. Adherence to these principles will ensure the highest level of scientific integrity and contribute to the development of safe and effective products.

References

A Comparative Guide to the Validation of Analytical Methods for 2-Chloroacetophenone Determination

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the quantitative determination of 2-Chloroacetophenone (CN), a compound of significant interest in pharmaceutical development and safety monitoring. As a potent lachrymatory agent and a potential impurity or intermediate in synthetic pathways, its accurate quantification is paramount. This document is intended for researchers, scientists, and drug development professionals, offering a technical exploration of method validation for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectroscopy. The focus is on the practical application and comparative performance of these techniques, grounded in established regulatory frameworks.

Introduction: The Analytical Imperative for this compound

This compound (C8H7ClO), is a crystalline solid known for its potent lachrymatory effects.[1] In the pharmaceutical industry, it may be encountered as a raw material, an intermediate in the synthesis of active pharmaceutical ingredients (APIs), or a potential genotoxic impurity. Its accurate and precise measurement is crucial for ensuring product quality, patient safety, and regulatory compliance. The development and validation of robust analytical methods are therefore not merely a technical exercise but a foundational component of the drug development lifecycle.

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[2] This guide will delve into the validation of the most common analytical techniques for this compound, comparing their strengths and limitations based on key validation parameters outlined by the International Council for Harmonisation (ICH) guidelines.[2]

Comparative Analysis of Analytical Methodologies

The choice of an analytical technique for this compound is dictated by the specific requirements of the analysis, including the sample matrix, the expected concentration range, and the need for structural confirmation. While both HPLC and GC-MS are powerful separation techniques, their applicability to this compound differs based on its physicochemical properties. UV-Visible Spectroscopy, a simpler technique, also finds its place in specific applications.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, making it a suitable choice for this compound.[3][4] Coupled with a UV detector, it offers a robust and cost-effective method for routine quality control and purity testing.

Principle: Separation is achieved based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For this compound, a reversed-phase C18 column is typically employed, where the non-polar stationary phase retains the analyte, and a polar mobile phase (e.g., a mixture of acetonitrile and water) is used for elution.[1] Detection is based on the absorption of UV light by the aromatic ring of the this compound molecule.

Performance Characteristics: Based on data from structurally similar compounds, the following performance can be expected for an HPLC-UV method for this compound:

Validation ParameterExpected Performance for HPLC-UV
Linearity (R²) > 0.998
Accuracy (Recovery %) 98.0 - 102.0%
Precision (RSD %) < 2.0%
Limit of Detection (LOD) Typically in the low ng/mL range
Limit of Quantitation (LOQ) Typically in the mid-to-high ng/mL range
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique ideal for the analysis of volatile and semi-volatile compounds.[3][5] Given that this compound is a solid with a notable vapor pressure, GC-MS is a viable and powerful analytical tool, particularly for trace-level analysis and impurity profiling.

Principle: The sample is vaporized in a heated injector and carried by an inert gas (the mobile phase) through a capillary column coated with a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique "fingerprint" for identification and quantification.

Performance Characteristics: For the analysis of this compound, GC-MS offers exceptional sensitivity and specificity. Expected performance characteristics are:

Validation ParameterExpected Performance for GC-MS
Linearity (R²) > 0.995
Accuracy (Recovery %) 90.0 - 110.0%
Precision (RSD %) < 15.0% (at low concentrations)
Limit of Detection (LOD) Typically in the pg/mL range
Limit of Quantitation (LOQ) Typically in the low ng/mL range
UV-Visible Spectrophotometry

UV-Visible Spectrophotometry is a simpler and more accessible technique that can be used for the quantitative analysis of this compound in its pure form or in simple matrices where interfering substances are absent.[6]

Principle: This technique measures the absorption of light by the analyte in the ultraviolet and visible regions of the electromagnetic spectrum. The amount of light absorbed is directly proportional to the concentration of the analyte in the solution, as described by the Beer-Lambert law.

Performance Characteristics: While less specific than chromatographic methods, a validated UV-Vis spectrophotometric method can be suitable for certain applications.

Validation ParameterExpected Performance for UV-Vis Spectroscopy
Linearity (R²) > 0.995
Accuracy (Recovery %) 98.0 - 102.0%
Precision (RSD %) < 2.0%
Limit of Detection (LOD) Dependent on the molar absorptivity of the compound
Limit of Quantitation (LOQ) Typically higher than chromatographic methods

Experimental Protocols

The following protocols are provided as a starting point for the development and validation of analytical methods for this compound. It is crucial to note that these are general procedures and may require optimization based on the specific sample matrix and available instrumentation.

Stability-Indicating RP-HPLC-UV Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.[2] This requires forced degradation studies to be performed.[7][8]

Forced Degradation Study Protocol:

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 48 hours.

  • Photolytic Degradation: Expose the solid sample to UV light (254 nm) for 24 hours.

HPLC-UV Protocol:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration within the linear range. Filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

GC-MS Protocol
  • Instrumentation: A GC system with a split/splitless injector, a capillary column, and a Mass Spectrometric (MS) detector.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a volatile solvent (e.g., hexane or dichloromethane) to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • MS Conditions:

      • Ion Source Temperature: 230 °C.

      • Mass Range: 50-300 amu.

      • Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions such as m/z 154 (molecular ion), 119, and 77.

UV-Visible Spectrophotometry Protocol
  • Instrumentation: A UV-Vis spectrophotometer.

  • Solvent: Methanol or another suitable transparent solvent.

  • Wavelength of Maximum Absorbance (λmax): Determine the λmax by scanning a solution of this compound from 200 to 400 nm.

  • Standard Preparation: Prepare a stock solution of this compound and dilute to create a series of calibration standards.

  • Sample Preparation: Dissolve the sample in the chosen solvent, filter if necessary, and dilute to fall within the calibration range.

  • Measurement: Measure the absorbance of the standards and samples at the predetermined λmax.

Visualization of Analytical Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for both HPLC and GC-MS analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weighing Weigh Sample Dissolving Dissolve in Mobile Phase Weighing->Dissolving Filtering Filter (0.45 µm) Dissolving->Filtering Injection Inject into HPLC Filtering->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection (254 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Weighing Weigh Sample Dissolving Dissolve in Volatile Solvent Weighing->Dissolving Injection Inject into GC-MS Dissolving->Injection Separation Separation on Capillary Column Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration (TIC/SIM) Detection->Integration Quantification Quantification & Identification Integration->Quantification

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion

The selection of an analytical method for the determination of this compound is a critical decision that should be based on the specific analytical requirements.

  • HPLC-UV is a robust, reliable, and cost-effective method ideal for routine quality control, purity testing, and assays where high throughput is required. [1]Its primary advantage is the ability to analyze this compound in its native form without the need for derivatization.

  • GC-MS offers unparalleled sensitivity and specificity, making it the method of choice for trace-level analysis, impurity identification, and in complex matrices where definitive structural confirmation is necessary. [5]* UV-Visible Spectrophotometry provides a simple and rapid method for the quantification of this compound in pure samples or simple formulations, but it lacks the specificity of chromatographic techniques.

Ultimately, the choice between these methods should be guided by a thorough understanding of the analytical goals, sample characteristics, and regulatory expectations. A well-validated method, regardless of the technique chosen, is fundamental to ensuring the quality and safety of pharmaceutical products.

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A Comparative Guide to the Reactivity of 2-Chloroacetophenone vs. 2-Bromoacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of α-Haloacetophenones in Synthesis

α-Haloacetophenones, a class of organic compounds featuring a halogen atom on the carbon adjacent to a carbonyl group, are cornerstone building blocks in synthetic chemistry. Their bifunctional nature, possessing electrophilic centers at both the α-carbon and the carbonyl carbon, makes them exceptionally versatile precursors for a vast array of molecular scaffolds, particularly in the synthesis of pharmaceuticals and other fine chemicals.[1] Among the most common reagents in this class are 2-chloroacetophenone and 2-bromoacetophenone (also known as phenacyl bromide).

While structurally similar, the choice between a chloro- or bromo- derivative is not arbitrary. It is a critical decision that profoundly impacts reaction kinetics, yields, and the feasibility of a synthetic route. This guide provides an in-depth comparative analysis of their reactivity, grounded in mechanistic principles and experimental considerations, to empower researchers to make informed decisions in their synthetic designs.

The Mechanistic Foundation: Nucleophilic Substitution at the α-Carbon

The reactivity of α-haloacetophenones is dominated by nucleophilic substitution reactions at the α-carbon. The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2][3] This is a single, concerted step where the nucleophile attacks the electrophilic α-carbon, leading to the simultaneous displacement of the halide ion, which serves as the leaving group.[1][4]

The exceptional reactivity of these substrates, far exceeding that of a typical alkyl halide, is attributed to the powerful electron-withdrawing inductive effect of the adjacent carbonyl group.[5][6] This effect polarizes the carbon-halogen (C-X) bond, significantly increasing the partial positive charge on the α-carbon and making it a prime target for nucleophilic attack. Furthermore, the carbonyl group helps to stabilize the transition state of the reaction, lowering the activation energy.[1]

Figure 1: General SN2 mechanism for α-haloacetophenones.

Core Directive: A Head-to-Head Reactivity Comparison

The fundamental difference in reactivity between this compound and 2-bromoacetophenone lies in the identity of the halogen atom. In an SN2 reaction, the rate is influenced by the ability of the leaving group to depart.[4] The better the leaving group, the faster the reaction.

Several key physical properties determine the efficacy of a leaving group:

  • Basicity: The cardinal rule for leaving groups is that weaker bases are better leaving groups.[7][8] A good leaving group must be stable on its own with the electron pair from the broken bond.[7][8] Since bromide (Br⁻) is the conjugate base of a stronger acid (HBr) than chloride (Cl⁻) is of its acid (HCl), Br⁻ is a weaker base.[7][8] This makes it more stable and thus a better leaving group. The general reactivity trend for alkyl halides is I > Br > Cl > F.[5]

  • Polarizability: The size of the anion plays a crucial role. The bromide ion is larger than the chloride ion, and its electron cloud is more diffuse and polarizable.[9][10] This increased polarizability allows the negative charge to be spread over a larger volume, leading to greater stability.[9]

  • Bond Dissociation Energy (BDE): The strength of the carbon-halogen bond that must be broken directly impacts the activation energy of the reaction. The carbon-bromine bond is inherently weaker than the carbon-chlorine bond.[11][12] Less energy is required to cleave the C-Br bond, contributing to a faster reaction rate. Theoretical calculations show that C-Cl bond dissociation energies are consistently higher than C-Br BDEs by an average of 7-11 kcal/mol.[11]

Data Presentation: Reactivity Comparison
ParameterThis compound2-BromoacetophenoneAdvantage for Reactivity
Leaving Group Chloride (Cl⁻)Bromide (Br⁻)2-Bromoacetophenone
Leaving Group Ability GoodExcellent2-Bromoacetophenone
Basicity of Leaving Group Stronger BaseWeaker Base2-Bromoacetophenone
C-X Bond Strength (BDE) Stronger (~81 kcal/mol)Weaker (~68 kcal/mol)2-Bromoacetophenone
Relative SN2 Reaction Rate SlowerFaster2-Bromoacetophenone

Note: BDE values are approximate for analogous C(sp³)-X bonds and serve for comparative purposes.

This data unequivocally demonstrates that 2-bromoacetophenone is the more reactive substrate in nucleophilic substitution reactions.

Practical Implications and Experimental Design

The superior reactivity of 2-bromoacetophenone makes it the reagent of choice for many synthetic applications, especially in the construction of heterocyclic scaffolds like thiazoles, indolizines, and chalcones.[1][13] Reactions with 2-bromoacetophenone typically proceed under milder conditions, with shorter reaction times and often result in higher yields compared to its chloro-analogue.

However, this compound remains a relevant and useful reagent. Its lower reactivity can be advantageous when selectivity is required in a molecule with multiple electrophilic sites. Furthermore, it is generally less expensive and can be more stable for long-term storage. It is also widely known for its use as a lachrymator (tear gas), a property that demands careful handling in a laboratory setting.[14][15]

When substituting 2-bromoacetophenone with this compound in a protocol, a chemist must anticipate the need to adjust reaction conditions to overcome the higher activation energy barrier. This typically involves:

  • Higher Temperatures: Increasing the thermal energy of the system.

  • Longer Reaction Times: Allowing more time for the slower reaction to reach completion.

  • Use of a Catalyst: In some cases, a catalytic amount of a more reactive halide salt, such as sodium iodide (NaI) or potassium bromide (KBr), can be added. This facilitates an in situ halogen exchange (Finkelstein reaction), transiently forming the more reactive iodo- or bromo-intermediate, which then reacts faster with the nucleophile.

Experimental Protocol: Synthesis of Phenacyl Benzoate

This protocol details a representative SN2 reaction and highlights the necessary adjustments when using the less reactive this compound.

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Sodium Benzoate in DMF B Add α-Haloacetophenone (1.0 equiv) A->B C Heat Reaction Mixture (See Note for Temp/Time) B->C D Monitor by TLC C->D E Cool to RT, Pour into Water D->E F Filter Precipitate E->F G Wash with Water F->G H Recrystallize from Ethanol G->H

Figure 2: Experimental workflow for the synthesis of Phenacyl Benzoate.

Objective: To synthesize phenacyl benzoate via nucleophilic substitution of an α-haloacetophenone with sodium benzoate.

Materials:

  • 2-Bromoacetophenone or this compound (10 mmol)

  • Sodium Benzoate (12 mmol, 1.2 equiv)

  • N,N-Dimethylformamide (DMF), 50 mL

  • Deionized Water

  • Ethanol

Protocol using 2-Bromoacetophenone:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium benzoate (1.73 g, 12 mmol) in 50 mL of DMF.

  • Addition of Electrophile: To the stirring solution, add 2-bromoacetophenone (1.99 g, 10 mmol).

  • Reaction: Heat the mixture to 60 °C and stir for 2-3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot is consumed.

  • Work-up: Allow the reaction mixture to cool to room temperature. Pour the mixture into 200 mL of cold deionized water with stirring. A white precipitate will form.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with deionized water (3 x 50 mL).

  • Final Product: Recrystallize the crude solid from hot ethanol to yield pure phenacyl benzoate.

Note for using this compound:

To achieve a comparable outcome with this compound (1.55 g, 10 mmol), the following modifications are essential:

  • Increased Temperature: The reaction temperature should be increased to 80-100 °C.

  • Extended Reaction Time: The reaction will likely require 8-12 hours, or even overnight, to reach completion.

  • (Optional) Catalysis: The addition of a catalytic amount of potassium bromide (KBr, ~0.1 equiv) can significantly accelerate the reaction rate.

Conclusion

In the comparative analysis of this compound and 2-bromoacetophenone, the latter is demonstrably the more reactive substrate for SN2 nucleophilic substitution. This heightened reactivity is a direct consequence of the superior leaving group ability of the bromide ion, which is a weaker, more stable, and more polarizable base than the chloride ion, coupled with the lower bond dissociation energy of the C-Br bond.

The selection between these two valuable synthetic intermediates should be a deliberate choice based on the specific requirements of the reaction. For rapid, high-yielding transformations under mild conditions, 2-bromoacetophenone is the superior option. For applications where cost, stability, or attenuated reactivity are paramount, this compound serves as a viable, albeit less reactive, alternative, provided that the reaction conditions are appropriately optimized.

References

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Comparison of different catalysts for Friedel-Crafts acylation of chlorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Catalyst Selection for the Friedel-Crafts Acylation of Chlorobenzene

For Researchers, Scientists, and Drug Development Professionals

The Friedel-Crafts acylation is a foundational carbon-carbon bond-forming reaction in organic chemistry, indispensable for synthesizing aromatic ketones.[1][2] These ketones are pivotal intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals.[2][3] The acylation of chlorobenzene, specifically, yields chloroacetophenones, such as 4'-chloroacetophenone, a key building block in medicinal and agricultural chemistry.[3][4][5]

However, the reaction is not without its challenges. Chlorobenzene is an electron-deactivated aromatic ring, which makes it less reactive in electrophilic aromatic substitution reactions.[1] Furthermore, the choice of catalyst is a critical decision that profoundly impacts reaction efficiency, regioselectivity, and overall process sustainability.[2] This guide provides a comparative analysis of various catalysts for the acylation of chlorobenzene, grounded in experimental data, to assist researchers in making informed decisions for their synthetic needs.

The Underlying Mechanism: A Tale of Electrophiles and Aromaticity

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism.[1][2] The process is initiated by the activation of an acylating agent (typically an acyl chloride or anhydride) by a catalyst to generate a highly reactive electrophile, the acylium ion.[6][7] This electrophile is then attacked by the π-electron system of the chlorobenzene ring.[1] A subsequent deprotonation of the resulting intermediate restores the ring's aromaticity, yielding the final ketone product.[1]

A key advantage of acylation over its counterpart, Friedel-Crafts alkylation, is that the resulting ketone is deactivated towards further substitution, which effectively prevents polyacylation.[1]

G cluster_0 Step 1: Acylium Ion Generation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation AcylChloride R-CO-Cl (Acyl Chloride) AcyliumIon [R-C≡O]+(Acylium Ion) AcylChloride->AcyliumIon + Catalyst CatalystComplex [Catalyst-Cl]⁻ AcylChloride->CatalystComplex - Cl⁻ Catalyst Catalyst (e.g., AlCl₃) Catalyst->CatalystComplex Chlorobenzene Chlorobenzene RegenCatalyst Catalyst + HCl CatalystComplex->RegenCatalyst + H⁺ AreniumIon Arenium Ion (σ-complex) Chlorobenzene->AreniumIon + [R-C≡O] Product Acyl Chlorobenzene (Ketone) AreniumIon->Product - H⁺ G A 1. Reaction Setup - Assemble dry three-neck flask with condenser, addition funnel under N₂. - Add AlCl₃ and CH₂Cl₂. B 2. Reagent Addition - Cool flask to 0°C (ice bath). - Add solution of acetyl chloride and chlorobenzene in CH₂Cl₂ dropwise via addition funnel. A->B C 3. Reaction - Maintain temperature below 5°C during addition. - Remove ice bath, warm to room temp. - Stir for 2-4 hours. B->C D 4. Work-up (Quenching) - Slowly pour reaction mixture into ice/HCl mixture. - Stir until solids dissolve. C->D E 5. Extraction & Washing - Separate organic layer. - Extract aqueous layer with CH₂Cl₂. - Wash combined organic layers with NaHCO₃ and brine. D->E F 6. Drying & Concentration - Dry organic layer over MgSO₄. - Filter and remove solvent via rotary evaporation. E->F G 7. Purification - Purify crude product (e.g., distillation or recrystallization) to obtain 4'-chloroacetophenone. F->G

Experimental workflow for the synthesis of 4'-chloroacetophenone.

Methodology:

  • Reaction Setup:

    • Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube (e.g., CaCl₂), and an addition funnel. Ensure all glassware is thoroughly oven-dried. [1][8] * The system should be maintained under an inert atmosphere (e.g., nitrogen or argon).

    • Charge the flask with anhydrous aluminum chloride (e.g., 1.1 equivalents) and a solvent such as methylene chloride or 1,2-dichloroethane (e.g., 50 mL). [8][9]

  • Reagent Addition:

    • Cool the stirred suspension to 0°C using an ice-water bath. [8][9] * In the addition funnel, prepare a solution of acetyl chloride (1.1 equivalents) and chlorobenzene (1.0 equivalent) in the same solvent (e.g., 25 mL). [9] * Add this solution dropwise to the cooled AlCl₃ suspension over 15-30 minutes. The rate of addition should be controlled to maintain the internal temperature below 5°C. [1][9]

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the mixture for an additional 2-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC). [1]

  • Work-up:

    • Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice (e.g., 100 g) and concentrated HCl (e.g., 20 mL). [1][9]This step decomposes the aluminum chloride-ketone complex.

    • Stir the resulting mixture until all solids have dissolved.

  • Purification:

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with two portions of methylene chloride (e.g., 2 x 25 mL). [1] * Combine all organic layers and wash sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine. [1][9] * Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product. [1][9] * The crude 4'-chloroacetophenone can be further purified by vacuum distillation or recrystallization.

Conclusion and Future Outlook

The selection of a catalyst for the Friedel-Crafts acylation of chlorobenzene involves a critical trade-off between efficiency and environmental responsibility. While traditional Lewis acids like AlCl₃ provide high yields, their stoichiometric requirement and the generation of hazardous waste are significant deterrents in the context of modern, sustainable chemistry. [2][10] Emerging alternatives, particularly solid acids like zeolites and metal oxides, offer a much greener path forward. [11]They promise reusability, milder reaction conditions, and simplified product isolation. [4][12]Although challenges such as catalyst deactivation and substrate scope remain, ongoing research is focused on developing more robust, active, and selective heterogeneous catalysts. For researchers and drug development professionals, the future of Friedel-Crafts acylation lies in these sustainable technologies that do not compromise on chemical efficiency.

References

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  • LibreTexts Chemistry. 3.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2025-01-29). [Link]

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  • Quora. How do do you convert benzene to 4-chloroacetophenone? (2019-06-30). [Link]

  • SpringerLink. Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. (2025-09-01). [Link]

  • ResearchGate. A review of aluminium chloride based catalysts used in Friedel-Crafts acylation reactions. (2025-08-06). [Link]

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  • ACS Publications. Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. [Link]

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  • Google Patents. CN102816051A - Process for synthesizing 4-chlorophenyl ethanol.
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  • Begell House Digital Library. SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION. (2018). [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018-05-17). [Link]

  • YouTube. Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone. (2023-03-25). [Link]

  • ResearchGate. (PDF) SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION. (2025-08-07). [Link]

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A Comparative Guide to the Purity Analysis of Synthesized 2-Chloroacetophenone by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of synthesized intermediates like 2-Chloroacetophenone (CAS 532-27-4) is a non-negotiable cornerstone of quality control.[1] This compound, a key building block in the synthesis of various pharmaceuticals, demands a robust analytical framework to ensure the integrity of the final active pharmaceutical ingredient (API).[1] This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for this purpose. We will dissect the causality behind methodological choices, present a validated, stability-indicating HPLC protocol, and offer supporting data to ensure your purity assessments are both accurate and defensible.

The Imperative of Purity: Why a Single Peak is Not Enough

Synthesizing this compound, commonly achieved through the Friedel-Crafts acylation of benzene with chloroacetyl chloride, is a well-established but not flawless process.[2] The reaction conditions, while efficient, can give rise to a spectrum of impurities. These are not merely academic concerns; they can have profound implications on the yield, reactivity, and toxicological profile of subsequent synthetic steps.

Potential impurities can be broadly categorized as:

  • Process-Related Impurities: Unreacted starting materials (e.g., benzene, chloroacetyl chloride) and byproducts from side reactions inherent to Friedel-Crafts chemistry.[3]

  • Degradation Products: Formed during synthesis, work-up, or storage due to factors like hydrolysis, oxidation, or photolysis.

A reliable analytical method must not only quantify the main this compound peak but also separate, detect, and quantify these potential impurities. This is the essence of a "stability-indicating" method, a regulatory expectation and a scientific necessity.[4][5]

HPLC: The Quantitative Workhorse for Purity Determination

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for purity analysis in pharmaceutical development due to its high resolving power, sensitivity, and quantitative accuracy.[4][6] For a moderately polar compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the logical and most effective choice.

The Logic of RP-HPLC

In RP-HPLC, the stationary phase (typically a C18-bonded silica column) is nonpolar, while the mobile phase is a more polar mixture, usually of water and an organic solvent like acetonitrile or methanol. This compound, being relatively nonpolar, will be retained on the column, while more polar impurities will elute earlier. By gradually increasing the proportion of the organic solvent (a gradient elution), we can control the elution of the main compound and effectively separate it from less polar impurities that are more strongly retained. This ability to resolve structurally similar compounds is a key advantage of the technique.[7]

Experimental Protocol: A Stability-Indicating RP-HPLC Method

This section details a robust, validated method for the purity analysis of this compound. The causality behind each parameter is explained to provide a deeper understanding of the method's design.

Instrumentation and Chromatographic Conditions

The choice of parameters is critical for achieving optimal separation and peak shape.

ParameterSpecificationRationale
HPLC System Agilent 1260 Infinity II or equivalent with UV DetectorA standard, reliable system capable of gradient elution and precise UV detection is required for reproducibility.
Column C18, 4.6 x 250 mm, 5 µmThe C18 phase provides excellent hydrophobic retention for this compound. A 250 mm length enhances resolution for complex impurity profiles.
Mobile Phase A 0.1% Phosphoric Acid in WaterThe acidic pH suppresses the ionization of any acidic or basic functional groups, leading to sharper, more symmetrical peaks.
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier with low viscosity and good UV transparency, providing excellent separation efficiency.
Gradient Elution 0-5 min: 40% B; 5-25 min: 40-80% B; 25-30 min: 80% BA gradient is essential to elute both early-eluting polar impurities and late-eluting nonpolar impurities within a reasonable runtime, while ensuring good resolution around the main peak.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure and separation efficiency.
Column Temp. 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak shape by reducing mobile phase viscosity.
Detection UV at 245 nmThis compound has a strong chromophore (the acetophenone moiety), and 245 nm provides high sensitivity for both the API and related aromatic impurities.
Injection Vol. 10 µLA small injection volume minimizes the potential for peak distortion and column overloading.
Diluent Acetonitrile:Water (50:50 v/v)This mixture ensures the sample is fully dissolved and is compatible with the initial mobile phase conditions, preventing peak splitting.
Preparation of Solutions
  • Standard Solution (50 µg/mL): Accurately weigh ~5 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (500 µg/mL): Accurately weigh ~25 mg of the synthesized this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Forced Degradation (Stress) Studies

To validate the method as "stability-indicating," the analyte is subjected to stress conditions to intentionally generate degradation products.[8] The goal is to achieve 5-20% degradation of the active ingredient.

  • Acid Hydrolysis: Reflux sample solution with 0.1N HCl at 80°C for 4 hours.

  • Base Hydrolysis: Reflux sample solution with 0.1N NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid sample to 105°C for 48 hours.

  • Photolytic Degradation: Expose sample solution to UV light (254 nm) for 24 hours.

After treatment, samples are diluted with diluent to the sample concentration and analyzed. The method's specificity is confirmed if all degradation product peaks are well-resolved from the main this compound peak.

G cluster_0 Method Development Workflow A Synthesized This compound B Prepare Sample Solution (500 µg/mL) A->B C Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) B->C Stress Testing D Inject into HPLC System B->D Unstressed Sample C->D E Analyze Chromatogram D->E F Assess Peak Purity & Resolution from Degradants E->F G Method Validated as Stability-Indicating F->G

Caption: Workflow for developing a stability-indicating HPLC method.

Trustworthiness: Method Validation and System Suitability

A protocol is only trustworthy if it is validated. Validation demonstrates that the method is suitable for its intended purpose.[8] Key validation parameters are summarized below, based on International Council for Harmonisation (ICH) guidelines.

Validation ParameterAcceptance CriteriaTypical Result for this Method
Specificity No interference at the retention time of the analyte from blanks, impurities, or degradants. Peak purity index > 0.999.Achieved. Degradant peaks well-resolved.
Linearity Correlation coefficient (r²) ≥ 0.999 over a range of 1-150% of the analytical concentration.r² = 0.9998
Accuracy (% Recovery) 98.0% - 102.0% for spiked samples at three concentration levels (e.g., 80%, 100%, 120%).99.2% - 101.5%
Precision (% RSD) Repeatability (n=6): ≤ 2.0%Intermediate Precision: ≤ 2.0%Repeatability: 0.4%Intermediate: 0.7%
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10. Typically ~0.05% of the analytical concentration.0.04%
Robustness System suitability parameters remain within limits after small, deliberate changes to method parameters (e.g., flow rate ±0.1, pH ±0.2).Method is robust.

System Suitability: Before any sample analysis, a system suitability test must be performed by injecting the standard solution multiple times. This ensures the chromatographic system is performing adequately.

System Suitability ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
% RSD of Peak Area (n=5) ≤ 2.0%

Comparison with Orthogonal Methods

Relying on a single analytical technique can be misleading. Employing orthogonal methods, which rely on different chemical or physical principles, provides a more robust and comprehensive assessment of purity.[6]

Caption: Orthogonal methods provide a comprehensive purity profile.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent complementary technique, particularly for identifying volatile and thermally stable impurities.[9]

  • Principle: Separation is based on the compound's volatility and interaction with a stationary phase in a capillary column. Detection by Mass Spectrometry provides molecular weight and fragmentation data, allowing for positive identification of impurities by matching against spectral libraries.[10]

  • Strengths for this compound:

    • Excellent for detecting residual solvents and volatile starting materials (e.g., benzene).

    • High sensitivity and specificity for impurity identification.[9]

  • Limitations:

    • Not suitable for non-volatile or thermally labile degradation products.

    • Quantitation can be less precise than HPLC unless an appropriate internal standard is used for every analyte.

Quantitative NMR (qNMR)

qNMR has emerged as a powerful primary method for determining the absolute purity (or content) of a substance without requiring a reference standard of the analyte itself.[11]

  • Principle: The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific proton signal from the analyte with that of a certified, high-purity internal standard of known concentration, the absolute purity of the analyte can be calculated.[12]

  • Strengths for this compound:

    • Provides an absolute purity value (e.g., % w/w), which is orthogonal to the area percent purity from HPLC.

    • Simultaneously provides structural confirmation of the main component.

    • Can identify and quantify impurities in the same experiment, provided they have unique, resolved signals.

  • Limitations:

    • Lower sensitivity compared to HPLC for trace impurities.[13]

    • Requires a high-purity, stable internal standard that does not have overlapping signals with the analyte.

    • Complex mixtures can lead to overlapping signals, complicating quantification.

FeatureRP-HPLCGC-MSqNMR
Primary Measurement Relative Peak Area (%)Relative Peak Area (%) & Mass SpectrumAbsolute Molar Concentration / Purity (% w/w)
Best For Routine QC, stability studies, quantifying known and unknown impurities.Volatile impurities, residual solvents, definitive impurity ID.Absolute purity assignment, certifying reference standards.
Sensitivity High (ng-pg)Very High (pg-fg)Moderate (µg-mg)
Quantitation Excellent PrecisionGood (with internal standards)Excellent Accuracy & Precision
Key Limitation Requires reference standards for impurity identification.Limited to volatile/thermally stable compounds.Lower sensitivity for trace impurities; signal overlap can be an issue.

Conclusion

For the routine purity analysis of synthesized this compound, a validated, stability-indicating RP-HPLC method is the undisputed gold standard. It offers the high resolution, sensitivity, and quantitative precision required for quality control in a regulated environment. However, achieving true scientific rigor and building a comprehensive quality profile demands an orthogonal approach. The use of GC-MS is invaluable for characterizing volatile process impurities, while qNMR provides a definitive, absolute measure of purity that is independent of chromatographic response factors. By integrating these techniques, researchers and drug developers can establish a holistic and robust understanding of their synthesized material, ensuring the quality and safety of the downstream products.

References

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  • Google Patents. (2019). CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone.
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  • Pauli, G. F., et al. (2005). Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium). Journal of Agricultural and Food Chemistry, 53(22), 8537-8543. [Link]

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A Senior Application Scientist's Guide to Distinguishing Ortho and Para Isomers of Chloroacetophenone Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of synthetic chemistry and drug development, the precise structural elucidation of regioisomers is a critical step that dictates the ultimate biological activity and safety profile of a compound. Among the various analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an unparalleled tool for distinguishing between closely related isomers, such as the ortho (2-chloroacetophenone) and para (4-chloroacetophenone) variants of chloroacetophenone.[1] This guide provides an in-depth comparison of the ¹H and ¹³C NMR spectral features that allow for the unambiguous differentiation of these two isomers, supported by experimental data and protocols.

The Challenge of Isomerism

Ortho- and para-chloroacetophenone share the same molecular formula (C₈H₇ClO) and molecular weight, making them indistinguishable by mass spectrometry alone. Their structural difference lies in the relative positions of the chloro and acetyl groups on the benzene ring. This seemingly subtle variation leads to distinct electronic environments for the aromatic protons and carbons, which can be sensitively detected and interpreted by NMR spectroscopy.[2]

The Power of ¹H NMR in Isomer Differentiation

The ¹H NMR spectrum provides a wealth of information through chemical shifts, splitting patterns (multiplicity), and coupling constants. The key to distinguishing the ortho and para isomers lies in the analysis of the aromatic region of the spectrum.

Para-Chloroacetophenone: A Study in Symmetry

The para-substituted isomer (4-chloroacetophenone) possesses a higher degree of symmetry. Due to a plane of symmetry passing through the acetyl and chloro substituents, there are only two chemically distinct types of aromatic protons. This results in a characteristically simple and recognizable splitting pattern.[3]

  • Protons ortho to the acetyl group (H-2, H-6): These protons are equivalent and are deshielded by the electron-withdrawing acetyl group. They appear as a doublet further downfield.

  • Protons ortho to the chlorine atom (H-3, H-5): These protons are also equivalent and are deshielded to a lesser extent by the chlorine atom. They appear as a doublet at a slightly higher field (upfield) compared to the protons ortho to the acetyl group.

This arrangement gives rise to a classic AA'BB' system, which often appears as two distinct doublets in the aromatic region of the spectrum.[3] The ortho coupling constant (³J) between adjacent protons is typically in the range of 7-9 Hz.[4]

Ortho-Chloroacetophenone: The Complexity of Asymmetry

In contrast, the ortho-substituted isomer (this compound) lacks the symmetry of its para counterpart. Consequently, all four aromatic protons are chemically non-equivalent, leading to a more complex and crowded aromatic region in the ¹H NMR spectrum. Each proton will theoretically appear as a multiplet due to coupling with its neighbors.

  • Distinct Chemical Shifts: Each of the four aromatic protons will have a unique chemical shift, influenced by its proximity to the electron-withdrawing acetyl and chloro groups.

  • Complex Splitting Patterns: The protons will exhibit both ortho (³J ≈ 7-9 Hz) and meta (⁴J ≈ 1-3 Hz) couplings, resulting in complex multiplets (e.g., doublet of doublets, doublet of triplets).[4]

Unambiguous Confirmation with ¹³C NMR

¹³C NMR spectroscopy provides complementary information that reinforces the structural assignment made from the ¹H NMR spectrum. The number of distinct signals in the aromatic region is a direct indicator of the molecule's symmetry.

  • Para-Chloroacetophenone: Due to its symmetry, the ¹³C NMR spectrum will show only four signals in the aromatic region: two for the protonated carbons and two for the quaternary carbons (the carbon attached to the acetyl group and the carbon attached to the chlorine atom).[5]

  • Ortho-Chloroacetophenone: The lack of symmetry in the ortho isomer results in six distinct signals in the aromatic region, corresponding to the six unique carbon atoms of the benzene ring.[6]

Comparative Data Summary

The following table summarizes the key distinguishing NMR features for ortho- and para-chloroacetophenone.

NMR Feature Ortho-Chloroacetophenone (this compound) Para-Chloroacetophenone (4-chloroacetophenone)
¹H NMR (Aromatic) Four distinct signals, appearing as complex multiplets.[7]Two distinct signals, typically appearing as two doublets (an AA'BB' system).[8][9]
¹H NMR (Symmetry) Asymmetric pattern.Symmetric pattern.[3]
¹³C NMR (Aromatic) Six distinct signals in the aromatic region.[6]Four distinct signals in the aromatic region.[10]
Methyl Protons (¹H) Singlet, typically around δ 2.62 ppm.[7]Singlet, typically around δ 2.61 ppm.[8]
Carbonyl Carbon (¹³C) Signal typically appears around δ 200.4 ppm.[8]Signal typically appears around δ 196.8 ppm.[8]

Experimental Protocol for NMR Analysis

The following is a generalized protocol for the preparation and analysis of chloroacetophenone isomers by NMR spectroscopy.

Sample Preparation
  • Dissolve the Sample: Accurately weigh 5-10 mg of the chloroacetophenone isomer and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Transfer to NMR Tube: Filter the solution into a clean, dry 5 mm NMR tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm). Modern NMR instruments can also reference the residual solvent peak.

NMR Data Acquisition
  • Instrument Setup: Place the NMR tube in the spectrometer. Ensure the sample is at the correct depth and spinning at a stable rate (typically 20 Hz).

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Acquire 8-16 scans for a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

    • Set the relaxation delay (D1) to at least 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).

    • A larger number of scans will be required (e.g., 128 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Set the spectral width to cover the expected range (e.g., 0-220 ppm).

Workflow for Isomer Differentiation

The logical workflow from sample to definitive isomer identification is illustrated below.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis cluster_decision Isomer Identification Prep Dissolve Isomer in CDCl3 Acq_H1 Acquire 1H NMR Spectrum Prep->Acq_H1 Acq_C13 Acquire 13C NMR Spectrum Prep->Acq_C13 Analyze_H1 Analyze Aromatic Region: - Number of Signals - Splitting Patterns Acq_H1->Analyze_H1 Analyze_C13 Analyze Aromatic Region: - Count Carbon Signals Acq_C13->Analyze_C13 Decision Compare with Expected Patterns Analyze_H1->Decision Analyze_C13->Decision Ortho Ortho Isomer (4 1H signals, 6 13C signals) Decision->Ortho Asymmetric Para Para Isomer (2 1H signals, 4 13C signals) Decision->Para Symmetric

A logical workflow for distinguishing chloroacetophenone isomers via NMR.

Conclusion

The differentiation of ortho- and para-chloroacetophenone is readily achievable through a systematic analysis of their ¹H and ¹³C NMR spectra. The distinct symmetry properties of each isomer give rise to unique and unambiguous spectral fingerprints. For the para isomer, the presence of two sets of signals in the aromatic region of both the ¹H and ¹³C NMR spectra is a definitive marker. Conversely, the ortho isomer will display a more complex ¹H NMR spectrum with four distinct multiplets and six unique signals in the ¹³C NMR spectrum. By following the outlined experimental protocol and analytical workflow, researchers can confidently and accurately determine the structure of their synthesized or isolated chloroacetophenone isomers, ensuring the integrity of their subsequent research and development efforts.

References

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]

  • Stenutz, R. (n.d.). NMR chemical shift prediction of benzenes. Retrieved from [Link]

  • Abraham, R. J., Canton, M., Reid, M., & Griffiths, L. (2005). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Magnetic Resonance in Chemistry, 43(1), 33-44.
  • AZoM. (2015, October 8). Distinguishing Between the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid Using Proton NMR Spectroscopy. Retrieved from [Link]

  • JEOL Ltd. (n.d.). Analyze of stereoisomer by NMR. Retrieved from [Link]

  • Smith, W. B., & Roark, J. L. (1967). Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. Analytical Chemistry, 39(8), 981-982.
  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Magritek. (n.d.). Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2 by 1H NMR Spectroscopy. Retrieved from [Link]

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  • Wang, L., et al. (2016). High-Yielding Aqueous Synthesis of Chloroacetophenones and Aroyl Chlorohydrins - Supporting Information. Organic Letters, 18(15), 3846-3849.
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A Comparative Guide to the Reduction of α-Haloacetophenones: Synthetic Strategies and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Value of α-Haloacetophenones

α-Haloacetophenones are a class of versatile chemical intermediates characterized by a halogen atom (F, Cl, Br, I) positioned on the carbon adjacent to a carbonyl group. This unique structural arrangement imparts a dual reactivity that makes them invaluable building blocks in organic synthesis. The reduction of the ketone functionality is a critical transformation, primarily leading to the formation of halohydrins.[1][2] These products are highly sought-after precursors for synthesizing essential pharmaceutical and biologically active molecules, including epoxides and amino alcohols.[1][3]

However, the reduction process is not always straightforward. The presence of the halogen atom introduces a competing reaction pathway: reductive dehalogenation, which cleaves the carbon-halogen bond to yield the parent ketone, acetophenone.[4][5] The ultimate outcome of the reaction—selective carbonyl reduction versus dehalogenation—is governed by a delicate interplay between the nature of the halogen, the choice of the reducing agent, and the specific reaction conditions employed.

This guide provides a comparative analysis of the reduction of 2-chloro-, 2-bromo-, and 2-iodoacetophenone. We will explore the mechanistic underpinnings that dictate reactivity, present comparative experimental data for common reduction methodologies, and offer detailed protocols to aid researchers in making informed decisions for their synthetic campaigns.

Mechanistic Crossroads: Carbonyl Reduction vs. Reductive Dehalogenation

The reduction of an α-haloacetophenone can proceed via two primary mechanistic pathways, largely dependent on the nature of the reducing agent.

  • Hydride Transfer (Two-Electron Reduction): Nucleophilic reducing agents, such as sodium borohydride (NaBH₄), typically operate via a direct hydride transfer to the electrophilic carbonyl carbon. This two-electron mechanism is highly chemoselective for the carbonyl group, minimizing the undesired dehalogenation side reaction. The resulting product is the corresponding α-halohydrin.[6]

  • Single Electron Transfer (SET) / Radical Pathways: Some reducing agents, particularly certain metal-based reagents, can initiate the reaction through a single electron transfer to the haloacetophenone.[4] This forms a radical anion, which can then fragment to expel the halide ion, generating an enolyl radical. This pathway often leads to the dehalogenated product, acetophenone. Catalytic hydrogenation can also promote dehalogenation, especially with more labile halogens like iodine and bromine, through hydrogenolysis of the carbon-halogen bond.

The choice of halogen significantly influences these pathways. The C-X bond strength decreases down the group (C-Cl > C-Br > C-I), making the heavier halogens better leaving groups. Consequently, 2-iodoacetophenone is more susceptible to reductive dehalogenation than 2-chloroacetophenone under similar conditions.

G cluster_0 Reduction Pathways cluster_1 Hydride Transfer cluster_2 SET / Hydrogenolysis start α-Haloacetophenone hydride [H⁻] set [e⁻] or H₂/Catalyst reductant Reducing Agent reductant->hydride e.g., NaBH₄ reductant->set e.g., H₂/Pd-C, Zn halohydrin α-Halohydrin (Desired Product) hydride->halohydrin Chemoselective Carbonyl Reduction dehalogenation Acetophenone (Side Product) set->dehalogenation Reductive Dehalogenation

Figure 1. Competing pathways in the reduction of α-haloacetophenones.

Comparative Analysis of Reduction Methods

Sodium Borohydride (NaBH₄) Reduction

Sodium borohydride is the reagent of choice for the chemoselective reduction of the carbonyl group in α-haloacetophenones to yield the corresponding halohydrin. Its mild nature and nucleophilic hydride delivery mechanism favor attack at the carbonyl carbon over cleavage of the C-X bond.[1][7]

The reactivity generally follows the trend I > Br > Cl, which is attributed to the increasing electron-withdrawing inductive effect of the halogen, making the carbonyl carbon more electrophilic. However, the lability of the C-I bond can sometimes lead to minor dehalogenation even with NaBH₄, particularly with prolonged reaction times or elevated temperatures.

SubstrateTypical ConditionsReaction TimeYield of HalohydrinKey Considerations
This compound NaBH₄, Methanol, 0 °C to RT1-3 hours>90%Highly chemoselective. The C-Cl bond is robust under these conditions.[6]
2-Bromoacetophenone NaBH₄, Methanol, 0 °C to RT1-2 hours>90%Excellent yields are consistently reported. A reliable method for racemic 2-bromo-1-phenylethanol synthesis.[1]
2-Iodoacetophenone NaBH₄, Methanol, 0 °C0.5-1.5 hoursGood to HighThe reaction is faster due to the high reactivity of the substrate.[8] Care must be taken to maintain low temperatures to minimize potential dehalogenation.
Catalytic Hydrogenation

Catalytic hydrogenation (e.g., H₂ over Pd/C) can reduce the carbonyl group but carries a significant risk of reductive dehalogenation (hydrogenolysis).[9] This side reaction is particularly pronounced with bromo- and iodoacetophenones due to the weaker C-X bonds. Therefore, this method is often less suitable when the preservation of the halogen is critical.

SubstrateTypical ConditionsPredominant Product(s)Key Considerations
This compound H₂ (1 atm), 10% Pd/C, Ethanol, RT2-Chloro-1-phenylethanol and AcetophenoneModerate selectivity can be achieved, but over-reduction to acetophenone and subsequently 1-phenylethanol is common.
2-Bromoacetophenone H₂ (1 atm), 10% Pd/C, Ethanol, RTAcetophenone and 1-PhenylethanolDehalogenation is often the major pathway. Yields of the desired bromohydrin are typically low and variable.[1]
2-Iodoacetophenone H₂ (1 atm), 10% Pd/C, Ethanol, RTAcetophenone and 1-PhenylethanolRapid dehalogenation is expected. This method is generally unsuitable for the synthesis of 2-iodo-1-phenylethanol.

Experimental Protocols

The following protocol details a standard, reliable method for the synthesis of racemic 2-bromo-1-phenylethanol using sodium borohydride, which serves as a representative procedure for this class of transformations.[1]

Protocol 1: Reduction of 2-Bromoacetophenone with Sodium Borohydride

G cluster_workflow Experimental Workflow cluster_materials Key Materials start Step 1: Dissolution step2 Step 2: Cooling start->step2 Dissolve 2-bromoacetophenone in methanol step3 Step 3: NaBH₄ Addition step2->step3 Cool solution to 0 °C (ice bath) step4 Step 4: Reaction Monitoring step3->step4 Add NaBH₄ portion-wise over 15 min step5 Step 5: Quenching step4->step5 Stir at RT for 1-2h; Monitor by TLC step6 Step 6: Workup step5->step6 Slowly add dilute HCl to quench excess NaBH₄ end Step 7: Purification step6->end Extract with ethyl acetate, wash, dry, and concentrate reagent1 2-Bromoacetophenone reagent2 Sodium Borohydride (NaBH₄) solvent Methanol quench Dilute HCl

Figure 2. Workflow for the NaBH₄ reduction of 2-bromoacetophenone.

Materials:

  • 2-Bromoacetophenone

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Methodology:

  • Setup and Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromoacetophenone (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration).

  • Cooling: Place the flask in an ice-water bath and stir the solution until the internal temperature reaches 0-5 °C.

  • Reagent Addition: Slowly add sodium borohydride (1.1 eq) to the cooled solution in small portions over 15-20 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent a rapid temperature increase, which could promote side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add 1 M HCl dropwise to quench the excess NaBH₄ until gas evolution ceases. Safety Note: This step is exothermic and releases hydrogen gas.

  • Workup:

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Add ethyl acetate to the residue and transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. Rationale: The bicarbonate wash neutralizes any remaining acid.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude 2-bromo-1-phenylethanol.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary, typically affording the final product in >90% yield.

Conclusion

The reduction of α-haloacetophenones presents a classic case of chemoselectivity in organic synthesis. For the reliable synthesis of α-halohydrins, nucleophilic hydride reagents like sodium borohydride are demonstrably superior, offering high yields and minimal side reactions across chloro-, bromo-, and iodo- derivatives.[1] The reactivity of the haloacetophenone is directly related to the identity of the halogen, with iodinated substrates reacting fastest. Conversely, methods like catalytic hydrogenation are generally unsuitable for this transformation due to the high propensity for reductive dehalogenation, a pathway that becomes more dominant with weaker carbon-halogen bonds.[9] By understanding the underlying mechanistic principles and carefully selecting the appropriate reducing agent, researchers can effectively navigate these competing pathways to achieve their desired synthetic targets.

References

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Safety Operating Guide

Navigating the Risks: A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Chloroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the meticulous handling of reactive chemical compounds is paramount. 2-Chloroacetophenone, a potent lachrymator and irritant, demands a comprehensive and nuanced approach to personal safety.[1][2] This guide moves beyond a simple checklist, offering a deep dive into the rationale behind specific personal protective equipment (PPE) choices, empowering you to work with confidence and security. Our commitment is to provide you with not just the "what," but the critical "why," fostering a culture of safety and scientific excellence within your laboratory.

Understanding the Threat: The Chemical Profile of this compound

This compound (CAS No. 532-27-4) is a white to gray crystalline solid that poses significant health risks upon exposure.[2][3] It is classified as toxic if inhaled or swallowed and can cause severe skin and eye burns.[3] The compound is a potent lachrymator, meaning it induces tearing, and can cause respiratory tract irritation, potentially leading to delayed pulmonary edema.[4] Acute dermal exposure can result in first, second, and even third-degree chemical burns.[1] Given these hazards, a multi-faceted PPE strategy is not just recommended; it is an absolute necessity.

Core Principles of Protection: A Multi-Layered Defense

The selection of appropriate PPE is contingent on the specific procedure being performed and the potential for exposure. The following sections detail the essential protective gear and the scientific reasoning for their use.

Eye and Face Protection: Shielding Against a Potent Lachrymator

Due to its severe irritant and lachrymatory properties, robust eye and face protection is non-negotiable.[3][4]

  • Chemical Splash Goggles: These are the minimum requirement for any work with this compound. They must be worn whenever handling the solid or solutions. The tight seal they provide is crucial to prevent vapors or splashes from reaching the eyes.

  • Face Shield: A face shield should be worn in conjunction with chemical splash goggles, especially when there is a risk of splashes, such as during solution preparation, transfers of larger quantities, or when working with heated solutions. The face shield offers a broader barrier, protecting the entire face from direct contact.

Dermal Protection: A Barrier Against Chemical Burns

This compound can be absorbed through the skin and can cause severe irritation and chemical burns.[1][3][4] Therefore, appropriate hand and body protection is critical.

  • Gloves: Butyl rubber gloves are recommended for handling this compound.[4] It is crucial to consult glove manufacturer's compatibility charts to ensure the chosen material offers adequate protection against this specific chemical. Always double-glove to provide an extra layer of safety, and inspect gloves for any signs of degradation before and during use.

  • Laboratory Coat and Apron: A standard laboratory coat is a baseline requirement. However, for procedures with a higher risk of splashes or spills, a chemical-resistant apron worn over the lab coat is essential.[4] This provides an additional, impermeable layer of protection for the torso.

  • Protective Clothing: For large-scale operations or in the event of a significant spill, full-body chemical-resistant suits may be necessary.

Respiratory Protection: Guarding Against Toxic Inhalation

Inhalation of this compound can be fatal and cause severe respiratory tract irritation.[3][4] All work with this compound must be conducted in a certified chemical fume hood to minimize airborne concentrations.[3]

  • Respirator: In situations where engineering controls like a fume hood may not be sufficient to maintain exposure below the occupational exposure limit (OEL) of 0.05 ppm as a time-weighted average (TWA), respiratory protection is mandatory.[3][5] A NIOSH/MSHA or European Standard EN 149 approved full-facepiece airline respirator in positive pressure mode with emergency escape provisions is recommended for high-risk scenarios.[3][4] For weighing small quantities in a ventilated enclosure, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases may be permissible, but a thorough risk assessment is required.

PPE Selection Guide: A Tabular Summary

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing solid Chemical splash gogglesDouble-gloved (Butyl rubber)Lab coatWithin a certified chemical fume hood. Respirator may be required based on risk assessment.
Preparing solutions Chemical splash goggles and face shieldDouble-gloved (Butyl rubber)Lab coat and chemical-resistant apronWithin a certified chemical fume hood.
Running reactions Chemical splash gogglesDouble-gloved (Butyl rubber)Lab coatWithin a certified chemical fume hood.
Handling waste Chemical splash goggles and face shieldDouble-gloved (Butyl rubber)Lab coat and chemical-resistant apronWithin a certified chemical fume hood.
Spill clean-up Chemical splash goggles and face shieldHeavy-duty butyl rubber glovesChemical-resistant suitFull-facepiece airline respirator.[4]

Operational Plan: A Step-by-Step Procedural Workflow

A systematic approach to handling this compound is crucial for minimizing risk. The following workflow provides a procedural framework for safe handling.

Operational_Workflow Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Conduct Pre-work Safety Review prep2 Assemble and Inspect All PPE prep1->prep2 prep3 Ensure Fume Hood is Certified and Operational prep2->prep3 prep4 Prepare Decontamination and Spill Kits prep3->prep4 handle1 Don Appropriate PPE prep4->handle1 Proceed to Handling handle2 Work Exclusively Within the Fume Hood handle1->handle2 handle3 Handle with Care to Avoid Dust Generation handle2->handle3 handle4 Keep Container Tightly Closed When Not in Use handle3->handle4 post1 Decontaminate Work Area handle4->post1 Proceed to Post-Handling post2 Segregate and Label Waste post1->post2 post3 Doff PPE in Designated Area post2->post3 post4 Wash Hands Thoroughly post3->post4

Caption: A procedural workflow for the safe handling of this compound.

Disposal Plan: Ensuring a Safe End-of-Life for Hazardous Waste

Proper disposal of this compound and all contaminated materials is a critical final step in the safety protocol.

  • Waste Segregation: All materials that have come into contact with this compound, including gloves, disposable lab coats, weighing paper, and contaminated glassware, must be considered hazardous waste.

  • Containerization: Solid waste should be placed in a clearly labeled, sealed, and puncture-resistant container. Liquid waste containing this compound should be collected in a designated, sealed, and properly labeled waste container.

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Corrosive").

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office.[6] Do not dispose of this compound down the drain or in regular trash.[3]

In Case of Emergency: First Aid and Spill Response

First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3][4]

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][4]

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water. Seek immediate medical attention.[3]

Spill Response:

  • Evacuate: Immediately evacuate the area and alert others.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Protect: Do not attempt to clean up a spill without the appropriate PPE, including a respirator.

  • Contain: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[3][4] For larger spills, contact your institution's EHS or emergency response team immediately.

By adhering to these rigorous safety protocols, you can confidently and responsibly advance your research while ensuring the well-being of yourself and your colleagues.

References

  • Material Safety Data Sheet - this compound - Cole-Parmer.
  • This compound | EPA.
  • Material Safety D
  • Synquest Labs - 2'-Chloroacetophenone.
  • 2'-Chloroacetophenone - CymitQuimica.
  • This compound SDS, 532-27-4 Safety D
  • This compound | C8H7ClO | CID 10757 - PubChem.
  • Current occupational exposure limits for Ontario workplaces under Regul

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.